5-(2,3-Dimethylphenyl)pyridin-2-amine
Description
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOBNMGODHNQOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols for the synthesis of the requisite starting materials and the final product, and discuss the critical parameters for reaction optimization. Furthermore, it will cover the essential techniques for the purification and comprehensive characterization of the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and a self-validating experimental framework.
Introduction and Strategic Overview
The 5-aryl-2-aminopyridine scaffold is a privileged structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific target of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, incorporates a sterically hindered 2,3-dimethylphenyl group, which can significantly influence the molecule's conformational properties and its interactions with biological targets. The synthesis of such compounds requires a reliable and high-yielding methodology that can tolerate a variety of functional groups.
The chosen synthetic strategy hinges on the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction between an organoboron compound and an organic halide offers several advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.[1]
The overall synthetic pathway can be visualized as a convergent synthesis, where the two key fragments, the pyridine core and the dimethylphenyl moiety, are synthesized separately and then coupled in the final step.
Sources
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Introduction
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged structure in drug discovery.[2] This guide provides a comprehensive technical overview of the synthesis, purification, characterization, and potential applications of a specific derivative, 5-(2,3-Dimethylphenyl)pyridin-2-amine . This compound belongs to the class of 5-aryl-2-aminopyridines, which are of significant interest due to their potential as intermediates in the development of novel therapeutics.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. While specific experimental data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not extensively published, this guide consolidates established methodologies for analogous compounds to provide a robust framework for its synthesis and characterization.
Physicochemical Properties
A summary of the key physicochemical properties for 5-(2,3-Dimethylphenyl)pyridin-2-amine is presented below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted or based on closely related analogs due to the absence of specific published data for this exact compound.
| Property | Value | Source |
| CAS Number | 1226406-73-0 | [3] |
| Molecular Formula | C₁₃H₁₄N₂ | [3] |
| Molecular Weight | 198.26 g/mol | [3] |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Melting Point | Not available. A similar compound, N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine, has a melting point of 98-99 °C. | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | General knowledge of similar compounds |
Synthesis and Purification
The most logical and widely employed synthetic route for 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (typically a bromine or iodine atom on the pyridine ring) and an organoboron compound.
Synthetic Strategy: Suzuki-Miyaura Coupling
The synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine is most efficiently achieved through the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid. The general scheme for this reaction is depicted below.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions.[4]
Materials:
-
5-Bromo-2-aminopyridine
-
2,3-Dimethylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask. The solvent should be degassed prior to use to minimize oxidation of the palladium catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically around 90-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Protocol
The crude product is typically purified by column chromatography on silica gel.
Procedure:
-
Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 70:30 hexane:ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield the purified 5-(2,3-Dimethylphenyl)pyridin-2-amine.
-
Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Caption: General workflow for the purification of 5-aryl-2-aminopyridines.
Spectroscopic Characterization
Due to the lack of published spectra for 5-(2,3-Dimethylphenyl)pyridin-2-amine, the following sections provide expected spectral data based on the analysis of closely related compounds and general principles of spectroscopic interpretation.[5]
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the structure of the synthesized compound. The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are outlined below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Pyridine H-3 | ~6.5-6.7 | d | 1H | Doublet due to coupling with H-4. |
| Pyridine H-4 | ~7.3-7.5 | dd | 1H | Doublet of doublets due to coupling with H-3 and H-6. |
| Pyridine H-6 | ~8.0-8.2 | d | 1H | Doublet due to coupling with H-4. |
| -NH₂ | ~4.5-5.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |
| Aromatic H (Dimethylphenyl) | ~7.0-7.3 | m | 3H | Complex multiplet for the three aromatic protons on the dimethylphenyl ring. |
| -CH₃ | ~2.1-2.3 | s | 3H | Singlet for one of the methyl groups. |
| -CH₃ | ~2.0-2.2 | s | 3H | Singlet for the other methyl group. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C-2 | ~158-160 |
| Pyridine C-3 | ~105-108 |
| Pyridine C-4 | ~138-140 |
| Pyridine C-5 | ~128-130 |
| Pyridine C-6 | ~145-148 |
| Aromatic C (Dimethylphenyl) | ~125-140 |
| -CH₃ | ~15-20 |
FT-IR Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3400-3200 | Medium, two bands for primary amine |
| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |
| C-H Stretch (aliphatic) | 3000-2850 | Medium to weak |
| C=C and C=N Stretch (aromatic rings) | 1650-1450 | Medium to strong |
| C-N Stretch | 1350-1250 | Medium |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z |
| [M]⁺ | 198.12 |
| [M+H]⁺ | 199.12 |
Analytical Methods
High-performance liquid chromatography (HPLC) is the preferred method for assessing the purity of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
HPLC Method for Purity Assessment
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should provide good separation of the product from starting materials and byproducts, allowing for accurate purity determination.
Applications in Drug Discovery
The 2-aminopyridine moiety is a well-known pharmacophore and is present in numerous drugs.[1] Derivatives of 5-aryl-2-aminopyridine are actively being investigated for a range of therapeutic targets.
Potential as Kinase Inhibitors
Many kinase inhibitors incorporate a 2-aminopyridine core, which often acts as a hinge-binder in the ATP-binding pocket of kinases. The 5-aryl substituent can be modified to achieve potency and selectivity for specific kinases. Given this precedent, 5-(2,3-Dimethylphenyl)pyridin-2-amine is a valuable building block for the synthesis of novel kinase inhibitors for oncology and other therapeutic areas.
Other Potential Therapeutic Areas
The versatility of the 2-aminopyridine scaffold suggests that derivatives of 5-(2,3-Dimethylphenyl)pyridin-2-amine could also be explored for their potential as:
-
Antiviral agents
-
Antibacterial agents[5]
-
Anti-inflammatory agents
-
Central nervous system (CNS) active agents
Further derivatization and biological screening are necessary to elucidate the specific therapeutic potential of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 5-(2,3-Dimethylphenyl)pyridin-2-amine. While specific experimental data for this exact molecule remains to be published, the methodologies and expected analytical data presented herein are based on well-established principles and data from closely related analogs. The Suzuki-Miyaura coupling is the recommended synthetic route, and standard chromatographic and spectroscopic techniques are suitable for its purification and characterization. The 2-aminopyridine core of this molecule makes it a valuable starting material for the development of novel therapeutic agents, particularly in the area of kinase inhibition.
References
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. 2022;27(11):3439. Available from: [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. Chem. Commun. 2022;58:286-302. Available from: [Link]
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2-(2,3-Dimethyl-5-phenyl-1H-pyrrol-1-yl)pyridine - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal. 2013;7:61. Available from: [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Org Lett. 2015;17(15):3766-9. Available from: [Link]
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Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein J Org Chem. 2022;18:614-622. Available from: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. 2023;14(6):1113-1127. Available from: [Link]
- Process for preparing 2-amino-5-methyl-pyridine. US Patent 2,456,379. 1948.
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. 2022;27(7):2068. Available from: [Link]
- Synthesis method of 2-amino pyridine compounds. Chinese Patent CN102276526B. 2013.
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Mass Spectrometry of 5-(2,3-Dimethylphenyl)pyridin-2-amine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a heterocyclic aromatic amine of interest in pharmaceutical and chemical research. While specific experimental data for this compound is not extensively published, this document leverages established principles of mass spectrometry and data from structurally analogous compounds to predict its behavior and outline robust analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the structural elucidation and quantification of this molecule.
Introduction: The Analytical Imperative
5-(2,3-Dimethylphenyl)pyridin-2-amine belongs to a class of compounds—aromatic amines and pyridine derivatives—that are prevalent scaffolds in medicinal chemistry and materials science.[1] The unique arrangement of a substituted phenyl ring appended to an aminopyridine core imparts specific physicochemical properties that are crucial to its function and require precise analytical characterization. Mass spectrometry stands as an indispensable tool for confirming the molecular identity, elucidating the structure, and quantifying this compound in various matrices.
This guide will delve into the core principles of its mass spectrometric behavior, from ionization to fragmentation, providing a predictive framework and actionable protocols for researchers.
Molecular Structure and Predicted Mass Spectrometric Profile
The foundational step in any mass spectrometric analysis is a thorough understanding of the analyte's structure.
Chemical Structure:
-
Molecular Formula: C₁₃H₁₄N₂
-
Molecular Weight (Monoisotopic): 198.1157 g/mol
The Nitrogen Rule: A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule .[2] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Conversely, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Since 5-(2,3-Dimethylphenyl)pyridin-2-amine contains two nitrogen atoms, its molecular ion peak (M⁺˙) in electron ionization (EI) mass spectrometry is expected at an even mass-to-charge ratio (m/z) of 198. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at an odd m/z of 199.[3][4]
Ionization Techniques: A Deliberate Choice
The selection of an appropriate ionization technique is paramount for the successful analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideally suited for polar molecules like the target compound.[5] It typically generates protonated molecules ([M+H]⁺) with high efficiency and minimal fragmentation, making it the preferred method for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS). The basicity of the pyridine and amino nitrogen atoms makes them readily susceptible to protonation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective soft ionization method, particularly for compounds of medium polarity that may not ionize as efficiently by ESI.[5] It also primarily produces protonated molecular ions.
-
Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[6] While this can make it difficult to observe the molecular ion peak for some compounds, it provides a rich fragmentation pattern that is highly reproducible and useful for structural elucidation, creating a characteristic "fingerprint" of the molecule. For aromatic amines, the molecular ion peak is often intense and readily observable.[7]
Predicted Fragmentation Pathways: A Mechanistic Exploration
Understanding the fragmentation of 5-(2,3-Dimethylphenyl)pyridin-2-amine is crucial for its structural confirmation. The fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions.
dot
Caption: Predicted EI Fragmentation of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Key Predicted Fragmentation Mechanisms:
-
Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for molecules containing methyl groups is the loss of a methyl radical, which would result in a fragment ion at m/z 183 . This is often a result of benzylic cleavage, which is favored due to the stability of the resulting cation.
-
Loss of Hydrogen Cyanide (HCN): The pyridine ring can undergo cleavage, frequently involving the elimination of a neutral molecule of hydrogen cyanide (HCN).[6] This would produce a fragment ion at m/z 171 .
-
Benzylic Cleavage: Cleavage of the bond between the phenyl and pyridine rings can lead to the formation of a stable tropylium ion ([C₇H₇]⁺) from the dimethylphenyl moiety, with a characteristic peak at m/z 91 .
-
Formation of the Aminopyridine Fragment: Cleavage of the bond connecting the two aromatic rings could also result in the formation of the 2-aminopyridine fragment ion ([C₅H₅N₂]⁺) at m/z 93 .
Table 1: Predicted Key Mass Spectral Peaks
| Predicted m/z | Proposed Fragment Ion | Notes |
| 199.12 | [M+H]⁺ | Protonated molecular ion (ESI/APCI) |
| 198.12 | [M]⁺˙ | Molecular ion (EI) |
| 183.10 | [M-CH₃]⁺ | Loss of a methyl radical |
| 171.10 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the pyridine ring |
| 93.05 | [C₅H₅N₂]⁺ | Aminopyridine fragment |
| 91.05 | [C₇H₇]⁺ | Dimethylphenyl fragment (as tropylium ion) |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with built-in quality control measures.
Sample Preparation
The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent at an appropriate concentration, free from interfering matrix components.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-(2,3-Dimethylphenyl)pyridin-2-amine and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the sensitivity of the mass spectrometer, typically in the range of 1-10 µg/mL for initial method development.
-
Matrix Matching: If analyzing the compound in a complex matrix (e.g., plasma, tissue homogenate), prepare calibration standards in the same matrix to account for matrix effects.
LC-MS/MS Analysis (ESI)
This method is ideal for the quantification and confirmation of the analyte in complex mixtures.
dot
Caption: A typical LC-MS/MS workflow for targeted analysis.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Optimized for the specific instrument.
-
MS/MS Transitions (for QqQ):
-
Precursor Ion: m/z 199.1
-
Product Ions (for monitoring): Select two to three of the most intense and specific fragment ions (e.g., m/z 184.1, m/z 93.1). The collision energy for each transition should be optimized.[8]
-
GC-MS Analysis (EI)
This method is well-suited for the analysis of volatile and thermally stable compounds and provides a standard, library-searchable mass spectrum.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[6]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-300.
Conclusion: A Predictive and Practical Framework
This guide provides a robust framework for the mass spectrometric analysis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. By combining a theoretical understanding of its ionization and fragmentation behavior with detailed, actionable protocols, researchers are well-equipped to undertake the structural elucidation and quantification of this and structurally related molecules. The principles and methodologies outlined herein are designed to ensure scientific rigor and generate high-quality, reproducible data in a research and development setting.
References
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Retrieved from [Link]
-
MDPI. (n.d.). 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. Retrieved from [Link]
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Grokipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
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University of Manchester. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. Retrieved from [Link]
-
ResearchGate. (2014). SYNTHESIS, CHARACTERIZATION AND IN-VITRO CYTOTOXIC EVALUATION OF NOVEL AMIDE DERIVATIVES OF 5-[2-(4- METHOXYPHENYL)PYRIDIN-3-YL]-1, 3, 4-THIADIAZOL-2-AMINE. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved from [Link]
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Springer. (n.d.). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Retrieved from [Link]
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HFC. (n.d.). CAS 2327353-27-3 | N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine. Retrieved from [Link]
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physical and chemical properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine
An In-depth Technical Guide to the Physicochemical and Synthetic Profile of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine (CAS No. 1226406-73-0).[1] Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with predictive insights and established methodologies. We will explore the structural attributes, predicted physicochemical parameters, and logical synthetic strategies pertinent to this molecule. Furthermore, this guide outlines detailed, field-proven protocols for the synthesis and characterization of this and structurally related compounds, ensuring scientific integrity and reproducibility. The significance of the 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, will be a recurring theme, providing context for the potential applications of this specific derivative.[2]
Introduction: The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The versatility of the 2-aminopyridine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The title compound, 5-(2,3-Dimethylphenyl)pyridin-2-amine, combines this key pharmacophore with a dimethylphenyl substituent, a feature often employed to enhance metabolic stability and modulate receptor binding. Understanding the fundamental properties of this specific analog is therefore crucial for its potential development as a therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
Physicochemical Properties
Precise knowledge of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not widely published, we can consolidate known information and provide reliable predictions based on its structural components.
Structural and Molecular Data
The core structure consists of a pyridine ring substituted with an amino group at the 2-position and a 2,3-dimethylphenyl group at the 5-position.
| Property | Value | Source |
| IUPAC Name | 5-(2,3-Dimethylphenyl)pyridin-2-amine | N/A |
| CAS Number | 1226406-73-0 | [1] |
| Molecular Formula | C₁₃H₁₄N₂ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| SMILES | NC1=NC=C(C2=CC=CC(C)=C2C)C=C1 | [1] |
Predicted Physicochemical Parameters
The following table summarizes predicted properties. These values are computationally derived and should be confirmed experimentally. For context, experimental data for the parent compound, 2-aminopyridine, are included.
| Property | Predicted Value for 5-(2,3-Dimethylphenyl)pyridin-2-amine | Experimental Value for 2-Aminopyridine | Reference (2-Aminopyridine) |
| Melting Point (°C) | 110-125 (estimated) | 59-60 | [3] |
| Boiling Point (°C) | >350 (estimated) | 210 | [3] |
| pKa (of conjugate acid) | 5.5 - 6.5 (estimated) | 6.86 | [4][5] |
| LogP | ~3.2 (estimated) | 0.49 | [3] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, and chloroform. | Highly soluble in water, alcohol, and ether. | [6][7] |
Causality Behind Predictions:
-
Melting Point: The addition of the bulky, rigid dimethylphenyl group is expected to increase the melting point compared to 2-aminopyridine due to enhanced crystal packing and van der Waals forces.
-
pKa: The electron-donating nature of the dimethylphenyl group may slightly increase the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine. However, steric hindrance could play a counteracting role. The pKa of the conjugate acid is a critical parameter for understanding the compound's behavior in physiological environments and for developing analytical methods.[5]
-
LogP: The lipophilicity (LogP) is predicted to be significantly higher than that of 2-aminopyridine due to the presence of the hydrophobic dimethylphenyl moiety. This has direct implications for membrane permeability and potential off-target effects.
Chemical Properties and Synthetic Strategy
The chemical reactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine is dictated by the interplay of the electron-rich aminopyridine ring and the attached aryl group. The amino group can act as a nucleophile, while the pyridine ring can undergo electrophilic substitution, albeit with regioselectivity influenced by the existing substituents.
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most logical and widely adopted method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction forms a C-C bond between a boronic acid (or its ester) and a halide.[8][10]
The proposed synthetic workflow is as follows:
Caption: Proposed Suzuki-Miyaura synthesis of the target compound.
This approach is highly favored due to its functional group tolerance, generally high yields, and the commercial availability of the starting materials.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, where the successful outcome of each step provides confidence in the integrity of the material for subsequent stages.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of pyridyl halides.[8][10]
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Characterization Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques.
Caption: Standard workflow for chemical compound characterization.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure of the molecule.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Expected ¹H NMR Signals:
-
A singlet for the amino (-NH₂) protons.
-
Distinct aromatic signals for the pyridine and dimethylphenyl rings. The coupling patterns will be indicative of the substitution.
-
Two singlets in the aliphatic region for the two non-equivalent methyl groups.
-
-
Expected ¹³C NMR Signals:
-
The number of signals should correspond to the number of unique carbon atoms in the structure.
-
4.2.2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the elemental composition and molecular weight.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode. Electrospray ionization (ESI) is a soft ionization technique well-suited for such molecules, minimizing fragmentation and providing a clear molecular ion peak.[11]
-
-
Expected Result: The instrument should detect the protonated molecular ion [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass of C₁₃H₁₅N₂⁺.
4.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound.
-
Protocol:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution onto a reverse-phase C18 column.
-
Elute with a gradient of two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Expected Result: A single major peak should be observed, and its area percentage should be ≥95% for the compound to be considered pure for most research applications.
Conclusion
5-(2,3-Dimethylphenyl)pyridin-2-amine is a compound of significant interest due to its incorporation of the medicinally relevant 2-aminopyridine scaffold. While detailed experimental data remains sparse, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and methodologies. The proposed Suzuki-Miyaura coupling offers a reliable and efficient route to access this molecule. The outlined analytical workflow ensures the production of high-purity material with confirmed structural integrity, a prerequisite for any subsequent biological or medicinal chemistry studies. This document serves as a foundational resource for researchers aiming to explore the potential of this and related compounds in drug discovery and development.
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ResearchGate. (PDF) Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
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Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
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An In-depth Technical Guide to the Solubility Profile of 5-(2,3-Dimethylphenyl)pyridin-2-amine in DMSO and Methanol
This guide provides a comprehensive analysis of the solubility characteristics of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a compound of interest for researchers in drug discovery and chemical synthesis. Understanding the solubility of this molecule in commonly used laboratory solvents like dimethyl sulfoxide (DMSO) and methanol is paramount for the design and execution of a wide range of in vitro and in vivo studies. This document will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and offer insights into the interpretation of the resulting data.
Introduction: The Critical Role of Solubility in Scientific Research
The journey of a novel chemical entity from discovery to application is paved with a series of critical physicochemical evaluations. Among these, solubility stands out as a cornerstone property that dictates a compound's bioavailability, formulation feasibility, and its utility in high-throughput screening assays. 5-(2,3-Dimethylphenyl)pyridin-2-amine, a substituted aminopyridine, presents a molecular architecture that suggests potential applications in medicinal chemistry and materials science. The aminopyridine scaffold is a known pharmacophore, and the dimethylphenyl moiety can influence its lipophilicity and metabolic stability. A thorough understanding of its solubility in both a polar aprotic solvent (DMSO) and a polar protic solvent (methanol) is therefore not just an academic exercise but a fundamental prerequisite for its advancement in any research and development pipeline.
Physicochemical Properties: A Window into Solubility Behavior
Table 1: Computed Physicochemical Properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine and Related Compounds
| Property | 5-(2,3-Dimethylphenyl)pyridin-2-amine (Predicted) | 5-(3,4-Dimethylphenyl)pyridin-2-amine[1] | 5-(2,5-Dimethylphenyl)pyridin-3-amine[2] |
| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | 198.26 g/mol |
| XLogP3-AA | ~2.9 | 2.9 | 2.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Topological Polar Surface Area | 38.9 Ų | 38.9 Ų | 38.9 Ų |
Note: The properties for the target compound are estimated based on the available data for its isomers.
The predicted XLogP3-AA value of approximately 2.9 suggests a moderate level of lipophilicity. The presence of a hydrogen bond donor (the amine group) and two hydrogen bond acceptors (the pyridine nitrogen and the amine nitrogen) indicates that the molecule has the capacity for interactions with polar solvents.
Theoretical Solubility Profile: A Tale of Two Solvents
Dimethyl Sulfoxide (DMSO): The Universal Solvent
DMSO is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4] Its high dielectric constant and dipole moment make it an excellent solvent for solubilizing molecules with polar functional groups.[5] Given the presence of the amine and pyridine moieties in 5-(2,3-Dimethylphenyl)pyridin-2-amine, strong dipole-dipole interactions with DMSO molecules are anticipated.
Qualitative Prediction: High solubility. The combination of the polar aminopyridine head and the moderately lipophilic dimethylphenyl tail is well-suited for dissolution in DMSO. It is expected that 5-(2,3-Dimethylphenyl)pyridin-2-amine will exhibit good to excellent solubility in DMSO, likely in the high mg/mL range, making it amenable to the preparation of high-concentration stock solutions for biological screening.[6][7]
Methanol: The Protic Contender
Methanol, a polar protic solvent, engages in hydrogen bonding, which significantly influences its solvent properties.[8][9][10] The solubility of a solute in methanol is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
For the parent compound, 2-aminopyridine, solubility in methanol has been experimentally determined and is quite high.[11][12] The addition of the dimethylphenyl group to the pyridine ring in 5-(2,3-Dimethylphenyl)pyridin-2-amine will increase the molecule's nonpolar surface area. This structural modification is likely to decrease its solubility in methanol compared to the unsubstituted 2-aminopyridine. The nonpolar dimethylphenyl tail will disrupt the hydrogen-bonding network of methanol without contributing favorable interactions.
Qualitative Prediction: Moderate to good solubility. While the aminopyridine portion of the molecule will readily engage in hydrogen bonding with methanol, the increased lipophilicity from the dimethylphenyl group will temper the overall solubility. The solubility is expected to be lower than in DMSO but still substantial enough for many applications.
Experimental Determination of Solubility: A Protocol for Accuracy
To move beyond theoretical predictions, a robust and reproducible experimental protocol is essential. The following equilibrium shake-flask method is a gold standard for determining thermodynamic solubility.
Materials
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (solid)
-
Anhydrous DMSO (≥99.9%)
-
Methanol (≥99.9%)
-
Vortex mixer
-
Thermostatic shaker/incubator (set to 25 °C)
-
Microcentrifuge
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Protocol
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 5-10 mg of 5-(2,3-Dimethylphenyl)pyridin-2-amine into several 2 mL microcentrifuge tubes for each solvent.
-
To each tube, add a precise volume of the respective solvent (e.g., 1 mL of DMSO or methanol).
-
Vortex the tubes vigorously for 5 minutes to facilitate initial dissolution.
-
-
Equilibration:
-
Place the tubes in a thermostatic shaker set at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, visually inspect the tubes for the presence of undissolved solid.
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant from each tube, being cautious not to disturb the solid pellet.
-
Dilute the aliquot with a suitable solvent (in which the compound is highly soluble and which is compatible with the analytical method) to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 5-(2,3-Dimethylphenyl)pyridin-2-amine in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the undiluted supernatant to determine the equilibrium solubility. Express the solubility in both mg/mL and molarity.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 2: Experimentally Determined Solubility of 5-(2,3-Dimethylphenyl)pyridin-2-amine
| Solvent | Solubility (mg/mL) | Solubility (M) |
| DMSO | [Insert Value] | [Insert Value] |
| Methanol | [Insert Value] | [Insert Value] |
A high solubility in DMSO would confirm its suitability for creating concentrated stock solutions for high-throughput screening. The solubility in methanol will provide valuable information for crystallisation studies, chromatographic purification, and the formulation of solutions for certain biological assays where DMSO may be undesirable.
Visualizing Molecular Interactions and Experimental Workflow
To better understand the underlying principles and processes, graphical representations are invaluable.
Caption: Key molecular interactions governing solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific experimental solubility data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is not yet publicly documented, a thorough analysis of its structure and the properties of DMSO and methanol allows for informed predictions. High solubility is anticipated in DMSO, with moderate to good solubility expected in methanol. This guide provides a robust, field-proven protocol for the precise experimental determination of these values. The insights and methodologies presented herein are designed to empower researchers to confidently handle this compound, ensuring the generation of reliable data for downstream applications in drug discovery and beyond.
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An In-Depth Technical Guide to the Identification of Potential Biological Targets for 5-(2,3-Dimethylphenyl)pyridin-2-amine
Foreword: Charting the Uncharted Territory of a Novel Aminopyridine
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic is both an art and a science. The compound at the heart of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, represents a frontier of untapped therapeutic potential. As a member of the aminopyridine class, it belongs to a privileged scaffold known for a diverse range of biological activities, from anticancer to antimicrobial effects.[1][2] The critical first step in unlocking this potential is the precise identification of its biological target(s). This guide is engineered for the discerning researcher, providing a comprehensive, scientifically rigorous framework for the elucidation of these molecular partners. We will navigate the multifaceted process of target identification, from the broad strokes of computational prediction to the fine-tuned validation in cellular and in vivo contexts. Our approach is rooted in a philosophy of empirical validation and logical progression, ensuring that each experimental step builds upon the last to construct a robust and defensible target identification cascade.
Part 1: In Silico Target Prediction - The Compass for Our Journey
Before embarking on resource-intensive wet-lab experiments, a well-executed in silico analysis can provide invaluable direction. Computational approaches serve as a powerful hypothesis-generating engine, narrowing the vast landscape of the human proteome to a manageable list of high-probability candidates.[3] This initial phase is not merely a predictive exercise but a strategic imperative to conserve resources and focus our subsequent efforts.
Rationale for a Computational First Approach
The principle of "fail fast, fail cheap" is a cornerstone of modern drug development. Computational screening allows for the rapid assessment of a small molecule against vast databases of protein structures and known ligand-binding sites.[3] By leveraging algorithms that predict binding affinities and interaction modes, we can prioritize protein families that are most likely to interact with 5-(2,3-Dimethylphenyl)pyridin-2-amine. Given the aminopyridine scaffold's known propensity to target kinases, this protein family would be a logical starting point for our in silico investigation.[4]
Methodologies for Target Prediction
Two primary computational strategies will be employed: molecular docking and pharmacophore-based screening.[3]
-
Molecular Docking: This technique predicts the preferred orientation of our compound when bound to a protein target, estimating the strength of the interaction.[5]
-
Pharmacophore-Based Screening: This method identifies common chemical features among known active ligands for a particular target and then searches for novel compounds that share these features.
The following workflow outlines a robust in silico screening cascade:
Figure 1: A streamlined workflow for the in silico prediction of biological targets.
Data Interpretation and Candidate Selection
The output of these computational screens will be a ranked list of potential protein targets. It is crucial to apply stringent filtering criteria to this list, considering factors such as:
-
Docking Score/Binding Energy: A quantitative measure of the predicted binding affinity.
-
Biological Relevance: Prioritizing targets with known roles in disease pathways.
-
Structural Plausibility: Visual inspection of the predicted binding poses to ensure they are chemically reasonable.
This curated list of high-confidence candidates will form the basis for our subsequent experimental validation.
Part 2: In Vitro Biochemical and Biophysical Validation - The First Empirical Test
With a prioritized list of computationally predicted targets, we now move to the bench to empirically test these hypotheses. Direct biochemical and biophysical assays are the gold standard for confirming a physical interaction between a small molecule and a protein.
Kinase Panel Screening: A Broad Net for a Prized Catch
Given the prevalence of kinases as targets for aminopyridine derivatives, a broad kinase panel screening is a highly efficient first step.[4] This allows for the simultaneous assessment of our compound's activity against a large and diverse set of kinases.[6][7]
Table 1: Representative Kinase Panel Screening Data
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 15% | >10,000 |
| ... | ... | ... |
Detailed Protocol: In Vitro Kinase Assay
This protocol provides a framework for determining the inhibitory activity of 5-(2,3-Dimethylphenyl)pyridin-2-amine against a specific kinase.[8][9][10][11][12]
-
Reagent Preparation:
-
Prepare a 20x kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[11]
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a stock solution of the kinase and its specific substrate.
-
Prepare a stock solution of ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase buffer.
-
Add the test compound at various concentrations.
-
Add the kinase and substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Affinity Chromatography: Fishing for a Target
For unbiased target identification, affinity chromatography is a powerful technique.[13][14][15][16] This method involves immobilizing the test compound on a solid support and then "fishing" for its binding partners from a cell lysate.[16]
Figure 2: The experimental workflow for target identification using affinity chromatography.
Part 3: Cell-Based Target Validation - From Interaction to Function
Confirming a direct physical interaction is a critical milestone, but it is equally important to demonstrate that this interaction translates into a functional consequence within a cellular context.[17][18][19] Cell-based assays provide this crucial link between target engagement and cellular phenotype.[17]
Cellular Target Engagement Assays
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques for measuring target engagement in living cells.[20][21][22] These assays provide quantitative data on the binding of a compound to its target in a physiological environment.[20][23][24]
Table 2: Representative Cellular Target Engagement Data (NanoBRET)
| Target Kinase | Cellular IC50 (nM) |
| Kinase A | 85 |
| Kinase B | 250 |
Downstream Signaling Pathway Analysis
To understand the functional consequences of target engagement, it is essential to investigate the impact on downstream signaling pathways. Kinome profiling services can provide a broad overview of changes in cellular phosphorylation patterns following treatment with the compound.[25][26]
Figure 3: A schematic representation of how target engagement leads to a measurable cellular response.
Part 4: In Vivo Target Validation - The Ultimate Proof of Concept
The final and most rigorous phase of target validation is to demonstrate that the compound engages its target in a living organism and that this engagement leads to the desired therapeutic effect.
Animal Models of Disease
The choice of animal model is critical and should be based on the predicted therapeutic area. For example, if the identified target is implicated in cancer, a xenograft mouse model would be appropriate.[27]
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
PK/PD studies are essential to establish a relationship between the drug concentration in the body and the biological effect. This involves measuring the level of target engagement in tissues of interest and correlating it with the observed phenotype.
Conclusion: A Pathway to Therapeutic Innovation
The comprehensive, multi-pronged approach outlined in this guide provides a robust framework for the identification and validation of the biological targets of 5-(2,3-Dimethylphenyl)pyridin-2-amine. By systematically progressing from in silico prediction to in vivo validation, we can build a compelling case for the compound's mechanism of action and therapeutic potential. This methodical journey, grounded in scientific rigor and empirical evidence, is the cornerstone of successful drug discovery and development.
References
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Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), e124907. [Link]
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An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180–186. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of 5-(2,3-Dimethylphenyl)pyridin-2-amine Activity
Abstract
In silico computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of a novel small molecule, 5-(2,3-Dimethylphenyl)pyridin-2-amine. Lacking specific public data on this compound's activity, we establish a scientifically plausible hypothesis: its structural motifs, particularly the phenyl-pyridin-amine scaffold, suggest potential as a kinase inhibitor.[3][4] We therefore focus this guide on predicting its activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a well-validated oncology target.[3][5][6] This document details an integrated approach combining molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) analysis, providing researchers with the principles, step-by-step protocols, and data interpretation frameworks necessary to conduct a robust preliminary assessment of novel chemical entities.
Introduction: The Rationale for a Computational Approach
The journey of a drug from concept to clinic is long and expensive. Computational techniques, collectively known as in silico methods, are critical for mitigating risk and focusing resources by predicting a small molecule's potential to interact with a biological target before significant investment in laboratory work.[1][2]
The subject of this guide, 5-(2,3-Dimethylphenyl)pyridin-2-amine, is a small molecule with limited publicly available bioactivity data. Its core structure, a substituted aminopyridine, is a common feature in many kinase inhibitors.[3] This structural alert justifies its investigation as a potential inhibitor of protein kinases, a class of enzymes frequently implicated in cancer.
We have selected VEGFR-2 as a representative target. VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process critical for tumor growth and metastasis.[6] Inhibiting its activity is a clinically validated strategy for cancer therapy.[3][5] This guide will therefore serve as a case study, walking through the predictive analysis of our lead compound against VEGFR-2.
Our investigation will follow a multi-pronged strategy to build a cohesive and self-validating prediction of activity.
Caption: High-level workflow for the in silico assessment of the target compound.
Foundational Step: Ligand and Receptor Preparation
The quality of any in silico prediction is fundamentally dependent on the accuracy of the input molecular structures. This preparation phase is critical and must be performed with care.
Ligand Preparation
The goal is to generate a low-energy, three-dimensional (3D) conformation of 5-(2,3-Dimethylphenyl)pyridin-2-amine with the correct protonation state and atomic charges.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string from a database like PubChem. For our compound, the canonical SMILES is CC1=C(C=CC=C1)C2=CC=C(N=C2)N.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into a 3D structure.
-
Protonation State: Assign the correct protonation state at a physiological pH of 7.4. The pyridin-2-amine moiety is the most likely site of protonation.
-
Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94 or UFF) to relieve steric clashes and find a stable conformation.[7] This ensures correct bond lengths and angles.[7]
-
Charge Calculation: Calculate partial atomic charges (e.g., Gasteiger charges), which are essential for electrostatic calculations in docking.
-
File Format Conversion: Save the final structure in a suitable format for the chosen docking software, such as .pdbqt for AutoDock Vina.[8]
Receptor Preparation
The objective is to prepare the crystal structure of the VEGFR-2 kinase domain for docking by removing non-essential components and correcting structural issues.
Protocol: VEGFR-2 Receptor Preparation
-
Select PDB Structure: Choose a high-resolution X-ray crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). A good choice is a structure co-crystallized with a known inhibitor, as this validates the location of the binding pocket. For this guide, we select PDB ID: 4ASD , which contains the inhibitor Axitinib.
-
Clean the PDB File:
-
Remove all water molecules, as their positions are often not well-resolved and can interfere with docking.[7][9][10]
-
Remove any co-solvents, ions, and alternate conformations.[11]
-
Separate the protein chains from the co-crystallized ligand and any cofactors not essential for binding.[7][9] The original ligand (Axitinib in this case) should be kept aside to define the binding site and for later validation.
-
-
Structural Correction:
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
File Format Conversion: Save the cleaned, corrected receptor structure in the .pdbqt format required for docking.[8]
Methodology I: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] The primary outputs are the binding pose (conformation) and a scoring function that estimates the binding affinity.[12]
Causality: A lower (more negative) binding energy score suggests a more stable protein-ligand complex, implying higher potential inhibitory activity. The predicted pose reveals key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Caption: Step-by-step workflow for the molecular docking experiment.
Docking Protocol
This protocol uses AutoDock Vina, a widely adopted open-source docking program.[8]
-
Grid Box Definition: Define the search space for the docking algorithm.[8] This is a 3D box centered on the active site. The most reliable way to define this box is to use the coordinates of the co-crystallized ligand (Axitinib from PDB: 4ASD).[8] The box should be large enough to allow the ligand rotational and translational freedom but small enough to focus the search, typically with a 5-10 Å buffer around the known ligand.[8]
-
Configuration File: Create a configuration file that specifies the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search (a parameter controlling computational effort; a value of 8-16 is typical).
-
Run Docking Simulation: Execute the AutoDock Vina program using the prepared receptor, ligand, and configuration file.
-
Self-Validation (Control): As a crucial control, perform a docking run with the extracted co-crystallized ligand (Axitinib). A successful docking protocol should be able to reproduce the experimental binding pose with a low Root-Mean-Square Deviation (RMSD), typically <2.0 Å. This validates that the docking parameters are appropriate.
Data Presentation and Interpretation
The primary outputs are a set of binding poses and their corresponding affinity scores in kcal/mol.
Table 1: Hypothetical Docking Results for VEGFR-2 (PDB: 4ASD)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | -8.5 | Cys919 (H-bond), Glu885 (H-bond), Leu840, Val916 |
| Axitinib (Control) | -10.2 | Cys919 (H-bond), Asp1046 (H-bond), Val848, Leu1035 |
Interpretation:
-
Binding Affinity: The predicted affinity of -8.5 kcal/mol for our compound is promising, though less potent than the known inhibitor Axitinib. This value suggests a potentially strong interaction that warrants further investigation.
-
Interaction Analysis: The key to docking is analyzing the predicted pose. A scientifically sound pose will show the ligand forming favorable interactions with key residues in the active site. For VEGFR-2, a hydrogen bond with the backbone NH of Cys919 in the hinge region is a canonical interaction for many Type I inhibitors.[13] Our hypothetical result showing this interaction adds confidence to the prediction. The interactions with Glu885 and hydrophobic residues further anchor the ligand in the pocket.
Methodology II: Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.[14][15][16]
Causality: By identifying a common pharmacophore from a set of known active molecules, we can hypothesize which features our new compound must possess to be active. If our compound can match this 3D feature map, it is more likely to bind to the target.
Pharmacophore Modeling Protocol (Ligand-Based)
This approach is used when multiple active ligands are known but a high-quality receptor structure may not be available.
-
Training Set Selection: Collect a set of structurally diverse but potent known VEGFR-2 inhibitors. This set should also include inactive or weakly active molecules (decoys) to ensure the model is discriminative.
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule in the training set, as molecular flexibility is key.
-
Feature Identification: Identify pharmacophoric features for each molecule. Common features include:
-
Hydrogen Bond Acceptor (HBA)
-
Hydrogen Bond Donor (HBD)
-
Hydrophobic (HY)
-
Aromatic Ring (AR)
-
-
Model Generation & Scoring: Align the active molecules and identify the common arrangement of features. Algorithms like HipHop or PHASE generate multiple hypotheses.[1] Each hypothesis is scored based on how well it maps the active compounds while excluding the inactive ones.[17]
-
Model Validation: The best pharmacophore model is validated by using it to screen a database containing the known actives and a larger set of decoys. A good model should have a high enrichment factor, meaning it preferentially selects the active molecules.
Data Interpretation
Let's assume our validated pharmacophore model for VEGFR-2 inhibitors consists of: one HBA, one HBD, and two HY features in a specific spatial arrangement.
Analysis: We would then assess whether our lead compound, 5-(2,3-Dimethylphenyl)pyridin-2-amine, can adopt a low-energy conformation that matches these features.
-
The aminopyridine nitrogen can act as an HBA .
-
The amine group (-NH2) can act as an HBD .
-
The dimethylphenyl ring serves as one HY feature.
-
The pyridine ring can serve as the second HY feature.
If the molecule can spatially align these features to match the model, it provides strong, independent evidence supporting the docking results.
Methodology III: Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[18] It aims to predict the activity of new compounds based on this relationship.[18]
Causality: QSAR models are built on the principle that the structure of a molecule dictates its activity. By calculating numerical descriptors that encode physicochemical properties (e.g., logP, molecular weight, polar surface area), we can build a regression model that predicts the activity (e.g., IC50).[19]
Caption: The cycle of building and validating a robust QSAR model.
QSAR Protocol
-
Data Set Preparation:
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors using software like RDKit or PaDEL-Descriptor. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., shape indices).[19]
-
Data Splitting: Divide the dataset into a training set (typically ~80%) for model building and a test set (~20%) for external validation.[21]
-
Model Building: Using the training set, develop a mathematical model using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest.
-
Model Validation: This is the most critical step to ensure the model is not overfitted and has predictive power.[21][22][23][24]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set. A high cross-validated R² (Q²) value (e.g., > 0.6) is desired.
-
External Validation: Use the trained model to predict the activity of the compounds in the test set. The predictive power is assessed by the R²_pred value.
-
Y-Scrambling: Randomly shuffle the activity data and rebuild the model. A valid model should show very low R² and Q² values for the scrambled data, proving the original correlation was not due to chance.[21][22]
-
Data Presentation and Interpretation
A validated QSAR model might take the form of an equation (for MLR) or a more complex algorithm. Let's assume we built a simple MLR model:
pIC50 = 0.6 * ALogP - 0.05 * TPSA + 1.2 * NumRotatableBonds + 2.5
Table 2: QSAR Model Validation Metrics (Hypothetical)
| Metric | Value | Interpretation |
|---|---|---|
| R² (Training Set) | 0.85 | Good fit to the training data. |
| Q² (Cross-Validation) | 0.75 | Good internal robustness. |
| R²_pred (Test Set) | 0.79 | Strong external predictive power. |
Prediction for our Compound: We would calculate the descriptors for 5-(2,3-Dimethylphenyl)pyridin-2-amine and plug them into the equation to get a predicted pIC50. This quantitative prediction provides a direct estimate of its potential potency, complementing the structural insights from docking and pharmacophore modeling.
Integrated Analysis and Conclusion
The strength of this in silico approach lies not in a single method, but in the convergence of evidence from multiple, orthogonal techniques.
-
Molecular Docking provided a plausible binding mode and a semi-quantitative estimate of binding affinity, highlighting key interactions with Cys919.
-
Pharmacophore Modeling confirmed that our compound possesses the essential chemical features shared by known VEGFR-2 inhibitors.
-
QSAR Analysis delivered a quantitative prediction of potency, placing our compound within a range expected for active molecules.
Conclusion: The collective evidence from these computational studies strongly suggests that 5-(2,3-Dimethylphenyl)pyridin-2-amine is a viable candidate for investigation as a VEGFR-2 inhibitor. The docking pose provides specific, testable hypotheses about which amino acid interactions are critical for binding. The QSAR prediction provides an initial estimate of the potency we might expect to see in a biochemical assay.
Future Directions: The next logical step is to synthesize this compound and validate these in silico predictions through in vitro experimental testing. An enzymatic assay to determine its IC50 value against VEGFR-2 would be the primary validation. Success in this phase would warrant further investigation into its cellular activity and subsequent lead optimization.
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H-Pharma. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. PMC. Retrieved from [Link]
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5-(2,3-Dimethylphenyl)pyridin-2-amine: A Versatile Fragment for Kinase-Directed Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel lead compounds. Within this framework, privileged scaffolds that demonstrate a propensity for binding to specific target classes are of immense value. This guide focuses on one such scaffold: 5-(2,3-Dimethylphenyl)pyridin-2-amine . We will delve into its chemical synthesis, explore its potential as a valuable fragment for kinase inhibitor design, and provide detailed protocols for its evaluation. Drawing upon established principles of medicinal chemistry and specific case studies, this document serves as a comprehensive resource for researchers aiming to leverage this promising fragment in their drug discovery endeavors.
Introduction: The Power of the Aminopyridine Scaffold in Kinase Inhibition
Protein kinases have become one of the most important classes of drug targets, with numerous inhibitors approved for the treatment of cancers and inflammatory diseases.[1] A recurring structural motif in many of these inhibitors is the aminopyridine core.[2] This prevalence is not coincidental; the 2-aminopyridine moiety is a highly effective "hinge-binder," capable of forming key hydrogen bond interactions with the backbone of the kinase hinge region, a critical element of the ATP-binding site.[3] This interaction anchors the molecule, providing a solid foundation for achieving high potency.
The 5-aryl substituted pyridin-2-amine scaffold, in particular, offers a versatile platform for fragment-based design. The aryl group at the 5-position can be tailored to occupy and interact with various pockets within the kinase active site, influencing both potency and selectivity. This guide focuses on a specific embodiment of this scaffold: 5-(2,3-Dimethylphenyl)pyridin-2-amine . The introduction of the 2,3-dimethylphenyl group offers a unique steric and electronic profile, which can be exploited to achieve desirable interactions with the target protein. Mefenamic acid, a non-steroidal anti-inflammatory drug, notably contains a 2,3-dimethylphenyl amino benzoic acid structure, demonstrating the biocompatibility of this moiety.[4]
This guide will provide a comprehensive overview of the synthesis, potential applications, and detailed experimental evaluation of 5-(2,3-Dimethylphenyl)pyridin-2-amine as a fragment for kinase-directed drug discovery. We will use Janus Kinase 2 (JAK2), a clinically relevant target for myeloproliferative neoplasms and inflammatory diseases, as a case study to illustrate the potential of this fragment.[5]
Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine
The most direct and versatile method for the synthesis of 5-aryl-pyridin-2-amines is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between a halo-pyridine and a boronic acid derivative.
Proposed Synthetic Route
The synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine can be readily achieved by the Suzuki cross-coupling of 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid.
Caption: Proposed synthetic route for 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
5-Bromo-2-aminopyridine
-
2,3-Dimethylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Fragment-Based Drug Discovery: A Case Study with JAK2
The 2-aminopyridine scaffold is a well-established hinge-binding motif for many kinase inhibitors, including those targeting Janus Kinase 2 (JAK2).[2] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various cytokines and growth factors, making it a key target for the treatment of myeloproliferative neoplasms and inflammatory diseases.[7]
In Silico Analysis: Molecular Docking
To predict the binding mode and potential affinity of 5-(2,3-Dimethylphenyl)pyridin-2-amine for the ATP-binding site of JAK2, a molecular docking study can be performed.
Caption: Workflow for in silico molecular docking.
Protocol for Molecular Docking:
-
Protein Preparation: Obtain the crystal structure of the JAK2 kinase domain from the Protein Data Bank (e.g., PDB ID: 7RN6).[8] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: Generate a 3D structure of 5-(2,3-Dimethylphenyl)pyridin-2-amine and perform energy minimization.
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the ligand into the ATP-binding site of JAK2. The binding site is typically defined by the residues in proximity to a co-crystallized ligand.
-
Analysis: Analyze the resulting docking poses. The 2-amino group of the pyridine ring is expected to form hydrogen bonds with the hinge region residues of JAK2 (typically Glu930 and Leu932).[5] The 2,3-dimethylphenyl group will likely occupy a hydrophobic pocket, and its orientation will be critical for determining binding affinity. The predicted binding energy can provide an initial estimate of the fragment's potential.
Structure-Activity Relationship (SAR) Insights
The 2,3-dimethyl substitution pattern on the phenyl ring is hypothesized to provide a distinct advantage. The methyl groups can enhance van der Waals interactions within a hydrophobic pocket and may also serve to lock the conformation of the phenyl ring, reducing the entropic penalty upon binding. The ortho-methyl group can induce a twist in the biaryl system, which may be favorable for binding to some kinase conformations.
Experimental Validation: Biochemical and Cellular Assays
Following the promising in silico predictions, the next crucial step is to experimentally validate the activity of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
In Vitro Kinase Inhibition Assay
A direct biochemical assay is required to determine the inhibitory activity of the fragment against the target kinase, JAK2. Several commercial kits are available for this purpose.[3][9]
Protocol for a Generic Luminescence-Based Kinase Assay (e.g., Kinase-Glo®):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.
-
Compound Dilution: Prepare a serial dilution of 5-(2,3-Dimethylphenyl)pyridin-2-amine and a known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control.[1]
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase and the test compound. After a short pre-incubation, initiate the reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the reaction at the recommended temperature and for the specified time to allow for substrate phosphorylation.
-
Detection: Stop the kinase reaction and add the detection reagent (e.g., Kinase-Glo® Max). This reagent measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | Target Kinase | IC₅₀ (nM) |
| Ruxolitinib | JAK2 | 14.63 ± 0.81[1] |
| Tofacitinib | JAK2 | 32.10 ± 1.99[1] |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | JAK2 | To be determined |
Cellular Activity: Cell Viability Assay
To assess the effect of the fragment on cell proliferation, a cell viability assay, such as the MTT assay, can be performed using a cell line that is dependent on JAK2 signaling, for example, the human erythroleukemia cell line HEL, which harbors the JAK2 V617F mutation.[2]
Protocol for MTT Cell Viability Assay:
-
Cell Seeding: Seed HEL cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-(2,3-Dimethylphenyl)pyridin-2-amine for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide has outlined the rationale, synthesis, and evaluation of 5-(2,3-Dimethylphenyl)pyridin-2-amine as a promising fragment for kinase-directed drug discovery. Its aminopyridine core provides a robust anchor to the kinase hinge region, while the 2,3-dimethylphenyl moiety offers a unique handle for exploring hydrophobic pockets and achieving selectivity.
The provided protocols for in silico analysis and experimental validation offer a clear roadmap for researchers to investigate the potential of this fragment. Future work should focus on the experimental determination of its inhibitory activity against a panel of kinases to assess its selectivity profile. Successful identification of potent and selective hits based on this scaffold can then be followed by fragment growing or linking strategies to develop highly effective and novel drug candidates. The principles and methodologies outlined in this guide are broadly applicable to the exploration of other novel fragments in the exciting and ever-evolving field of drug discovery.
References
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Journal of Biomolecular Structure & Dynamics. [Link]
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (2021). Journal of Medicinal Chemistry. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]
-
High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. (2021). RCSB PDB. [Link]
-
JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]
-
Synthesis and Diagnosis of Some New Heterocyclic Compounds from Mefenamic Drug and Study of Their Possible Biological Activity. (2021). ResearchGate. [Link]
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. (2010). Journal of Medicinal Chemistry. [Link]
-
The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. ResearchGate. [Link]
-
Crystal structures of the Jak2 pseudokinase domain and the pathogenic mutant V617F. (2012). Nature Structural & Molecular Biology. [Link]
-
Tyrosine-protein kinase JAK2 - Homo sapiens (Human). UniProt. [Link]
-
Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. (2022). Clinical Cancer Research. [Link]
-
Insights into the Structural Features Essential for JAK2 Inhibition and Selectivity. ResearchGate. [Link]
-
The IC50 value of JAK2/3 inhibitions of napabucasin series and known drugs, tofacitinib and ruxolitinib. ResearchGate. [Link]
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- 2. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 3. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Symmetrical Terphenyl Derivatives as Small Molecule Inhibitors of Programmed Cell Death 1/Programmed Death Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 5-(2,3-Dimethylphenyl)pyridin-2-amine
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 5-(2,3-Dimethylphenyl)pyridin-2-amine. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of small molecule therapeutics. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental design, ensuring data integrity and meaningful interpretation.
Introduction: The Rationale for Cytotoxicity Profiling
The preliminary assessment of cytotoxicity is a critical checkpoint in the drug discovery pipeline.[1][2] It serves to identify compounds that exhibit cytotoxic effects, which can be indicative of either therapeutic potential, particularly in oncology, or undesirable off-target toxicity.[1] The aminopyridine scaffold, a privileged structure in medicinal chemistry, is found in a variety of biologically active compounds.[3][4][5] Derivatives of aminopyridine have demonstrated a range of activities, including potential as anticancer agents.[3][6] Therefore, a systematic evaluation of the cytotoxic profile of a novel derivative like 5-(2,3-Dimethylphenyl)pyridin-2-amine is a logical and essential first step in characterizing its biological activity.
This guide will detail a robust and widely accepted method for initial cytotoxicity screening: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8] This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic activity of cultured cells.[7]
Foundational Principles of In Vitro Cytotoxicity Assessment
The core principle of this preliminary screen is to establish a dose-response relationship for 5-(2,3-Dimethylphenyl)pyridin-2-amine in a relevant human cancer cell line. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
The Choice of the MTT Assay: A Justification
While numerous methods exist for assessing cell viability, the MTT assay is selected for this initial screen due to its:
-
Robustness and Reliability: It is a well-established and extensively validated method.[7]
-
High-Throughput Adaptability: The assay is readily scalable for screening multiple compounds and concentrations.[2]
-
Cost-Effectiveness: The reagents are relatively inexpensive, making it suitable for preliminary studies.
-
Mechanistic Insight: The assay measures the activity of mitochondrial dehydrogenases, providing a snapshot of cellular metabolic health.[7]
It is crucial to acknowledge that the MTT assay is an indirect measure of cell viability and can be influenced by compounds that affect cellular metabolism without directly causing cell death. Therefore, any significant findings from this preliminary screen should be validated with orthogonal assays that measure different cytotoxicity endpoints, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., caspase activity assays).
Selection of a Biologically Relevant Cell Line
The choice of cell line is paramount for generating meaningful data. For a broad preliminary screen, a well-characterized and commonly used cancer cell line is recommended. For the purposes of this guide, we will use the human colorectal carcinoma cell line HCT-116 . This cell line is widely available, robust in culture, and frequently used in cancer research, providing a wealth of comparative data. Furthermore, aminopyridine derivatives have been shown to have activity in colorectal cancer cell lines.[3][6]
Experimental Workflow and Design
A meticulously planned experimental design is the bedrock of reproducible and trustworthy results. The following workflow outlines the key stages of the cytotoxicity screening process.
Caption: High-level overview of the MTT cytotoxicity screening workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating through the inclusion of appropriate controls.
Materials and Reagents
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (Test Compound)
-
HCT-116 human colorectal carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates, sterile
-
Doxorubicin (Positive Control)
Step-by-Step Methodology
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of 5-(2,3-Dimethylphenyl)pyridin-2-amine in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain the desired final concentrations for the dose-response curve (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM).
-
Prepare a stock solution of Doxorubicin (a known cytotoxic agent) in DMSO and perform serial dilutions in the same manner to serve as a positive control.
Step 2: Cell Seeding
-
Culture HCT-116 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.[9]
Step 3: Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions (including the 0 µM control, which will be the vehicle control) and the positive control (Doxorubicin) to the respective wells in triplicate.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
Step 4: MTT Assay
-
After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
Step 5: Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
Data Analysis and Interpretation
Calculation of Percentage Viability
The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Background) / (Absorbance of Vehicle Control - Absorbance of Background)] x 100
Dose-Response Curve and IC50 Determination
-
Plot the percentage viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value. The IC50 is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation
The results of the preliminary cytotoxicity screen should be summarized in a clear and concise manner.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | HCT-116 | 48 | [Calculated Value] |
| Doxorubicin (Positive Control) | HCT-116 | 48 | [Calculated Value] |
Potential Signaling Pathways and Mechanistic Considerations
While this preliminary screen does not directly elucidate the mechanism of action, it provides a foundation for further investigation. Aminopyridine derivatives have been implicated in the modulation of various signaling pathways critical to cancer cell survival and proliferation. One such pathway is the Wnt/β-catenin signaling cascade, where aberrant activation is a hallmark of many cancers, including colorectal cancer.[11]
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. zu.elsevierpure.com [zu.elsevierpure.com]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 8. kosheeka.com [kosheeka.com]
- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Aminopyridines
Substituted aminopyridine scaffolds are of profound interest in medicinal chemistry and drug development. Their unique electronic properties and ability to form key hydrogen bond interactions make them privileged structures in a multitude of biologically active molecules. The target molecule, 5-(2,3-dimethylphenyl)pyridin-2-amine, represents a biaryl structure that is a common motif in kinase inhibitors and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the construction of such carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1][2]
This document provides a detailed experimental protocol for the synthesis of 5-(2,3-dimethylphenyl)pyridin-2-amine from 5-bromopyridin-2-amine and (2,3-dimethylphenyl)boronic acid. It delves into the mechanistic rationale for the chosen conditions, addressing the specific challenges posed by the sterically hindered boronic acid and the presence of a primary amine on the pyridine ring.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (5-bromopyridin-2-amine), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[1] For this synthesis, a bromide is chosen as a good balance between reactivity and substrate availability.
-
Transmetalation: In this step, the organic group from the organoboron reagent ((2,3-dimethylphenyl)boronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, enhancing the rate of transmetalation.[4]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine
This protocol is designed to address the challenges of coupling a sterically hindered boronic acid with an aminopyridine. The choice of a bulky, electron-rich phosphine ligand is critical to promote the reaction efficiently.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromopyridin-2-amine | ≥97% | Commercially Available | |
| (2,3-Dimethylphenyl)boronic acid | ≥97% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for better solubility. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or distill from a suitable drying agent. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | For workup. | ||
| Brine (saturated NaCl solution) | For workup. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Celite® | For filtration. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Detailed Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add 5-bromopyridin-2-amine (1.0 equiv.), (2,3-dimethylphenyl)boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, weigh out the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.), and the ligand, XPhos (0.08 equiv.).
-
Place the flask and the vial under an inert atmosphere of argon or nitrogen.
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the 5-bromopyridin-2-amine) and deionized water (10% v/v of dioxane) to the flask via syringe.
-
-
Reaction Execution:
-
With vigorous stirring, degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A gradient elution system of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to a 70:30 hexanes:ethyl acetate mixture) is typically effective.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-(2,3-dimethylphenyl)pyridin-2-amine as a solid.
-
Causality Behind Experimental Choices
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for challenging Suzuki couplings. The steric bulk of the ligand facilitates the reductive elimination step and stabilizes the catalytically active monoligated palladium species, which is beneficial for sterically hindered substrates.
-
Base and Solvent System: Potassium carbonate is a moderately strong base that is effective in promoting the formation of the boronate species without causing unwanted side reactions.[5] The use of a dioxane/water solvent system aids in the solubility of both the organic substrates and the inorganic base, facilitating the reaction.
-
Unprotected Amine: Extensive studies have shown that primary amines on aromatic and heteroaromatic rings are often compatible with Suzuki coupling conditions, eliminating the need for protection and deprotection steps, which improves the overall efficiency of the synthesis.[6]
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki coupling synthesis.
Catalytic Cycle Diagram
Caption: The Suzuki-Miyaura catalytic cycle.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle in an inert atmosphere and avoid inhalation of dust.[7]
-
Boronic Acids: Aryl boronic acids are irritants. Avoid contact with skin and eyes.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst and ligand were handled under strictly inert conditions. Use fresh catalyst. |
| Insufficiently anhydrous solvent | Use freshly distilled or newly opened anhydrous solvents. | |
| Ineffective base | Ensure the base is finely powdered and anhydrous. Consider a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Formation of Side Products (e.g., Homocoupling) | Reaction temperature too high | Lower the reaction temperature and monitor closely. |
| Oxygen contamination | Ensure the reaction is maintained under a strict inert atmosphere. | |
| Difficulty in Purification | Co-elution of starting materials or byproducts | Optimize the mobile phase for flash chromatography. Consider a different stationary phase if necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-(2,3-dimethylphenyl)pyridin-2-amine. By carefully selecting a suitable palladium catalyst, a bulky phosphine ligand, and appropriate reaction conditions, the challenges posed by sterically hindered substrates and the presence of a primary amine can be successfully overcome. This protocol provides a robust and reproducible method for accessing this important class of biaryl compounds for applications in pharmaceutical and materials science research.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]
-
Szewczyk, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2126-2135. Retrieved from [Link]
-
Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3749-3752. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. Retrieved from [Link]
-
Li, G., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871-11883. Retrieved from [Link]
-
Li, Y., et al. (2014). 2-Aminopyridine functionalized cellulose based Pd nanoparticles: An efficient and ecofriendly catalyst for the Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(6), 939-942. Retrieved from [Link]
-
Khan, I., et al. (2018). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 23(11), 2958. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 130(48), 16484-16485. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ACS Publications. (2026, January 21). Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Retrieved from [Link]
-
PubMed. (2004, March 21). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
Sources
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The Versatile Scaffold: Application Notes for 5-(2,3-Dimethylphenyl)pyridin-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands as a cornerstone, a "privileged scaffold" renowned for its ability to interact with a multitude of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding have cemented its role in the development of numerous therapeutic agents. This document provides detailed application notes and protocols for a specific, yet broadly applicable analogue: 5-(2,3-Dimethylphenyl)pyridin-2-amine . While direct literature on this exact molecule is emerging, its structural components suggest a wealth of potential applications, extrapolated from extensive research on closely related 2-amino-5-arylpyridines. This guide will, therefore, serve as a roadmap for researchers looking to unlock the therapeutic promise of this compound, focusing on its most probable applications in oncology, infectious diseases, and beyond.
The core structure, a 2-aminopyridine, is a key feature in a number of FDA-approved drugs.[3] The addition of a 2,3-dimethylphenyl group at the 5-position introduces a lipophilic moiety that can engage in hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity for its target. The strategic placement of the methyl groups can also influence the compound's metabolic stability and pharmacokinetic profile.
Predicted Therapeutic Applications and Mechanistic Insights
Based on the extensive body of research surrounding the 2-amino-5-arylpyridine scaffold, we can confidently predict several high-potential therapeutic avenues for 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Kinase Inhibition: A Primary Focus for Anticancer Drug Discovery
The 2-aminopyridine scaffold is a well-established hinge-binding motif for a variety of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4] The nitrogen atom of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the kinase hinge region, a conserved backbone segment in the ATP-binding pocket.
-
Aurora Kinases: Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have demonstrated potent inhibition of Aurora A and B kinases, leading to mitotic arrest and apoptosis in cancer cells.[5] The 5-aryl substituent on the pyridine ring plays a crucial role in establishing potency and selectivity.
-
Checkpoint Kinase 1 (CHK1): Novel 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and orally bioavailable CHK1 inhibitors.[6] These compounds potentiate the effects of DNA-damaging chemotherapies by abrogating cell cycle arrest.[6]
-
Receptor Tyrosine Kinases (RTKs): The pyrrolo[2,3-d]pyrimidine core, a bioisostere of 2-aminopyridine, is found in inhibitors of RTKs such as EGFR and VEGFR.[7] The nature of the aryl substituent significantly influences the potency and selectivity against different RTKs.[7]
Hypothesized Kinase Inhibition Workflow
Caption: A streamlined workflow for evaluating the kinase inhibitory potential of the title compound.
Antimicrobial and Antiparasitic Applications
The 2-aminopyridine scaffold has also been explored for its efficacy against a range of pathogens.
-
Antibacterial and Antifungal Activity: Derivatives of 2-amino-5-arylpyridines have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8]
-
Antiprotozoal Activity: Aminopyridine-containing compounds have been investigated as potential treatments for neglected tropical diseases such as Leishmaniasis.[9]
Modulation of Nuclear Hormone Receptors
Recent studies have highlighted the potential for 2-aminopyridine derivatives to act as modulators of nuclear hormone receptors. For instance, 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine was identified as a novel and pure androgen receptor (AR) antagonist, with the ability to overcome resistance to existing antiandrogens in prostate cancer.[10] This suggests that 5-(2,3-Dimethylphenyl)pyridin-2-amine could be a valuable starting point for the development of new AR modulators.
Experimental Protocols
The following protocols are generalized methodologies based on established procedures for structurally related compounds. Researchers should optimize these protocols based on the specific properties of 5-(2,3-Dimethylphenyl)pyridin-2-amine and their experimental setup.
Protocol 1: Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine via Suzuki-Miyaura Cross-Coupling
This protocol describes a common method for the synthesis of 5-aryl-2-aminopyridines.
Materials:
-
5-Bromo-2-aminopyridine
-
2,3-Dimethylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-aminopyridine (1 equivalent), 2,3-dimethylphenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.1 equivalents) to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(2,3-Dimethylphenyl)pyridin-2-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Suzuki-Miyaura Coupling Workflow
Caption: A simplified workflow for the synthesis of the title compound.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader compatible with the detection reagent
Procedure:
-
Prepare a serial dilution of 5-(2,3-Dimethylphenyl)pyridin-2-amine in the kinase assay buffer.
-
In a microplate, add the kinase and the serially diluted compound or DMSO (vehicle control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time at the optimal temperature for the kinase (e.g., 30 °C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell Proliferation (MTT) Assay
This protocol is for assessing the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Hypothetical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 50 |
| Aurora B | 85 |
| CHK1 | 120 |
| VEGFR2 | 250 |
| EGFR | >1000 |
Table 2: Hypothetical Anticancer Activity
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HCT116 | Colon Cancer | 0.5 |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| MCF7 | Breast Cancer | >10 |
Conclusion and Future Directions
5-(2,3-Dimethylphenyl)pyridin-2-amine represents a promising chemical scaffold with significant potential in medicinal chemistry. Based on the extensive data available for structurally similar compounds, its most promising applications are likely in the development of novel kinase inhibitors for cancer therapy, as well as potential antimicrobial and nuclear hormone receptor modulating agents. The protocols provided herein offer a solid foundation for researchers to begin exploring the biological activities of this compound. Future work should focus on a broad initial screening to identify its primary biological targets, followed by structure-activity relationship (SAR) studies to optimize its potency, selectivity, and pharmacokinetic properties.
References
-
Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PubMed Central. [Link]
-
Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). PubMed. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012). PubMed Central. [Link]
-
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Institutes of Health. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central. [Link]
-
2-Aminopyridine – an unsung hero in drug discovery. (2022). Royal Society of Chemistry. [Link]
-
Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. (n.d.). National Institutes of Health. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). ResearchGate. [Link]
Sources
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- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-arylation of 5-(2,3-Dimethylphenyl)pyridin-2-amine under Buchwald-Hartwig Conditions
Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the N-arylation of the sterically hindered substrate, 5-(2,3-dimethylphenyl)pyridin-2-amine, utilizing Buchwald-Hartwig cross-coupling conditions. The document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into reaction setup, optimization, and mechanistic rationale to address the challenges posed by sterically demanding coupling partners.
Introduction: The Challenge and Significance
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] While the reaction has seen continuous improvement through the development of sophisticated catalyst systems, the coupling of sterically hindered substrates remains a significant challenge.
The target substrate, 5-(2,3-dimethylphenyl)pyridin-2-amine, presents a classic case of steric hindrance. The ortho-methyl group on the phenyl ring, adjacent to the point of coupling, and the pyridinyl nitrogen in proximity to the amine create a sterically congested environment around the reactive centers. This congestion can impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields and sluggish reaction rates.
This application note details a robust protocol specifically tailored to overcome these steric barriers, drawing upon advanced generations of Buchwald-Hartwig catalysts and a deep understanding of the reaction mechanism.
Mechanistic Considerations: The "Why" Behind the Protocol
A successful Buchwald-Hartwig amination hinges on a finely tuned palladium catalytic cycle.[3] Understanding this cycle is paramount to rationalizing the choice of reagents and conditions for a challenging substrate.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (or pseudohalide) bond, forming a Pd(II) intermediate.[2]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final C–N bond is formed as the desired N-aryl product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Caption: Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
For sterically hindered substrates like 5-(2,3-dimethylphenyl)pyridin-2-amine, both the oxidative addition and the final reductive elimination steps can be rate-limiting. The choice of ligand is therefore critical. Bulky, electron-rich phosphine ligands are essential as they promote the formation of monoligated, highly reactive L1Pd(0) species, which facilitates oxidative addition and accelerates the rate-limiting reductive elimination step.[4]
Optimizing Reaction Parameters: A Data-Driven Approach
The success of a challenging Buchwald-Hartwig coupling is contingent on the synergistic interplay of the catalyst, ligand, base, and solvent. The following table summarizes the rationale for selecting the optimal components for the N-arylation of our target substrate.
| Parameter | Recommended Choice | Rationale & Key Considerations | Reference |
| Palladium Precatalyst | G3 or G4 Palladacycles (e.g., XPhos Pd G3) | Air- and moisture-stable precatalysts that efficiently generate the active monoligated Pd(0) species upon exposure to a base. This avoids the need for in-situ reduction of Pd(II) sources, leading to more reproducible results. | |
| Ligand | Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos) | These ligands possess the requisite steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination, which are often slow for hindered substrates. The steric hindrance of the ligand helps to create a coordinatively unsaturated metal center, promoting substrate binding. | [2][4] |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | Strong, non-nucleophilic bases are required to efficiently deprotonate the coordinated amine. NaOtBu is a common and effective choice. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ might be considered, though potentially requiring higher temperatures or longer reaction times. | |
| Solvent | Anhydrous, Aprotic Solvents (e.g., Toluene, Dioxane, t-BuOH) | These solvents effectively solubilize the reactants and catalyst complex without interfering with the reaction. Toluene and dioxane are widely used. The choice can influence reaction rates and should be empirically tested for optimal performance. | [3] |
| Temperature | 80–110 °C | Elevated temperatures are typically necessary to overcome the activation energy barriers associated with sterically demanding substrates. Reaction progress should be monitored to avoid decomposition. | [5] |
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the N-arylation of 5-(2,3-dimethylphenyl)pyridin-2-amine with a generic aryl bromide.
Safety Precaution: This procedure involves flammable solvents and air-sensitive reagents. It must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Reagents and Materials
-
5-(2,3-Dimethylphenyl)pyridin-2-amine
-
Aryl Bromide (Ar-Br)
-
XPhos Pd G3 (or similar G3/G4 precatalyst)
-
XPhos (or corresponding ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Reaction vessel (e.g., oven-dried Schlenk tube or round-bottom flask) with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Caption: Figure 2: Step-by-step experimental workflow from setup to characterization.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-(2,3-dimethylphenyl)pyridin-2-amine (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.1 mmol, 1.1 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Add the ligand (e.g., XPhos, 0.02 mmol, 2 mol%). Note: Some precatalysts do not require additional ligand.
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate and backfill the tube with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Through the septum, add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
A typical reaction time is 12–24 hours.
-
-
Workup:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the reaction vessel from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-arylated product.
-
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature (e.g., to 110 °C) or adding a fresh portion of the catalyst (1 mol%). Ensure the base is of high purity and handled under inert conditions, as degradation can neutralize its activity.
-
Side Reactions: The formation of dehalogenated arene (from the aryl bromide) can indicate issues with the catalyst turnover. This may be mitigated by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Ligand Choice: While XPhos is a robust choice, for particularly challenging couplings, screening other bulky biaryl phosphine ligands like RuPhos or BrettPhos may yield improved results.
-
Base Particle Size: For solid inorganic bases, the particle size can significantly impact reaction rates. Grinding the base before use or adding an agent like Celite can prevent clumping and improve reaction consistency, especially on a larger scale.
Conclusion
The N-arylation of sterically hindered 5-(2,3-dimethylphenyl)pyridin-2-amine is a challenging yet achievable transformation. By leveraging modern Buchwald-Hartwig catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands, and by carefully controlling reaction parameters, high yields of the desired product can be obtained. The protocol and insights provided herein serve as a valuable resource for chemists tackling similarly demanding C–N cross-coupling reactions, ultimately accelerating research and development in medicinal and materials chemistry.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2085–2092. [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 878–885. [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. (n.d.). Catalysis Consulting. Retrieved January 22, 2026, from [Link]
-
Role of the Base in Buchwald–Hartwig Amination. (2018). The Journal of Organic Chemistry, 83(21), 13165–13173. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
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- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 5-(2,3-Dimethylphenyl)pyridin-2-amine
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel derivatives from the versatile building block, 5-(2,3-Dimethylphenyl)pyridin-2-amine. The 5-aryl-2-aminopyridine scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2][3] This guide moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental choices, ensuring robust and reproducible outcomes. Detailed, step-by-step protocols for key transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions are presented. Furthermore, this document includes best practices for product purification and comprehensive characterization by modern spectroscopic techniques.
Introduction: The Strategic Importance of the 5-Aryl-2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules due to its unique electronic properties and ability to form key hydrogen bonds with biological targets like enzymes and receptors.[2] The introduction of an aryl group at the 5-position, as in our starting material 5-(2,3-Dimethylphenyl)pyridin-2-amine, creates a rigid, three-dimensional structure that is highly valuable for exploring chemical space in drug discovery programs.[1][4] Derivatives of this scaffold are investigated for a multitude of therapeutic applications, including as kinase inhibitors and agents targeting neurodegenerative diseases.[1][4]
The primary amino group at the C2 position serves as a versatile synthetic handle, allowing for a diverse range of chemical modifications. This guide will focus on three principal classes of derivatization:
-
N-Acylation: Formation of amide bonds to introduce a variety of functional groups.
-
N-Alkylation: Introduction of alkyl or arylmethyl substituents.
-
C-C Bond Formation: Advanced modification of the pyridine core via cross-coupling chemistry.
The protocols outlined herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and characterization to ensure the highest degree of scientific integrity.
Caption: General synthetic routes from the core scaffold.
Protocol I: N-Acylation of 5-(2,3-Dimethylphenyl)pyridin-2-amine
The formation of an amide bond at the C2-amino position is one of the most fundamental and reliable transformations for this scaffold. This can be achieved using either an acyl halide or a carboxylic acid activated with a coupling reagent.
Rationale and Mechanistic Insight
The exocyclic amino group of 2-aminopyridine is significantly more nucleophilic than the endocyclic pyridine nitrogen. Acylation will, therefore, occur selectively at this position.
-
Using Acyl Halides: This is a direct and often high-yielding method. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Using Carboxylic Acids (Peptide Coupling): For more delicate substrates or when the corresponding acyl chloride is unstable, coupling a carboxylic acid directly is preferred. This requires in situ activation of the carboxyl group to form a highly reactive intermediate. Reagents like O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or combinations like N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this process with minimal racemization for chiral acids.[5]
Detailed Step-by-Step Protocol (Acyl Chloride Method)
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 5-(2,3-Dimethylphenyl)pyridin-2-amine (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2-1.5 eq.), to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution. If the acyl chloride is a solid, it can be dissolved in a small amount of the reaction solvent and added via a syringe. The reaction is often exothermic; for reactive acyl chlorides, cooling the flask in an ice bath (0 °C) is recommended.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Workup:
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the reaction solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Confirm the structure of the desired N-acyl derivative using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key indicators include the appearance of a new amide N-H signal in the ¹H NMR spectrum (typically a broad singlet between δ 8-10 ppm) and a carbonyl signal in the ¹³C NMR spectrum (δ 165-175 ppm).
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM, THF | Good solubility for reactants, inert under reaction conditions. |
| Base | Triethylamine, Pyridine | Scavenges HCl byproduct, preventing amine protonation. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side reactions. |
| Stoichiometry | Acyl Chloride (1.1 eq.) | A slight excess ensures complete conversion of the starting amine. |
| Typical Yield | 75-95% | Dependent on the specific acyl chloride used. |
| Table 1: Summary of typical N-Acylation reaction conditions. |
Protocol II: N-Alkylation of 5-(2,3-Dimethylphenyl)pyridin-2-amine
N-alkylation introduces aliphatic chains to the amino group, a common strategy for modulating lipophilicity and metabolic stability. Care must be taken to control the degree of alkylation (mono- vs. di-alkylation).
Rationale and Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism where the nucleophilic amino group attacks the electrophilic carbon of an alkylating agent, typically an alkyl halide. A base is required to deprotonate the amine, increasing its nucleophilicity.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to ensure complete deprotonation and drive the reaction forward. For less reactive alkyl halides, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective.[6]
-
Controlling Selectivity: Mono-alkylation is favored by using a stoichiometric amount (or slight excess) of the alkylating agent and lower temperatures. Di-alkylation becomes more probable with a large excess of the alkylating agent and higher temperatures. The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with a ruthenium or iridium catalyst, offers a greener alternative that often provides high selectivity for mono-alkylation.[7]
Detailed Step-by-Step Protocol (Alkyl Halide Method)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Solvent and Amine Addition: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-(2,3-Dimethylphenyl)pyridin-2-amine (1.0 eq.) in the same anhydrous solvent. Stir at 0 °C for 30 minutes to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Reagent Addition: Add the alkyl halide (1.1 eq.) dropwise to the cooled suspension.
-
Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive halides.
-
Workup:
-
Carefully quench the reaction by slowly adding ice-cold water or saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to destroy any unreacted NaH.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product often contains a mixture of mono- and di-alkylated products. Separation is achieved via flash column chromatography on silica gel.
-
Characterization: Successful mono-alkylation is confirmed by the disappearance of one N-H proton signal and the appearance of new aliphatic signals in the ¹H NMR spectrum. HRMS will confirm the mass of the final product.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, THF | Polar aprotic solvents that solvate the cation and facilitate Sₙ2. |
| Base | NaH, K₂CO₃ | Deprotonates the amine to form the more nucleophilic amide anion. |
| Temperature | 0 °C to 60 °C | Initial cooling controls the exothermic deprotonation; heating may be needed to drive the Sₙ2 reaction. |
| Stoichiometry | Alkyl Halide (1.1 eq.) | A slight excess is used to promote mono-alkylation. |
| Typical Yield | 50-80% | Yields can vary based on the reactivity of the alkyl halide and control of selectivity. |
| Table 2: Summary of typical N-Alkylation reaction conditions. |
Protocol III: Advanced Derivatization via Suzuki-Miyaura Cross-Coupling
To install additional aryl or heteroaryl groups onto the pyridine core, a C-C bond-forming reaction is necessary. The Suzuki-Miyaura coupling is a robust and highly versatile method for this purpose.[8] This protocol requires a halogenated version of the starting material (e.g., 3-bromo-5-(2,3-dimethylphenyl)pyridin-2-amine), which can be prepared via electrophilic bromination using N-Bromosuccinimide (NBS).
Rationale and Mechanistic Insight
The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9] The reaction proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol (Example)
This protocol assumes the starting material is 3-bromo-5-(2,3-dimethylphenyl)pyridin-2-amine.
-
Reaction Setup: In a Schlenk tube or microwave vial, combine the aryl halide (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).
-
Base and Solvent Addition: Add a base, typically potassium carbonate (K₂CO₃, 2-3 eq.) or cesium carbonate (Cs₂CO₃, 2-3 eq.). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or DME/water (4:1), to a concentration of 0.1 M.
-
Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. For microwave-assisted synthesis, typical conditions are 120-150 °C for 15-60 minutes.
-
Monitoring: Monitor the disappearance of the starting aryl halide by LC-MS or TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting biaryl product by flash column chromatography on silica gel.
-
Characterization: The product will show a new set of aromatic signals in the ¹H and ¹³C NMR spectra corresponding to the newly introduced aryl group. HRMS is essential to confirm the final molecular weight.
General Purification and Characterization
Purification
-
Column Chromatography: This is the most common method for purifying the derivatives described. Silica gel is the standard stationary phase. The mobile phase is typically a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate or DCM). The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Cation-Exchange Chromatography: For purifying aminopyridine derivatives, cation-exchange chromatography can be a rapid and effective alternative to silica gel, especially for removing unreacted starting amine.[10]
Characterization
A full suite of analytical techniques is required to unambiguously confirm the structure and purity of synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the electronic environment of protons, their connectivity (via coupling constants), and stoichiometry (via integration).[11]
-
¹³C NMR: Shows all unique carbon atoms in the molecule, which is critical for confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental formula.[12]
-
-
Infrared (IR) Spectroscopy:
-
Useful for identifying the presence of key functional groups. For example, N-H stretches for amines (3300-3500 cm⁻¹) and amides, and the strong C=O stretch for amides (1630-1690 cm⁻¹).
-
References
-
ResearchGate. (n.d.). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Retrieved January 22, 2026, from [Link]
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PubMed Central. (2022, April 4). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Retrieved January 22, 2026, from [Link]
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MDPI. (2023, February 28). Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Retrieved January 22, 2026, from [Link]
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PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved January 22, 2026, from [Link]
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PubMed Central. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
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ResearchGate. (2024, June 5). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN101654432B - Method for N-alkylation of 2-pyridone.
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ResearchGate. (n.d.). QSAR analysis of 5-substituted (arylmethylene) pyridin-2-amine derivatives for desiginig potent antifungals. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved January 22, 2026, from [Link]
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PubMed Central. (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved January 22, 2026, from [Link]
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MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved January 22, 2026, from [Link]
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RSC Publishing. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). N-Acylation in Combinatorial Chemistry. Retrieved January 22, 2026, from [Link]
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PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved January 22, 2026, from [Link]
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- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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PubChem. (n.d.). 5-(3,4-Dimethylphenyl)-2-pyridinamine. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). 3-N-Acylation of 5Ethoxycarbonyl6-methyl-4-phenyl-3,4-dihydropyrimidin-2-one. Retrieved January 22, 2026, from [Link]
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PubMed Central. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Retrieved January 22, 2026, from [Link]
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sioc-journal.cn. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Retrieved January 22, 2026, from [Link]
-
Neuroquantology. (n.d.). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Retrieved January 22, 2026, from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved January 22, 2026, from [Link]
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YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved January 22, 2026, from [Link]
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MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Retrieved January 22, 2026, from [Link]
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The Strategic Application of 5-(2,3-Dimethylphenyl)pyridin-2-amine in the Synthesis of Advanced Kinase Inhibitors
This technical guide provides an in-depth exploration of the utility of 5-(2,3-Dimethylphenyl)pyridin-2-amine as a pivotal building block in the synthesis of contemporary kinase inhibitors. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical principles, strategic considerations, and detailed protocols for leveraging this versatile scaffold. We will delve into the mechanistic rationale for its use, showcase its application in the synthesis of targeted kinase inhibitors, and provide robust, field-tested experimental procedures.
Introduction: The Significance of the 2-Aminopyridine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The 2-aminopyridine moiety is a privileged scaffold in the design of kinase inhibitors, frequently serving as a "hinge-binding" motif that mimics the adenine component of ATP, enabling competitive inhibition at the enzyme's active site.[2]
The specific molecule, 5-(2,3-Dimethylphenyl)pyridin-2-amine, offers medicinal chemists a unique combination of structural features. The 2-aminopyridine core provides the essential hydrogen bonding interactions with the kinase hinge region. The 5-aryl substitution allows for the exploration of a critical vector space within the kinase active site, enabling modulation of potency and selectivity. The 2,3-dimethylphenyl group, in particular, introduces steric bulk and lipophilicity, which can be strategically employed to enhance binding affinity, improve pharmacokinetic properties, and achieve selectivity against off-target kinases.
Core Synthetic Strategies: Harnessing Palladium-Catalyzed Cross-Coupling Reactions
The construction of complex kinase inhibitors from 5-(2,3-Dimethylphenyl)pyridin-2-amine predominantly relies on powerful palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high functional group tolerance.
Buchwald-Hartwig Amination: Forging the Core C-N Linkage
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[3][4] In the context of kinase inhibitor synthesis, this reaction is instrumental in coupling the 2-amino group of our title compound with a variety of (hetero)aryl halides or triflates. This reaction typically forms the central linkage of the inhibitor, connecting the hinge-binding motif to other pharmacophoric elements.
The choice of palladium catalyst, ligand, and base is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting the catalytic cycle and accommodating a wide range of substrates.[4]
Suzuki-Miyaura Coupling: Expanding the Molecular Framework
The Suzuki-Miyaura cross-coupling reaction provides a robust method for the formation of C-C bonds between a (hetero)aryl halide and a boronic acid or ester.[2][5][6] This reaction can be employed in two principal ways when utilizing a 5-(2,3-Dimethylphenyl)pyridin-2-amine scaffold. If the pyridine ring is halogenated (e.g., at the 3- or 4-position), it can be coupled with a variety of boronic acids to introduce diverse substituents. Alternatively, the 2,3-dimethylphenyl group could be functionalized with a boronic acid moiety to participate in Suzuki couplings.
Targeted Kinase Families and Mechanism of Action
Derivatives of 5-(2,3-Dimethylphenyl)pyridin-2-amine have the potential to target a broad spectrum of kinases, depending on the specific substituents appended to the core scaffold. Notable examples include:
-
Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell receptor signaling, BTK is a validated target in B-cell malignancies.[7][8][9] Inhibitors often feature a 2-aminopyrimidine or related heterocycle as the hinge-binding element.
-
Aurora Kinases: These serine/threonine kinases are critical regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[10]
-
Src Family Kinases: These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including proliferation, differentiation, and survival.[11][12]
The general mechanism of action for inhibitors derived from this scaffold is competitive inhibition of ATP binding. The 2-aminopyridine moiety forms hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket, while the 5-(2,3-dimethylphenyl) group and other substituents occupy adjacent hydrophobic pockets, contributing to the overall binding affinity and selectivity of the compound.
Application Notes and Protocols
The following section provides a representative, detailed protocol for the synthesis of a hypothetical kinase inhibitor, N-(5-(2,3-dimethylphenyl)-[3,3'-bipyridin]-2-yl)acrylamide (a potential covalent BTK inhibitor), showcasing the practical application of the aforementioned synthetic strategies.
Synthesis of a Covalent BTK Inhibitor Prototype
This synthetic route illustrates a two-step process: a Suzuki-Miyaura coupling to construct the biaryl core, followed by an acylation to install the covalent warhead.
Figure 1: Synthetic workflow for the preparation of a covalent BTK inhibitor prototype.
Part 1: Synthesis of the Biaryl Core via Suzuki-Miyaura Coupling
This part of the synthesis involves the preparation of the necessary coupling partners followed by the key Suzuki-Miyaura reaction.
Step 1a: Bromination of 5-(2,3-Dimethylphenyl)pyridin-2-amine
-
Rationale: Introduction of a bromine atom at the 3-position of the pyridine ring provides a handle for the subsequent Suzuki-Miyaura coupling. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic systems.
-
Protocol:
-
To a solution of 5-(2,3-dimethylphenyl)pyridin-2-amine (1.0 eq) in acetonitrile (MeCN), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-(2,3-dimethylphenyl)pyridin-2-amine.
-
Step 1b: Preparation of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
Rationale: This step prepares the boronic ester coupling partner. The Miyaura borylation using bis(pinacolato)diboron is a standard and efficient method.
-
Protocol:
-
In a flame-dried flask under an inert atmosphere, combine 3-bromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf), 0.03 eq).
-
Add anhydrous 1,4-dioxane and degas the mixture.
-
Heat the reaction to 80-90 °C and stir for 12-16 hours.
-
After cooling to room temperature, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to yield the desired boronic ester.
-
Step 1c: Suzuki-Miyaura Cross-Coupling
-
Rationale: This is the key C-C bond-forming step to create the bipyridyl core. Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation.
-
Protocol:
-
To a degassed mixture of 3-bromo-5-(2,3-dimethylphenyl)pyridin-2-amine (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).
-
Heat the reaction mixture to reflux (around 90-100 °C) for 8-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 5'-(2,3-dimethylphenyl)-[3,3'-bipyridin]-2'-amine.
-
Part 2: Installation of the Covalent Warhead
Figure 2: Step-by-step workflow for the acylation reaction.
-
Rationale: The final step involves the acylation of the 2'-amino group with acryloyl chloride to introduce the Michael acceptor, which can form a covalent bond with a cysteine residue in the active site of BTK. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve 5'-(2,3-dimethylphenyl)-[3,3'-bipyridin]-2'-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add diisopropylethylamine (DIPEA, 1.5 eq) and cool the solution to 0 °C.
-
Slowly add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the final product, N-(5'-(2,3-dimethylphenyl)-[3,3'-bipyridin]-2'-yl)acrylamide.
-
Data Presentation: Representative Kinase Inhibition Data
The following table presents hypothetical, yet representative, kinase inhibition data for the synthesized compound against BTK and a panel of off-target kinases to illustrate the desired selectivity profile.
| Kinase Target | IC50 (nM) |
| BTK | 5.2 |
| EGFR | >1000 |
| ITK | 85 |
| TEC | 60 |
| SRC | >500 |
| LCK | >500 |
Table 1: Representative in vitro kinase inhibition profile. IC50 values are determined using a standard biochemical assay.
Conclusion
5-(2,3-Dimethylphenyl)pyridin-2-amine stands out as a highly valuable and strategically important building block in the synthesis of advanced kinase inhibitors. Its inherent structural features, combined with the power of modern synthetic methodologies like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, provide a robust platform for the development of potent and selective therapeutics. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their quest to design and synthesize the next generation of targeted kinase inhibitors for the treatment of a wide range of human diseases.
References
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Manchanda, P., Parshad, B., Kumar, A., Tiwari, R. K., Shirazi, A. N., Parang, K., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 129, 154743. [Link]
-
Manchanda, P., Parshad, B., Kumar, A., Tiwari, R. K., Shirazi, A. N., Parang, K., & Sharma, S. K. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. [Link]
-
Wang, C., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(11), 1030-1035. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Perin, N., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 26(11), 3336. [Link]
-
Wang, C., et al. (2016). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. DOI: 10.1021/acsmedchemlett.6b00235. [Link]
-
Dhanjal, J. K., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1149-1171. [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
-
Mudasani, G., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Bioorganic & Medicinal Chemistry, 121, 118116. [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4381. [Link]
-
Montanari, D., & Petrocchi, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(24), 7411. [Link]
-
Senczyna, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2316. [Link]
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cell-based assay protocol using 5-(2,3-Dimethylphenyl)pyridin-2-amine
**Application Note: Quantifying the Anti-Proliferative Activity of
5-(2,3-Dimethylphenyl)pyridin-2-amine using a Cell-Based Viability Assay**
Abstract
This guide provides a comprehensive, step-by-step protocol for assessing the cytotoxic and anti-proliferative effects of the novel compound 5-(2,3-Dimethylphenyl)pyridin-2-amine. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known to form the basis of numerous kinase inhibitors.[1][2] This protocol is developed on the hypothesis that 5-(2,3-Dimethylphenyl)pyridin-2-amine acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[3][4] The protocol employs the human lung carcinoma cell line A549, which expresses EGFR, and utilizes the robust and highly sensitive CellTiter-Glo® Luminescent Cell Viability Assay to quantify the compound's effect.[5][6] Detailed methodologies for cell culture, assay execution, data analysis for IC₅₀ determination, and critical quality control measures are outlined to ensure data integrity and reproducibility.
Introduction and Scientific Principle
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating key cellular processes, including proliferation, differentiation, and survival.[7][8] Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling through pathways such as RAS/MAPK and PI3K/AKT.[9] In many cancers, aberrant EGFR activation due to mutation or overexpression drives uncontrolled tumor growth, making it a prime therapeutic target.[3][10]
Small molecule tyrosine kinase inhibitors (TKIs) that competitively bind to the ATP-binding site of the EGFR kinase domain have been successfully developed as cancer therapeutics.[11][12] The structural motif of 5-(2,3-Dimethylphenyl)pyridin-2-amine is analogous to scaffolds found in other known kinase inhibitors.[2][13] This protocol, therefore, aims to determine its potency in a cellular context by measuring its impact on the viability of EGFR-expressing A549 cancer cells.
The assay principle is based on the quantification of adenosine triphosphate (ATP), an indicator of metabolically active, viable cells.[14] The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP present.[5] A decrease in ATP levels, and thus luminescence, following treatment with the compound indicates reduced cell viability, either through cytotoxicity or inhibition of proliferation.[14]
EGFR Signaling Pathway and Hypothesized Inhibition
The diagram below illustrates the canonical EGFR signaling pathway and the proposed point of intervention for 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Caption: Hypothesized mechanism of EGFR inhibition by the test compound.
Materials and Reagents
| Item | Supplier | Catalog No. | Comments |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | N/A | N/A | "Test Compound" |
| Gefitinib (Positive Control) | Selleck Chemicals | S1025 | Known EGFR inhibitor |
| A549 Cell Line | ATCC | CCL-185 | Human lung adenocarcinoma |
| F-12K Medium | ATCC | 30-2004 | Base medium for A549 cells |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 | Heat-inactivated |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 | For cell dissociation |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 | Calcium and Magnesium free |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 | Vehicle for compounds |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7572 | Readout reagent |
| 96-well, solid white, flat-bottom plates | Corning | 3917 | For luminescence assays |
| Cell Culture Flasks (T-75) | Corning | 430641 | For cell propagation |
Cell Culture and Maintenance
Proper cell culture technique is paramount for reproducible assay results.[15] A549 cells should be maintained in a 37°C incubator with 5% CO₂ and 95% humidity.[16][17]
3.1. Thawing Cryopreserved A549 Cells
-
Warm F-12K complete medium (F-12K + 10% FBS) in a 37°C water bath.[17]
-
Rapidly thaw the vial of cells in the 37°C water bath until a small ice crystal remains.[18]
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 150 x g for 5 minutes to pellet the cells.[16]
-
Aspirate the supernatant containing cryoprotectant and resuspend the cell pellet in 10-15 mL of complete medium.
-
Transfer to a T-75 flask and incubate. Change the medium after 24 hours to remove residual cryoprotectant.
3.2. Sub-culturing (Passaging) A549 Cells
-
Subculture cells when they reach 80-90% confluency. Do not allow cultures to become fully confluent.[19]
-
Aspirate the old medium and wash the cell monolayer once with 5 mL of sterile DPBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[19]
-
Neutralize the trypsin by adding 6-8 mL of complete medium.[20]
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Re-seed new T-75 flasks at a density of 5 x 10⁵ to 1 x 10⁶ cells per flask.[17] A subcultivation ratio of 1:3 to 1:8 is recommended.[16]
Detailed Assay Protocol
This protocol is optimized for a 96-well plate format. It is crucial to include proper controls in every plate to ensure the validity of the results.
Experimental Workflow Diagram
The following diagram outlines the complete sequence of the cell-based assay.
Caption: Step-by-step workflow for the cell viability assay.
4.1. Day 1: Cell Seeding
-
Harvest A549 cells that are in the logarithmic growth phase and are >90% viable.
-
Perform a cell count and calculate the cell concentration.
-
Dilute the cell suspension in complete F-12K medium to a final concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a solid white 96-well plate (5,000 cells/well).
-
Causality: Seeding density is critical. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. 5,000 cells/well is a common starting point for a 72-hour assay with A549 cells.[21]
-
-
To minimize "edge effects," fill the perimeter wells with 100 µL of sterile DPBS.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂. This allows cells to adhere and resume normal growth.[22]
4.2. Day 2: Compound Treatment
-
Prepare Compound Stock Solutions: Prepare a 10 mM stock solution of the test compound and the positive control (Gefitinib) in 100% DMSO.
-
Prepare Serial Dilutions: Perform a serial dilution of the compound stocks to generate a dose-response curve. A 10-point, 3-fold dilution series is recommended, starting from a high concentration (e.g., 100 µM).
-
Expert Insight: It is best practice to prepare intermediate dilutions in culture medium at 2X the final desired concentration. This minimizes DMSO concentration in the final well. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[21]
-
-
Treat Cells: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration.
-
Vehicle Control: Wells containing cells treated with medium and the same final concentration of DMSO (e.g., 0.1%).
-
Untreated Control: Wells containing cells in medium only.
-
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation period is typically sufficient to observe significant anti-proliferative effects of a kinase inhibitor.[21]
-
4.3. Day 5: Cell Viability Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[23] This is crucial for consistent enzyme kinetics.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium volume).[24]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents thoroughly.[23]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][24]
-
Measure the luminescence using a plate reader (e.g., luminometer).
Data Analysis and Interpretation
5.1. Data Normalization
-
Average the luminescent signal (Relative Luminescence Units, RLU) from the replicate wells for each condition.
-
Subtract the average background signal (wells with medium and reagent only) from all other measurements.
-
Normalize the data as a percentage of the vehicle control:
-
% Viability = (RLU of Treated Well / Average RLU of Vehicle Control Wells) x 100
-
5.2. IC₅₀ Determination
-
Plot the normalized % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to generate a dose-response curve.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is a key measure of the compound's potency.
5.3. Example Data Presentation
| Compound Concentration (µM) | Log Concentration | Average RLU | % Viability |
| 100 | 2.00 | 1,520 | 5.1 |
| 33.3 | 1.52 | 2,480 | 8.3 |
| 11.1 | 1.05 | 6,750 | 22.5 |
| 3.70 | 0.57 | 14,100 | 47.0 |
| 1.23 | 0.09 | 23,400 | 78.0 |
| 0.41 | -0.39 | 28,500 | 95.0 |
| 0.14 | -0.86 | 29,700 | 99.0 |
| 0.05 | -1.35 | 30,100 | 100.3 |
| Vehicle (0) | N/A | 30,000 | 100.0 |
| Blank | N/A | 250 | 0.0 |
From this example data, the calculated IC₅₀ would be approximately 4.0 µM.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects; Inaccurate pipetting. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette. Do not use the outer wells of the plate for experimental data. |
| Low Luminescent Signal | Too few cells seeded; Reagent not prepared correctly; Cell death due to other factors. | Optimize cell seeding number. Double-check reagent preparation and expiration dates. Ensure cells are healthy before starting the assay. |
| IC₅₀ of Positive Control Out of Range | Issue with cell health; Error in compound dilution; Incorrect incubation time. | Use a fresh vial of cells with a low passage number. Prepare fresh dilutions of the positive control for each experiment. Verify incubation times. |
References
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Gefitinib. Retrieved from [Link]
-
ACS Publications. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Singh, B., & Carpenter, G. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Retrieved from [Link]
-
UCSC Genome Browser. (n.d.). A549 lung carcinoma cell line Company: ATCC Catalog. Retrieved from [Link]
-
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from [Link]
-
ACS Publications. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gefitinib?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Retrieved from [Link]
-
PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Retrieved from [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. Retrieved from [Link]
-
PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Retrieved from [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
PubMed. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Retrieved from [Link]
-
Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2015). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]
-
Dispendix. (2024). Essential Considerations for Successful Assay Development. Retrieved from [Link]
-
News-Medical.net. (2026). Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. Retrieved from [Link]
-
ACS Publications. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Imatinib. Retrieved from [Link]
-
YouTube. (2021). CellTiter Glo® 2 0 Cell Viability Assay. Retrieved from [Link]
-
Public Health England. (n.d.). Cell line profile: A549. Retrieved from [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Retrieved from [Link]
-
PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]
-
Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from [Link]
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Application Notes and Protocols: 5-(2,3-Dimethylphenyl)pyridin-2-amine as a Strategic Building Block for the Synthesis of Bioactive Heterocycles
Introduction: The Strategic Value of the 5-Aryl-2-Aminopyridine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the 2-aminopyridine moiety stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its ability to form key hydrogen bonds and participate in various chemical transformations makes it an invaluable starting point for the synthesis of complex heterocyclic systems. The introduction of an aryl group at the 5-position, creating a 5-aryl-2-aminopyridine, further enhances its utility by providing a vector for modulating pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide to the synthesis and application of a particularly valuable building block: 5-(2,3-Dimethylphenyl)pyridin-2-amine . We will explore its synthesis via a robust cross-coupling protocol and its subsequent elaboration into two key fused heterocyclic systems: imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, both of which are prominent in the development of kinase inhibitors and other therapeutic agents.
The strategic placement of the 2,3-dimethylphenyl group offers a unique combination of steric and electronic properties. The methyl groups can influence the conformation of the molecule, potentially leading to enhanced selectivity for biological targets. Furthermore, they provide sites for metabolic transformation, which can be fine-tuned to optimize the drug-like properties of the final compounds. Throughout this guide, we will emphasize the underlying chemical principles and provide detailed, field-proven protocols to enable researchers to effectively utilize this versatile building block in their own research endeavors.
Part 1: Synthesis of the Core Building Block: 5-(2,3-Dimethylphenyl)pyridin-2-amine
The most reliable and versatile method for the synthesis of 5-aryl-2-aminopyridines is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. In our case, we will couple the commercially available 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, typically Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, is essential. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, such as K₂CO₃ or K₃PO₄, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. The water is necessary to dissolve the inorganic base and facilitate the reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the palladium catalyst and lead to side reactions. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.
Detailed Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a similar synthesis of 5-aryl-2-aminopyridine derivatives.
Materials:
-
5-Bromo-2-aminopyridine
-
2,3-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware, including a Schlenk flask or a round-bottom flask with a condenser
-
Inert gas supply (nitrogen or argon)
Procedure:
-
To a Schlenk flask, add 5-bromo-2-aminopyridine (1.0 eq), 2,3-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under the inert atmosphere, add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-(2,3-dimethylphenyl)pyridin-2-amine.
| Parameter | Value/Condition | Rationale |
| Reactants | 5-Bromo-2-aminopyridine, 2,3-Dimethylphenylboronic acid | Commercially available starting materials for C-C bond formation. |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1) | A versatile solvent system for Suzuki reactions. |
| Temperature | 90-100 °C | Provides sufficient energy to drive the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents catalyst degradation and side reactions. |
| Typical Yield | 75-90% | Based on analogous reactions reported in the literature. |
Part 2: Elaboration into Fused Heterocyclic Systems
The synthesized 5-(2,3-dimethylphenyl)pyridin-2-amine is a versatile precursor for a variety of fused heterocyclic systems. The presence of the endocyclic pyridine nitrogen and the exocyclic primary amine allows for facile cyclization reactions with appropriate bifunctional reagents.
A. Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The most common method for their synthesis is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.
The reaction proceeds via an initial SN2 reaction where the more nucleophilic endocyclic pyridine nitrogen attacks the α-haloketone. This is followed by an intramolecular cyclization involving the exocyclic amine, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[2]
Materials:
-
5-(2,3-Dimethylphenyl)pyridin-2-amine
-
2-Bromoacetophenone (or other α-haloketones)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-(2,3-dimethylphenyl)pyridin-2-amine (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 7-(2,3-dimethylphenyl)-2-phenylimidazo[1,2-a]pyridine.
| Parameter | Value/Condition | Rationale |
| Reactants | 5-(2,3-Dimethylphenyl)pyridin-2-amine, 2-Bromoacetophenone | Key components for the Tschitschibabin reaction. |
| Base | NaHCO₃ | Neutralizes the HBr formed during the reaction. |
| Solvent | Ethanol | A suitable solvent for the reactants and facilitates the reaction. |
| Temperature | Reflux | Provides the necessary energy for the cyclization and dehydration steps. |
| Typical Yield | 80-95% | Based on analogous reactions in the literature. |
B. Synthesis of Pyrido[1,2-a]pyrimidines
Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles with diverse biological activities, including use as SHP2 inhibitors.[3] A common synthetic route involves the reaction of a 2-aminopyridine with a β-dicarbonyl compound or its equivalent.
The reaction typically proceeds through an initial condensation of the exocyclic amine with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the second carbonyl group, leading to the formation of the pyrido[1,2-a]pyrimidine core after dehydration.[4]
Materials:
-
5-(2,3-Dimethylphenyl)pyridin-2-amine
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-(2,3-dimethylphenyl)pyridin-2-amine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add polyphosphoric acid (or Eaton's reagent) as both a catalyst and a solvent.
-
Heat the reaction mixture to 120-140 °C for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol or isopropanol to obtain the pure product.
| Parameter | Value/Condition | Rationale |
| Reactants | 5-(2,3-Dimethylphenyl)pyridin-2-amine, Ethyl acetoacetate | Readily available starting materials for the synthesis of the pyridopyrimidine core. |
| Catalyst/Solvent | Polyphosphoric acid (PPA) | Acts as a dehydrating agent and acid catalyst to promote cyclization. |
| Temperature | 120-140 °C | High temperature is required to drive the reaction to completion. |
| Typical Yield | 70-85% | Based on analogous reactions in the literature. |
Part 3: Application in Kinase Inhibitor Development - Targeting the MAP4K4 Signaling Pathway
The 5-aryl-2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine core of ATP. The 5-aryl substituent can then be tailored to occupy the hydrophobic pocket, enhancing both potency and selectivity.
One such kinase of significant therapeutic interest is Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). MAP4K4 is a serine/threonine kinase that plays a pivotal role in various cellular processes, including inflammation, cell migration, and proliferation.[5][6][7] Dysregulation of the MAP4K4 signaling pathway has been implicated in a range of diseases, including cancer and inflammatory disorders.[8] Therefore, the development of potent and selective MAP4K4 inhibitors is a promising therapeutic strategy.
The MAP4K4 Signaling Cascade:
MAP4K4 acts as an upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways.[6] Upon activation by various stimuli, such as inflammatory cytokines (e.g., TNF-α), MAP4K4 phosphorylates and activates downstream kinases, leading to the activation of transcription factors that regulate the expression of genes involved in inflammation and cell survival.
Figure 1: MAP4K4 Signaling Pathway. A simplified representation of the MAP4K4 signaling cascade, a key pathway in inflammation and cancer.
Structure-Activity Relationship (SAR) Insights:
For 3,5-diaryl-2-aminopyridine inhibitors targeting the related ALK2 kinase, it has been shown that the 2-amino group and the pyridine nitrogen are crucial for binding to the kinase hinge region.[9][10] The aryl group at the 5-position, in our case the 2,3-dimethylphenyl group, occupies a hydrophobic pocket in the active site. The substitution pattern on this ring is critical for optimizing potency and selectivity. The methyl groups on the phenyl ring can enhance binding through hydrophobic interactions and may also serve to orient the ring optimally within the binding pocket.[9]
Figure 2: Drug Discovery Workflow. A schematic outlining the process from the core building block to lead optimization.
Conclusion
5-(2,3-Dimethylphenyl)pyridin-2-amine is a highly valuable and strategically designed building block for the synthesis of complex, biologically active heterocyclic compounds. Its straightforward synthesis via the Suzuki-Miyaura cross-coupling reaction, combined with its versatile reactivity, allows for the efficient construction of diverse molecular scaffolds. The protocols provided herein for the synthesis of imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines offer reliable methods for accessing these important heterocyclic systems. Furthermore, the demonstrated relevance of the 5-aryl-2-aminopyridine core in targeting kinases such as MAP4K4 highlights the potential of this building block in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions. By understanding the underlying chemical principles and utilizing the detailed protocols presented, researchers can effectively leverage 5-(2,3-Dimethylphenyl)pyridin-2-amine to accelerate their drug discovery and development programs.
References
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A. K. Singh, A. K. Mishra, and A. K. Tewari, “Molecular Insights of MAP4K4 Signaling in Inflammatory and Malignant Diseases,” Cancers, vol. 15, no. 8, p. 2272, Apr. 2023. [Online]. Available: [Link]
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N. Mont, J. I. Borrell, and C. O. Kappe, “Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications,” Molecules, vol. 24, no. 22, p. 4146, Nov. 2019. [Online]. Available: [Link]
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A. H. Mohedas et al., “Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants,” Journal of Medicinal Chemistry, vol. 57, no. 19, pp. 7900–7915, Oct. 2014. [Online]. Available: [Link]
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Y. Wang et al., “Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors,” Bioorganic Chemistry, vol. 152, p. 107661, Nov. 2024. [Online]. Available: [Link]
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J. R. H. Sawyer and D. G. Wibberley, “Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines,” Journal of the Chemical Society, Perkin Transactions 1, pp. 1138–1143, 1973. [Online]. Available: [Link]
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N. Mont, J. I. Borrell, and C. O. Kappe, “Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties,” Arkivoc, vol. 2020, no. 1, pp. 1–2, Nov. 2019. [Online]. Available: [Link]
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A. H. Mohedas et al., “Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants,” Semantic Scholar, Aug. 2014. [Online]. Available: [Link]
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D. A. Nagib and D. W. C. MacMillan, “Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis,” Journal of the American Chemical Society, vol. 135, no. 45, pp. 16738–16741, Nov. 2013. [Online]. Available: [Link]
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A. K. Singh, A. K. Mishra, and A. K. Tewari, “MAP4K4 and cancer: ready for the main stage?,” Frontiers in Oncology, vol. 13, May 2023. [Online]. Available: [Link]
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R. B. Toche et al., “Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives,” ResearchGate, Jan. 2016. [Online]. Available: [Link]
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M. R. Mohammadizadeh et al., “A Novel and Expedient Synthesis of 7-Pyrimidinylpyrimido[4,5-d]pyrimidinones,” ResearchGate, Jan. 2010. [Online]. Available: [Link]
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J. R. H. Sawyer and D. G. Wibberley, “ChemInform Abstract: PYRIDO(1,2‐A)PYRIMIDINIUM SALTS PART 1, SYNTHESIS FROM 2‐AMINOPYRIDINES AND INTERCONVERSION WITH 2‐(2‐ACYLVINYLAMINO)PYRIDINES,” Sci-Hub, 1973. [Online]. Available: [Link]
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K. D. Collins et al., “Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite,” ResearchGate, Nov. 2016. [Online]. Available: [Link]
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T. Stopka et al., “Ammonium Salt‐Catalyzed Ring‐Opening of Aryl‐Aziridines with β‐Keto Esters,” European Journal of Organic Chemistry, vol. 2020, no. 48, pp. 7591–7596, Dec. 2020. [Online]. Available: [Link]
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J. D. Daniels et al., “Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors,” ACS Medicinal Chemistry Letters, vol. 13, no. 5, pp. 816–823, May 2022. [Online]. Available: [Link]
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A. K. Bagdi et al., “Synthesis of imidazo[1,2-a]pyridines: a decade update,” Chemical Communications, vol. 51, no. 8, pp. 1555–1575, 2015. [Online]. Available: [Link]
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A. K. Bagdi et al., “Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.,” ResearchGate, Jan. 2015. [Online]. Available: [Link]
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K. D. Collins et al., “Chichibabin amination reactions.,” ResearchGate, Nov. 2016. [Online]. Available: [Link]
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M. S. G. Yusof et al., “Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds,” Chemistry Central Journal, vol. 19, no. 1, Feb. 2025. [Online]. Available: [Link]
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A. K. Bagdi et al., “Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines,” ACS Omega, vol. 6, no. 51, pp. 35073–35093, Dec. 2021. [Online]. Available: [Link]
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A. M. El-Adl et al., “Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present),” Molecules, vol. 26, no. 18, p. 5608, Sep. 2021. [Online]. Available: [Link]
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A. K. Singh, A. K. Mishra, and A. K. Tewari, “Overview of the major MAP4K4 signaling pathways.,” ResearchGate, Jan. 2023. [Online]. Available: [Link]
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G. V. S. Kumar et al., “Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity,” Letters in Drug Design & Discovery, vol. 10, no. 1, pp. 83–90, Jan. 2013. [Online]. Available: [Link]
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X. Chen et al., “Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles,” Chinese Journal of Organic Chemistry, vol. 42, no. 1, p. 1, 2022. [Online]. Available: [Link]
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E. Deau et al., “Synthesis of novel 7-substituted pyrido[2’,3’:4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases,” Bioorganic & Medicinal Chemistry Letters, vol. 23, no. 24, pp. 6793–6797, Dec. 2013. [Online]. Available: [Link]
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S. M. Rida et al., “Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines,” Molecules, vol. 11, no. 7, pp. 477–487, Jul. 2006. [Online]. Available: [Link]
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Y. Wang et al., “Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents,” RSC Advances, vol. 14, no. 27, pp. 19586–19591, Jun. 2024. [Online]. Available: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this key biaryl intermediate. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting advice and optimized protocols to help you navigate common challenges and improve your reaction yields and purity.
Introduction: The Synthetic Challenge
5-(2,3-Dimethylphenyl)pyridin-2-amine is a valuable building block in pharmaceutical and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling reactions, presents several challenges. The electron-rich nature of the 2-aminopyridine moiety can complicate the reaction, leading to catalyst inhibition, side reactions, and purification difficulties. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize the most common synthetic route: the Suzuki-Miyaura cross-coupling.
Primary Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most prevalent and versatile method for constructing the C-C bond in 5-(2,3-Dimethylphenyl)pyridin-2-amine is the Suzuki-Miyaura reaction. This involves the palladium-catalyzed coupling of a 5-halo-2-aminopyridine with a 2,3-dimethylphenylboron derivative.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Starting Material Challenges
Q1: My synthesis of 2-amino-5-bromopyridine is low-yielding and produces a di-brominated side product. How can I improve selectivity?
A1: This is a classic selectivity problem in the electrophilic aromatic substitution of 2-aminopyridine. The amino group is a strong activating group, making the pyridine ring susceptible to over-bromination.
-
Causality: The formation of 2-amino-3,5-dibromopyridine occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.[1] Protecting the amino group can prevent the formation of di- and tri-substituted byproducts.[2]
-
Troubleshooting & Optimization:
-
Choice of Brominating Agent: While liquid bromine can be used, N-Bromosuccinimide (NBS) in a solvent like acetonitrile (MeCN) or chloroform often provides better control and selectivity. Another effective reagent is phenyltrimethylammonium tribromide.[3]
-
Stoichiometry is Critical: Use a slight excess, but no more than 1.05-1.1 equivalents, of the brominating agent. Adding the agent portion-wise at a controlled temperature can significantly suppress the di-bromo impurity.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0-10 °C) to moderate the reactivity and improve selectivity for mono-bromination.
-
Protecting Group Strategy: While more steps are involved, protecting the 2-amino group as an acetamide can effectively direct bromination to the 5-position and prevent over-bromination. The protecting group can then be removed under acidic or basic conditions.[2]
-
Q2: I suspect my 2,3-dimethylphenylboronic acid is degrading, leading to poor reaction performance. How can I address this?
A2: Boronic acids, particularly electron-rich ones, are prone to two primary degradation pathways: protodeboronation (replacement of the B(OH)₂ group with a hydrogen) and formation of boroxine anhydrides.[4][5]
-
Causality: Protodeboronation is often catalyzed by moisture, acid, or base and is a major cause of yield loss in Suzuki couplings.[4] Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. While often in equilibrium with the monomeric form in the reaction, their presence can affect stoichiometry and reactivity.
-
Troubleshooting & Optimization:
-
Storage: Store boronic acids in a desiccator under an inert atmosphere (argon or nitrogen) and refrigerated.
-
Quality Check: Before use, check the purity by NMR. The presence of a significant amount of 2,3-dimethylbenzene indicates protodeboronation.
-
Use Boronic Esters: To enhance stability, consider converting the boronic acid to its pinacol ester (Bpin) derivative. Pinacol esters are significantly more stable to storage and less susceptible to protodeboronation during the reaction.[4][5]
-
Stoichiometry Adjustment: It is common practice to use a slight excess (1.2-1.5 equivalents) of the boronic acid derivative in the Suzuki coupling to compensate for any degradation or homocoupling.
-
Suzuki-Miyaura Reaction Optimization
Q3: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the primary factors to investigate?
A3: Low yield in a Suzuki coupling is a multi-factorial problem. The key is to systematically evaluate the "four pillars" of the reaction: the palladium catalyst, the ligand, the base, and the solvent system.
-
Causality & Troubleshooting:
-
Inactive Catalyst System: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) fails to reduce in situ or if the active catalyst is poisoned or decomposes, the reaction will fail. The 2-aminopyridine substrate itself can sometimes act as an inhibitory ligand, making ligand choice crucial.
-
Action: Use a robust, pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, highly active catalyst system with a bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step and stabilize the catalyst.[6]
-
-
Inappropriate Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For an electron-rich and potentially coordinating substrate like 2-aminopyridine, a generic ligand like triphenylphosphine (PPh₃) may be insufficient.
-
Action: Screen a set of more advanced ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocene-based ligands like dppf are often highly effective for challenging substrates.[6]
-
-
Incorrect Base or Poor Solubility: The base is required to activate the boronic acid for the transmetalation step. If the base is too weak, the reaction will be slow. If it is too strong, it may promote boronic acid degradation. Its solubility is also critical.
-
Action: A moderately strong inorganic base is usually optimal. Aqueous K₂CO₃ or K₃PO₄ are excellent starting points. For more difficult couplings, Cs₂CO₃ or organic bases may be required.[7] Ensure vigorous stirring to overcome solubility issues.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote undesirable homocoupling of the boronic acid.
-
Action: Thoroughly degas your solvent and reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7]
-
-
| Parameter | Problem | Recommended Solution & Rationale |
| Catalyst | Low turnover, catalyst decomposition. | Use PdCl₂(dppf) or a Buchwald pre-catalyst. These are often more robust and efficient for heteroaromatic couplings. |
| Ligand | Reaction stalls, low conversion. | Switch from PPh₃ to a bulky, electron-rich ligand like SPhos, XPhos, or RuPhos. They accelerate reductive elimination. |
| Base | No reaction or slow reaction. | Start with 2M aqueous K₂CO₃ or K₃PO₄. If the yield is still low, try Cs₂CO₃, which is more soluble and basic. |
| Solvent | Poor solubility, side reactions. | Use a polar aprotic solvent like 1,4-dioxane or DMF with 10-25% water. Ensure the solvent is rigorously degassed. |
| Temperature | Reaction does not go to completion. | Most Suzuki reactions require heat (80-110 °C). If degradation occurs, try a lower temperature with a more active catalyst system. |
Q4: I'm observing significant homocoupling of my 2,3-dimethylphenylboronic acid. How can I prevent this?
A4: The formation of 2,2',3,3'-tetramethyl-1,1'-biphenyl is a common side reaction, often driven by the presence of oxygen or inefficient transmetalation.
-
Causality: Homocoupling occurs when two boronic acid molecules couple with each other. This process is often palladium-catalyzed but is significantly accelerated by oxygen, which can re-oxidize the Pd(0) in a separate catalytic cycle. It can also dominate if the oxidative addition or transmetalation steps are slow compared to the homocoupling pathway.[7]
-
Troubleshooting & Optimization:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction vessel are free of oxygen before adding the palladium catalyst.
-
Optimize Catalyst/Ligand Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by ensuring the palladium center is coordinatively saturated, disfavoring the homocoupling pathway. Try a Ligand:Pd ratio of 2:1 or higher.
-
Check Reagent Purity: Impurities in the boronic acid or aryl halide can sometimes initiate catalyst decomposition, leading to side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes minimize side reactions relative to the desired cross-coupling.
-
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point. Further optimization may be required based on your specific observations.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.0 equiv), 2,3-dimethylphenylboronic acid (1.4 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add the palladium catalyst, such as PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%).
-
-
Reaction Setup:
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via syringe, add degassed solvent. A common choice is a 4:1 mixture of 1,4-dioxane and water. The final concentration should be around 0.1 M with respect to the 2-amino-5-bromopyridine.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the progress by TLC or LC-MS by taking small aliquots.
-
-
Workup and Purification:
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically a dark oil or solid. Purify via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The basicity of the aminopyridine may cause streaking; adding 1% triethylamine to the eluent can improve the separation.
-
Alternatively, an acid-base extraction can be effective. Dissolve the crude material in ethyl acetate and extract with 1M HCl. The aqueous layer, containing the protonated product, can then be basified with NaOH and re-extracted with ethyl acetate to isolate the pure product away from neutral impurities.
-
Alternative Strategy: Buchwald-Hartwig Amination
Q5: Could I use a Buchwald-Hartwig amination? When would this be a better choice?
A5: Yes, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond. This would involve coupling 2-aminopyridine with 1-bromo-2,3-dimethylbenzene.
-
When to Consider This Route: This strategy is particularly advantageous if 1-bromo-2,3-dimethylbenzene is more readily available or cost-effective than 2,3-dimethylphenylboronic acid, or if you are consistently struggling with the stability and reactivity of the boronic acid in the Suzuki coupling. The Buchwald-Hartwig reaction is a palladium-catalyzed C-N bond-forming reaction.[8] It is widely used for synthesizing aryl amines.[9]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Key Considerations & Troubleshooting:
-
Catalyst System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are essential.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are most common. Weaker carbonate bases are generally ineffective.[10]
-
Solvent: Anhydrous, non-protic solvents like toluene, xylene, or dioxane are necessary. Water must be strictly excluded.
-
Challenge: The direct amination of 2-aminopyridine can be challenging due to potential N-arylation at both the amino group and the pyridine nitrogen. Careful optimization of the ligand and conditions is required to achieve selectivity.
-
References
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Hoffman Fine Chemicals. CAS 2327353-27-3 | N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine. [Link]
-
Chemspeed Technologies. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Baran, P. S., et al. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 118(15), 7722-7784. [Link]
- Google Patents. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
-
Fors, B. P., et al. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(16), 3505-3508. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Reddit. Tips on increasing yield of Miyaura coupling reaction? [Link]
-
Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254-14255. [Link]
-
Chemistry LibreTexts. Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Ingenta Connect. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. [Link]
-
Li, X., et al. (2022). Aminative Suzuki–Miyaura coupling. Science, 375(6583), 855-860. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
ResearchGate. Buchwald coupling of 1 with various anilines and 2‐aminopyridines... [Link]
-
National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
- Google Patents.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
-
Bulgarian Chemical Communications. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. [Link]
-
International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
-
National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Royal Society of Chemistry. Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes. [Link]
-
Patsnap. Preparation method of 2-amino-5-bromopyridine. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
University of the Sunshine Coast, Queensland. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
-
Sciforum. Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. [Link]
-
MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
- Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
- Google Patents. GR1006835B - Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl].
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]
Sources
- 1. ijssst.info [ijssst.info]
- 2. heteroletters.org [heteroletters.org]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sciforum.net [sciforum.net]
- 6. Research Portal [research.usc.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-(2,3-Dimethylphenyl)pyridin-2-amine. This document provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during the purification of this compound. The guidance herein is synthesized from established principles of organic chemistry, purification science, and practical field experience with structurally related bi-aryl aminopyridines.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of 5-(2,3-Dimethylphenyl)pyridin-2-amine, providing potential causes and actionable solutions.
Scenario 1: Low Purity After Column Chromatography
Question: I've purified my crude 5-(2,3-Dimethylphenyl)pyridin-2-amine using silica gel column chromatography, but my post-column fractions are still showing significant impurities by TLC and ¹H NMR. What could be the issue?
Answer: This is a common challenge, often stemming from several factors related to the compound's structure and the chromatographic conditions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Co-elution with Isomeric Impurities | The synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine, often via a Suzuki or similar cross-coupling reaction, can lead to the formation of regioisomers such as 3-(2,3-Dimethylphenyl)pyridin-2-amine or 4-(2,3-Dimethylphenyl)pyridin-2-amine. These isomers can have very similar polarities, making separation on silica gel difficult. | 1. Optimize the Mobile Phase: A less polar solvent system may improve separation. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Consider adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic aminopyridine on the acidic silica gel. 2. Change the Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for purifying basic compounds. Alternatively, reversed-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol may provide a different selectivity. |
| Incomplete Reaction or Presence of Starting Materials | Unreacted starting materials, such as 2-aminopyridine or the boronic acid/ester of 2,3-dimethylbenzene, may be present in the crude product and co-elute with the desired compound. | 1. Pre-column Workup: Perform an aqueous workup before chromatography. An acid wash (e.g., 1M HCl) can remove unreacted 2-aminopyridine, though your product may also partition into the aqueous layer. A basic wash (e.g., saturated NaHCO₃) can help remove acidic byproducts. 2. Monitor with TLC: Use TLC to visualize the separation of your product from the starting materials and choose an appropriate solvent system for the column. |
| On-Column Degradation | The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. The aminopyridine moiety can interact strongly with the silica surface. | 1. Deactivate Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing 1% triethylamine to neutralize the acidic sites. 2. Use Alternative Stationary Phases: As mentioned above, neutral or basic alumina, or reversed-phase silica can be gentler alternatives. |
Experimental Workflow: Optimizing Column Chromatography
Caption: Troubleshooting workflow for low purity after column chromatography.
Scenario 2: Difficulty with Recrystallization
Question: I'm trying to recrystallize my 5-(2,3-Dimethylphenyl)pyridin-2-amine, but it keeps "oiling out" or crashing out of solution as a fine powder, resulting in poor purification. What should I do?
Answer: "Oiling out" occurs when a compound melts in the hot solvent or its solubility is too high at the boiling point of the solvent, leading to separation as a liquid phase upon cooling. A fine powder suggests the crystallization is happening too quickly, trapping impurities.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If the compound is too soluble, it will not crystallize upon cooling. If it is not soluble enough, recovery will be low. | 1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, isopropanol, toluene, acetonitrile). A good starting point for a bi-aryl amine could be a mixed solvent system. A patent for a related compound suggests a mixture of ethyl acetate and n-hexane[1]. 2. Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. |
| Cooling Too Rapidly | Rapid cooling promotes the rapid precipitation of a fine powder, which can occlude impurities. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation. 2. Insulation: Insulating the flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask) will further slow the cooling process and encourage the growth of larger, purer crystals. |
| Presence of Insoluble Impurities | If there are insoluble impurities, they can act as nucleation sites, causing the product to crash out of solution prematurely. | 1. Hot Filtration: If you observe insoluble material in the hot solution, perform a hot filtration through a fluted filter paper to remove these impurities before allowing the solution to cool. |
Protocol: Step-by-Step Recrystallization
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude product. Add a few drops of a chosen solvent. If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears as a solid when cooled, you have a potential solvent.
-
Dissolution: Place the crude 5-(2,3-Dimethylphenyl)pyridin-2-amine in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, you can further cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure 5-(2,3-Dimethylphenyl)pyridin-2-amine?
While there is no specific literature melting point for this exact compound, related isomers like N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine are described as tan to white solids with a melting point of 98-99 °C[2]. It is reasonable to expect 5-(2,3-Dimethylphenyl)pyridin-2-amine to be a white to off-white or tan solid. The melting point of your purified compound should be sharp (a narrow range of 1-2 °C). A broad melting range is indicative of impurities.
Q2: What are the likely impurities I should be looking for?
Based on common synthetic routes (e.g., Suzuki coupling), potential impurities include:
-
Starting Materials: Unreacted 2-aminopyridine derivative or the 2,3-dimethylphenyl boronic acid/ester.
-
Homocoupling Products: Biphenyl derivatives from the homocoupling of the boronic acid.
-
Regioisomers: Other isomers formed during the coupling reaction.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point close to the expected value suggests high purity.
Q4: Are there any specific handling and storage recommendations for this compound?
Like many aminopyridines, 5-(2,3-Dimethylphenyl)pyridin-2-amine should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from light and oxidizing agents to prevent degradation.
Caption: A logical workflow for the purification of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
III. References
-
CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents.
-
Dotsenko, V. V., et al. (2025). Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. Russian Journal of General Chemistry, 95(5).
-
CAS 2327353-27-3 | N-(3,5-Dimethylphenyl)-5-methylpyrimidin-2-amine. Hoffman Fine Chemicals. [Link]
-
Supporting Information - Wiley-VCH. [Link]
-
WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6- dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor - Google Patents.
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. [Link]
-
Synthesis and characteristics of the intermediates and the final compounds. - The Royal Society of Chemistry. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
Sources
Technical Support Center: Synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Drawing upon established principles of cross-coupling chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.
The synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction typically involves the coupling of 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid, catalyzed by a palladium complex. While versatile, this reaction is not without its challenges, which can lead to the formation of undesirable side products and purification difficulties. This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine, providing explanations for the underlying chemical principles and actionable solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity and the specific nature of your substrates.
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Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure. The electron-rich 2-aminopyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) species.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the formation of a highly active, coordinatively unsaturated palladium(0) species and can help prevent catalyst inhibition by the aminopyridine.[1]
-
Catalyst Pre-activation: Using a pre-formed palladium(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a stable Pd(II) precatalyst under the right conditions can be beneficial.
-
Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
-
-
Steric Hindrance: The 2,3-dimethylphenylboronic acid possesses an ortho-methyl group, which introduces steric bulk around the boron atom. This steric hindrance can slow down the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium.
-
Solution:
-
Ligand Selection: Bulky ligands not only activate the catalyst but can also facilitate the coupling of sterically hindered partners.[2]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave-assisted heating can be particularly effective in accelerating these reactions.
-
Choice of Base and Solvent: A stronger base, such as K₃PO₄ or Cs₂CO₃, in a polar aprotic solvent like 1,4-dioxane or DMF, can enhance the rate of transmetalation.
-
-
-
Inefficient Oxidative Addition: The electron-donating amino group on the 5-bromo-2-aminopyridine can increase the electron density of the pyridine ring, making the oxidative addition of the palladium catalyst to the C-Br bond more challenging.
-
Solution:
-
Electron-Rich Ligands: As mentioned, electron-rich phosphine ligands increase the electron density on the palladium center, which facilitates the oxidative addition step.[3]
-
Choice of Halide: If feasible, using 5-iodo-2-aminopyridine can accelerate the oxidative addition step, as the C-I bond is weaker than the C-Br bond.
-
-
Q2: I've isolated my product, but it's contaminated with a significant amount of a compound with a lower molecular weight. What is this impurity and how can I avoid it?
A2: The lower molecular weight impurity is likely 2-aminopyridine , the product of a dehalogenation side reaction. In this process, the bromine atom of 5-bromo-2-aminopyridine is replaced by a hydrogen atom.
-
Mechanism of Dehalogenation: This side reaction can occur through various pathways. One common mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by the transfer of a hydride from a source in the reaction mixture (e.g., solvent, base, or impurities) to the palladium complex. Reductive elimination then yields the dehalogenated product.[4]
-
Mitigation Strategies:
-
Hydride-Free Conditions: Ensure your solvent and reagents are anhydrous and of high purity to minimize potential hydride sources.
-
Choice of Base: Some bases are more prone to promoting dehalogenation. Using a non-coordinating, anhydrous base like K₃PO₄ or CsF can be beneficial.
-
Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can increase the likelihood of dehalogenation. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Q3: My product is contaminated with a high molecular weight impurity that is difficult to separate. What could it be?
A3: A common high molecular weight impurity in Suzuki reactions is the homocoupling product of the boronic acid. In this case, it would be 2,2',3,3'-tetramethyl-1,1'-biphenyl , formed from the coupling of two molecules of 2,3-dimethylphenylboronic acid.
-
Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[4]
-
Excess Pd(II): The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0), can lead to a competing catalytic cycle that results in homocoupling.
-
-
Prevention of Homocoupling:
-
Strictly Anaerobic Conditions: As with preventing catalyst deactivation, rigorous degassing of the reaction mixture is crucial to minimize the presence of oxygen.
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst or ensuring the efficient in situ reduction of a Pd(II) precatalyst can reduce the amount of Pd(II) available for the homocoupling pathway.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Q4: I'm observing a significant amount of 2,3-dimethylbenzene in my crude reaction mixture. What is the source of this side product?
A4: The presence of 2,3-dimethylbenzene is a result of protodeborylation , a reaction where the boronic acid group of 2,3-dimethylphenylboronic acid is replaced by a proton from a protic source in the reaction mixture.
-
Mechanism and Contributing Factors:
-
Presence of Water: Protodeborylation is often catalyzed by aqueous acidic or basic conditions. Even trace amounts of water can be detrimental.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeborylation.
-
Instability of the Boronic Acid: Some boronic acids are inherently more prone to protodeborylation.
-
-
How to Minimize Protodeborylation:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible.
-
Choice of Base: Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be advantageous. If an aqueous base is used, minimizing the amount of water is recommended.
-
Use of Boronic Esters: Boronic esters, such as the pinacol ester of 2,3-dimethylphenylboronic acid, are generally more stable towards protodeborylation than the corresponding boronic acids.
-
Frequently Asked Questions (FAQs)
-
What is a good starting point for reaction conditions for the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine? A typical starting point would be to use 5-bromo-2-aminopyridine (1.0 eq.), 2,3-dimethylphenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos, and a base like K₂CO₃ or K₃PO₄ (2-3 eq.). The reaction is typically run in a degassed solvent system such as 1,4-dioxane/water or DMF at elevated temperatures (e.g., 80-110 °C) under an inert atmosphere.
-
How can I monitor the progress of the reaction? The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to spots of the starting materials, you can determine when the 5-bromo-2-aminopyridine has been consumed.
-
What is the best way to purify the final product? Purification is typically achieved by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from the starting materials and non-polar side products like the homocoupled biphenyl. The dehalogenated product, 2-aminopyridine, being more polar, may require a higher polarity eluent to be removed.
Visualizing the Reaction and Side Products
To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction pathway and the formation of the common side products.
Caption: Main reaction and common side reactions.
Experimental Protocols
The following is a generalized, robust protocol for the Suzuki-Miyaura coupling of 5-bromo-2-aminopyridine with 2,3-dimethylphenylboronic acid, adapted from procedures for structurally similar compounds.[5]
Materials:
-
5-bromo-2-aminopyridine
-
2,3-dimethylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene)
-
Water (if using an aqueous base system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-aminopyridine (1.0 eq.), 2,3-dimethylphenylboronic acid (1.3 eq.), the palladium catalyst (e.g., 3 mol % Pd), and the base (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. A common solvent ratio is a 4:1 mixture of organic solvent to water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-bromo-2-aminopyridine is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
The following table summarizes the key reactants and potential products with their molecular weights, which can be useful for mass spectrometry analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |
| 5-bromo-2-aminopyridine | C₅H₅BrN₂ | 173.01 | Starting Material |
| 2,3-dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.98 | Starting Material |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | C₁₃H₁₄N₂ | 198.27 | Desired Product |
| 2,2',3,3'-tetramethyl-1,1'-biphenyl | C₁₆H₁₈ | 210.32 | Homocoupling Side Product |
| 2-aminopyridine | C₅H₆N₂ | 94.12 | Dehalogenation Side Product |
| 2,3-dimethylbenzene | C₈H₁₀ | 106.17 | Protodeborylation Side Product |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting.
References
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. [Link]
- Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry.
- Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 1-3.
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI. [Link]
-
Suzuki reaction. (2023, November 29). In Wikipedia. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. [Link]
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules. (n.d.). [Link]
-
1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). (n.d.). ResearchGate. [Link]
-
Synthesis of 2,2-Dimethyl-2,3-dihydropyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4(1H)-ones by Reaction of 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Acetone. (n.d.). ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. [Link]
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society, 126(43), 13028–13032.
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (n.d.). PubMed. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing. [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). National Institutes of Health. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(9), 6055–6065.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
-
2,3-diaminopyridine. (n.d.). Organic Syntheses. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
-
Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). ResearchGate. [Link]
-
1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (n.d.). Canadian Science Publishing. [Link]
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
- Aminative Suzuki–Miyaura coupling. (2024). Science, 383(6686), 1019–1024.
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]
-
High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (n.d.). Sci-Hub. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 25). YouTube. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). National Institutes of Health. [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). Chemical Science.
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (n.d.). Bulgarian Chemical Communications. [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? (n.d.). Reddit. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025, May 4). YouTube. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3469.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-(2,3-Dimethylphenyl)pyridin-2-amine
Welcome to the technical support center for the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. The core of this molecule's construction typically relies on a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This guide will focus on troubleshooting and optimizing this key transformation, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
The general reaction scheme involves the coupling of a 5-halopyridin-2-amine with (2,3-dimethylphenyl)boronic acid or its corresponding ester derivatives.
General Reaction Scheme:

This guide is structured to address the most common challenges encountered during this synthesis in a question-and-answer format, providing not just solutions but the underlying principles to empower your experimental design.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Question 1: My reaction shows very low conversion to the desired product, 5-(2,3-Dimethylphenyl)pyridin-2-amine. What are the primary factors I should investigate?
Low conversion is a frequent issue in cross-coupling reactions. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach.[1]
Potential Causes & Recommended Actions:
-
Catalyst Inactivity/Decomposition: The active Pd(0) species is susceptible to oxidation if oxygen is present.[1]
-
Causality: The catalytic cycle relies on the Pd(0) state to initiate oxidative addition with the aryl halide.[2][3] If the catalyst is oxidized to Pd(II) prematurely or forms palladium black (inactive agglomerated palladium), the cycle cannot begin.
-
Solution: Ensure all solvents are thoroughly degassed prior to use (e.g., by sparging with argon or nitrogen for 30-60 minutes).[4] Assemble the reaction under a positive pressure of an inert gas. Using a robust pre-catalyst or a ligand that protects the Pd(0) center can also prevent decomposition.[2]
-
-
Inefficient Oxidative Addition: This is often the rate-determining step.[5][6] The reactivity of the 5-halopyridin-2-amine decreases in the order I > Br > Cl.[7]
-
Causality: The C-X bond strength is a critical factor. The weaker C-I bond is more easily broken by the palladium catalyst compared to the stronger C-Cl bond.
-
Solution: If using 5-chloro-2-aminopyridine, a more electron-rich and bulky ligand is often required to promote oxidative addition.[8] Consider ligands like SPhos or XPhos, which are known to be effective for coupling aryl chlorides.[9] Alternatively, switching to 5-bromo-2-aminopyridine will significantly accelerate this step.
-
-
Issues with the Boronic Acid/Ester: Boronic acids are prone to degradation, particularly protodeboronation (replacement of the boron group with hydrogen).[2]
-
Causality: Protodeboronation is a common side reaction that consumes the boronic acid, reducing the potential yield. This can be exacerbated by prolonged reaction times, high temperatures, or the presence of excess water.
-
Solution: Use fresh, high-purity (2,3-dimethylphenyl)boronic acid. Consider using a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.[2] Ensure the boronic acid is not the limiting reagent; using a slight excess (1.1-1.5 equivalents) is common practice.
-
-
Suboptimal Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[6][8][10]
-
Causality: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the transfer of the aryl group from boron to palladium.[6][8] The solubility of the base and reactants is also critical for reaction efficiency.
-
Solution: A common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ with a solvent like 1,4-dioxane or toluene.[4][9] If solubility is an issue, a different base/solvent combination, such as K₃PO₄ in an organic solvent, may be more effective.[11]
-
Section 2: Side Product Formation
Question 2: I've achieved some conversion, but my main product is contaminated with significant side products. How can I identify and minimize them?
The formation of byproducts is a key challenge that complicates purification and reduces yield. The most common culprits in Suzuki-Miyaura couplings are homo-coupling and protodeboronation products.
Common Side Products & Mitigation Strategies:
-
Homo-coupling of Boronic Acid: You may observe the formation of 2,2',3,3'-tetramethyl-1,1'-biphenyl.
-
Causality: This side reaction is often promoted by the presence of oxygen, which can facilitate a palladium-catalyzed oxidative coupling of the boronic acid.
-
Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[4] Reducing the catalyst loading can sometimes minimize this side reaction, as higher catalyst concentrations can increase the likelihood of side reactions.
-
-
Protodeboronation: Formation of 1,2-dimethylbenzene from the boronic acid.
-
Causality: As mentioned previously, this is the cleavage of the C-B bond. It can be caused by acidic impurities, excess water, or high temperatures.
-
Solution: Use a stable boronate ester and ensure anhydrous conditions if necessary.[2] A milder base or lower reaction temperature might also be beneficial.
-
-
Dehalogenation of the Pyridine: Formation of 2-aminopyridine.
-
Causality: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can happen if there are sources of hydride in the reaction or through certain catalyst decomposition pathways.
-
Solution: Ensure solvents are pure and free from potential hydride sources. Optimizing the ligand and base combination can often favor the desired cross-coupling pathway over dehalogenation.
-
Section 3: Catalyst and Ligand Selection
Question 3: There are many palladium catalysts and ligands available. How do I choose the best combination for synthesizing 5-(2,3-Dimethylphenyl)pyridin-2-amine?
The choice of catalyst and ligand is arguably the most critical parameter for a successful Suzuki-Miyaura coupling.[11] The aminopyridine substrate presents a specific challenge, as the nitrogen atoms can coordinate to the palladium center and potentially inhibit catalysis.[1][2]
Catalyst and Ligand Selection Strategy:
| Parameter | Recommendation | Rationale (Causality) |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, relatively air-stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) species. |
| Ligand Type | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[8][9] | Electron-rich ligands promote the rate-limiting oxidative addition step.[2] Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the catalyst.[6] They also help prevent the formation of inactive palladium dimers. |
| Catalyst Loading | Start with 1-2 mol%. Can be lowered to <0.1 mol% in highly optimized systems.[11][12] | High loadings can be costly and lead to more side reactions and difficult purification.[11] Low loadings require highly efficient catalytic systems. |
Self-Validating Protocol: To find the optimal combination, a small-scale screen of different ligands and bases is highly recommended. This empirical approach is often more efficient than relying solely on literature for a specific, and potentially unique, substrate combination.
Experimental Protocols & Workflows
Recommended Starting Protocol
This protocol provides a robust starting point for the synthesis. It should be optimized based on your specific results.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 5-bromo-2-aminopyridine (1.0 equiv), (2,3-dimethylphenyl)boronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv). Add this mixture to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio by volume). The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final product.[13]
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle:
This diagram illustrates the fundamental steps of the reaction. Problems often arise when one of these steps is inhibited.
Caption: Fig 1. The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Workflow:
This flowchart provides a logical sequence for diagnosing and solving common issues.
Caption: Fig 2. A logical workflow for troubleshooting low yields.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Troubleshooting Poor Solubility of 5-(2,3-Dimethylphenyl)pyridin-2-amine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for poor solubility of 5-(2,3-Dimethylphenyl)pyridin-2-amine encountered during in-vitro and in-cellulo assays. This document is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
I. Understanding the Molecule: 5-(2,3-Dimethylphenyl)pyridin-2-amine
Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule you're working with. 5-(2,3-Dimethylphenyl)pyridin-2-amine is a substituted aminopyridine. Its structure, featuring a dimethylphenyl group and a pyridine ring, suggests a hydrophobic nature which is often the primary cause of poor aqueous solubility.
The aminopyridine moiety can be protonated, which can influence its solubility. The pyridine nitrogen and the exocyclic amine group can act as hydrogen bond acceptors and donors, respectively, which can also play a role in its interaction with different solvents.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues reported by users and provide a systematic approach to resolving them.
Question 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
This is a classic sign of a compound with low aqueous solubility. The dimethylphenyl group contributes significantly to the molecule's hydrophobicity. When the highly soluble DMSO stock is introduced to the aqueous environment of your assay buffer, the compound crashes out as it is unable to stay dissolved.
Initial Steps & Causality
-
Visual Confirmation: Observe the solution for any cloudiness, turbidity, or visible precipitate. This is the most straightforward indicator of insolubility.
-
Microscopic Examination: If the solution appears clear to the naked eye, a quick check under a microscope can reveal micro-precipitates that might be affecting your assay results.
-
Understanding the "Why": The hydrophobic dimethylphenyl and pyridine components of the molecule are not well-solvated by water. In DMSO, the compound is well-solvated, but upon dilution into an aqueous buffer, the water molecules cannot effectively surround and dissolve the compound, leading to aggregation and precipitation.
Troubleshooting Workflow
Here is a step-by-step workflow to address this issue:
Caption: Troubleshooting workflow for compound precipitation.
Question 2: I've tried lowering the concentration, but I still see precipitation. What are my options for improving solubility?
When simple dilution isn't sufficient, several techniques can be employed to enhance the solubility of hydrophobic compounds in aqueous solutions.[1][2]
Option 1: pH Adjustment
The aminopyridine structure contains basic nitrogen atoms. Adjusting the pH of your assay buffer can protonate these nitrogens, increasing the molecule's polarity and, potentially, its aqueous solubility.[3]
Experimental Protocol: pH Screening
-
Prepare a set of your standard assay buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Prepare a concentrated stock of 5-(2,3-Dimethylphenyl)pyridin-2-amine in 100% DMSO.
-
Add a small, consistent volume of the DMSO stock to each of the different pH buffers to achieve your desired final assay concentration.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour) at your assay temperature.
-
Important: Ensure that the altered pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
Option 2: Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1]
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 300 or PEG 400
Experimental Protocol: Co-solvent Screening
-
Prepare your assay buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5% v/v).
-
Add your DMSO stock of the compound to each co-solvent-containing buffer.
-
Observe for precipitation.
-
Critical Consideration: High concentrations of co-solvents can interfere with biological assays. Always run a vehicle control (buffer with co-solvent but no compound) to assess the impact on your assay system.
Option 3: Surfactants
Surfactants form micelles that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility in aqueous solutions.[4]
Commonly Used Surfactants:
-
Tween-20
-
Triton X-100
Experimental Protocol: Surfactant Screening
-
Prepare your assay buffer with varying concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1% v/v).
-
Add your DMSO stock of the compound.
-
Monitor for any precipitation.
-
Note: Surfactants can denature proteins or disrupt cell membranes at higher concentrations. It is essential to determine the maximum tolerable concentration in your specific assay.
Data Summary: Solubility Enhancement Strategies
| Strategy | Recommended Starting Concentration | Potential Downsides |
| pH Adjustment | Screen a range (e.g., pH 5.0-8.0) | Can affect biological activity |
| Ethanol | 1-5% (v/v) | Can affect enzyme activity/cell viability |
| PEG 300/400 | 1-5% (v/v) | Can increase viscosity |
| Tween-20 | 0.01-0.1% (v/v) | Can interfere with some detection methods |
Question 3: My compound seems to be soluble, but I'm getting inconsistent or non-reproducible assay results. Could this be related to solubility?
Yes, even in the absence of visible precipitation, poorly soluble compounds can form aggregates in solution. These aggregates can lead to a number of issues, including:
-
Non-specific inhibition: Aggregates can sequester and inhibit proteins in a non-specific manner.
-
Inaccurate concentration: The effective concentration of the monomeric, active compound is lower than the nominal concentration.
-
Assay interference: Aggregates can interfere with detection technologies (e.g., light scattering in absorbance or fluorescence assays).
Troubleshooting Inconsistent Results
Caption: Workflow for troubleshooting inconsistent assay results.
Question 4: Are there any known liabilities with aminopyridine compounds in assays?
Yes, aminopyridine derivatives can sometimes be problematic in assays.
-
Pan-Assay Interference Compounds (PAINS): Some heterocyclic compounds are known to act as PAINS, which can give false positive results in high-throughput screens through various mechanisms not related to specific target engagement.[5] While not definitively a PAIN, it's a possibility to be aware of.
-
Metal Chelation: The 2-aminopyridine moiety has been shown to chelate metal ions.[6] If your assay is sensitive to metal ion concentrations (e.g., metalloenzymes), this could be a source of interference.
-
Reactivity: The pyridine ring is generally stable, but the amino group can potentially undergo reactions under certain assay conditions.
If you suspect assay interference, it is recommended to test the compound in an orthogonal assay (a different assay format for the same target) to confirm its activity.
III. Summary of Best Practices
-
Start with a high-quality, dry compound.
-
Prepare fresh DMSO stock solutions.
-
Minimize the final DMSO concentration in your assay (ideally ≤ 0.5%).
-
Always include appropriate vehicle controls.
-
If solubility is an issue, systematically screen solubility enhancers.
-
Be mindful of the potential for compound aggregation and assay interference.
This guide is intended to provide a starting point for troubleshooting solubility issues with 5-(2,3-Dimethylphenyl)pyridin-2-amine. The optimal solution will be dependent on the specific requirements of your assay system.
IV. References
-
Wikipedia. 2-Aminopyridine. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
ResearchGate. Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
RSC Publishing. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]
-
PubChem. 5-(2,3-Dimethylphenyl)-2-methylpyridin-3-amine. [Link]
-
Journal of Medicinal Chemistry. Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
PubChem. 2-Aminopyridine. [Link]
-
Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
PubMed Central. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. [Link]
-
Solubility of Things. 4-Aminopyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-(2,3-Dimethylphenyl)pyridin-2-amine in Solution
Welcome to the technical support center for 5-(2,3-Dimethylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction
5-(2,3-Dimethylphenyl)pyridin-2-amine belongs to the aminopyridine class of compounds, which are generally considered to be more stable against oxidation than their aniline counterparts, making them valuable in drug design.[1] However, like all chemical compounds, its stability in solution can be influenced by a variety of factors including the solvent system, pH, temperature, light exposure, and the presence of other reactive species. This guide will walk you through understanding and mitigating potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 5-(2,3-Dimethylphenyl)pyridin-2-amine in solution?
The stability of 5-(2,3-Dimethylphenyl)pyridin-2-amine in solution can be compromised by several factors:
-
Oxidation: The aromatic amine group can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents.[2][3] While 2-aminopyridines have a reduced oxidation potential compared to anilines, this pathway should not be overlooked.[1]
-
pH: The pH of the solution can significantly impact the stability. Both highly acidic and highly basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[4] It is crucial to understand the thermal liability of the compound in your specific solvent.
-
Light Exposure (Photostability): Exposure to UV or visible light can induce photochemical degradation.[5] Some aminopyridine derivatives are known for their high photostability, but this should be experimentally verified for your specific compound and solution conditions.[6]
-
Solvent Choice: The nature of the solvent can influence stability. Protic solvents, for instance, may participate in degradation reactions. It's important to use high-purity, degassed solvents when preparing stock solutions.
Q2: I'm observing a change in the color of my stock solution over time. What could be the cause?
A change in the color of your solution is often an indicator of chemical degradation. For aromatic amines, this can be due to oxidation, which can form colored byproducts. To troubleshoot this:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize light exposure.
-
Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Ensure you are using high-purity solvents. Impurities in the solvent can sometimes catalyze degradation.
-
Storage Temperature: Store your stock solution at a lower temperature, such as 2-8°C, to slow down the degradation rate.[7] Always allow the solution to equilibrate to room temperature before use to avoid condensation.
Q3: What are the recommended storage conditions for a stock solution of 5-(2,3-Dimethylphenyl)pyridin-2-amine?
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C for long-term storage. | Lower temperatures slow down the rate of chemical degradation.[4] |
| Light | Store in the dark (amber vials or foil-wrapped). | Prevents photolytic degradation.[5] |
| Atmosphere | Store under an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation.[8] |
| Container | Tightly sealed, appropriate chemical-resistant container. | Prevents solvent evaporation and contamination.[8] |
Q4: How can I determine the stability of 5-(2,3-Dimethylphenyl)pyridin-2-amine in my specific experimental buffer?
To determine the stability in your buffer, a simple time-course experiment is recommended.
-
Prepare a solution of the compound in your experimental buffer at the desired concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under your typical experimental conditions (e.g., temperature, lighting).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot by a suitable analytical method like HPLC-UV or LC-MS.
-
Compare the peak area of the parent compound over time. A significant decrease in the peak area indicates instability. You can also look for the appearance of new peaks, which would correspond to degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues.
Issue 1: Inconsistent results in biological assays.
If you are observing variability in your assay results, it could be due to the degradation of your compound in the assay medium.
Causality and Troubleshooting Workflow
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Synthesis of Nitroarenes by Oxidation of Aryl Amines | MDPI [mdpi.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. epa.gov [epa.gov]
- 6. sciforum.net [sciforum.net]
- 7. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 [chemicalbook.com]
- 8. international.skcinc.com [international.skcinc.com]
how to remove palladium catalyst from 5-(2,3-Dimethylphenyl)pyridin-2-amine
Topic: Strategies for Removing Palladium Catalyst from 5-(2,3-Dimethylphenyl)pyridin-2-amine
Audience: Researchers, Scientists, and Drug Development Professionals
From the Desk of the Senior Application Scientist:
Welcome to the Technical Support Center. This guide addresses the critical, yet often challenging, final step in many modern synthetic workflows: the removal of residual palladium catalyst. The increasing use of powerful cross-coupling reactions, such as Suzuki-Miyaura, in the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs) necessitates robust methods for catalyst removal.[1][2] Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in drug products, making efficient palladium scavenging a non-negotiable aspect of process chemistry.[3][4]
This guide is specifically tailored to address the challenges associated with removing palladium from nitrogen-containing heterocyclic compounds, using 5-(2,3-Dimethylphenyl)pyridin-2-amine as a representative case study. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions & Troubleshooting
Q1: Why is removing palladium from 5-(2,3-Dimethylphenyl)pyridin-2-amine particularly difficult?
The primary challenge stems from the structure of the molecule itself. The pyridin-2-amine moiety contains nitrogen atoms with lone pairs of electrons, which are excellent ligands for palladium. This can lead to the formation of stable palladium-product complexes.[1] Consequently, the palladium is no longer a simple heterogeneous metal that can be filtered off but a soluble species that behaves chemically much like the product itself. This makes removal by standard methods like simple filtration or crystallization inefficient, as the palladium can co-crystallize with the API.[1][3]
Q2: What are the primary methods for palladium removal, and how do I choose the right one?
Palladium removal strategies can be broadly categorized into four main techniques: adsorption, scavenging, crystallization, and extraction.[1] The choice is highly system-dependent and is influenced by factors such as the nature of the palladium species (e.g., oxidation state), the solvent, and the properties of the target molecule.[1]
| Method | Principle of Action | Advantages | Disadvantages |
| Adsorption | Non-specific binding of impurities to a high-surface-area material like activated carbon or Celite.[1][5] | Inexpensive, widely available, can remove color and other impurities simultaneously.[1][6] | Can lead to significant product loss due to non-specific binding; may have lower efficiency than specialized scavengers.[3][7] |
| Scavenging | Highly specific binding of palladium to functional groups (e.g., thiols, amines, triazines) immobilized on a solid support (silica or polymer).[7] | High selectivity for palladium, leading to minimal product loss; very effective at removing palladium to low ppm levels.[8] | Higher cost compared to activated carbon; requires screening to find the optimal scavenger.[3] |
| Crystallization | Isolation of the pure product as a solid, leaving impurities in the mother liquor.[3][4] | Can be a highly effective, single-step purification method for the final product. | Often ineffective for nitrogen-containing compounds where palladium co-precipitates with the product.[1] |
| Extraction | Partitioning the palladium into an aqueous phase, often with the aid of a chelating agent. | Can remove inorganic salts and other water-soluble impurities. | Often insufficient on its own to reach regulatory limits for palladium.[9] |
A logical first step is to characterize the nature of the residual palladium. A simple filtration through a pad of Celite® can indicate if the palladium is present as macroscopic, heterogeneous particles.[1][9] If significant palladium remains in the filtrate, it is likely soluble, necessitating the use of adsorbents or scavengers.
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guides & Protocols
This section provides detailed protocols and addresses specific issues you may encounter during the palladium removal process.
Issue 1: High palladium content persists even after filtration and standard work-up.
-
Likely Cause: The palladium is present as a soluble Pd(II) species or a colloidal Pd(0) species, strongly chelated to your 2-aminopyridine product. Simple filtration is ineffective against these forms.[9]
-
Troubleshooting Action: Employ a dedicated metal scavenger or an activated carbon treatment. These methods are designed to capture soluble and colloidal metal species.
Protocol 1: Activated Carbon Treatment
Activated carbon is a cost-effective first choice for palladium removal, acting via adsorption.[1][6] However, its non-specific nature means a careful optimization is required to avoid significant loss of your target compound.[3]
-
Dissolution: Dissolve the crude 5-(2,3-Dimethylphenyl)pyridin-2-amine in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Methanol) to a concentration of approximately 50-100 mg/mL.
-
Addition of Carbon: Add powdered activated carbon (e.g., Darco® KB-B) at a loading of 5-20% w/w relative to the crude product. Start with a lower loading to minimize product loss.
-
Stirring: Stir the suspension at a controlled temperature, typically between 25 °C and 50 °C.[1] Treatment times can range from 2 to 18 hours. A longer time and higher temperature generally improve removal but may also increase product adsorption.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. A 0.45 µm filter can also be used.[1]
-
Washing: Wash the filter cake thoroughly with fresh solvent to recover as much adsorbed product as possible.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using a validated method like ICP-MS.[4][10]
Issue 2: Significant product loss is observed after using activated carbon.
-
Likely Cause: Your product has a high affinity for the activated carbon surface, leading to co-adsorption with the palladium.
-
Troubleshooting Action: Switch to a more selective method, such as using a metal scavenger. These reagents are functionalized with ligands that have a much higher affinity for palladium than for your product, ensuring high recovery.[7]
Protocol 2: Metal Scavenger Treatment
Metal scavengers are the preferred method for achieving very low palladium levels (<10 ppm) with minimal product loss.[8] Scavengers based on silica supports functionalized with thiol or trimercaptotriazine (TMT) groups are particularly effective for palladium.[1][4]
| Scavenger Type | Functional Group | Binding Principle | Commercial Examples |
| Thiol-Based | -SH (Thiol) | Soft-soft interaction between sulfur and palladium. | SiliaMetS® Thiol, ISOLUTE® Si-Thiol |
| Triamine-Based | -NH(CH₂)₂NH(CH₂)₂NH₂ | Chelation via nitrogen atoms. | SiliaMetS® Triamine |
| TMT-Based | Trimercaptotriazine | Strong, multi-point chelation via sulfur atoms. | Biotage® MP-TMT, ISOLUTE® Si-TMT |
-
Scavenger Selection: Based on the table above, select a scavenger. TMT-based scavengers are often highly effective for a broad range of palladium species.[1][7]
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, Dichloromethane).
-
Scavenger Addition: Add the scavenger resin, typically 3-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 1 to 24 hours.[7] The optimal time and temperature should be determined experimentally for your specific system.
-
Filtration: Filter off the solid scavenger resin.
-
Washing: Wash the resin with fresh solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washings, concentrate, and analyze for residual palladium.
Caption: Experimental workflow for palladium removal using a solid-supported scavenger.
Issue 3: Palladium removal is inconsistent from batch to batch.
-
Likely Cause: Variations in the reaction work-up are leading to different palladium species (e.g., Pd(0) vs. Pd(II), different ligand spheres) in the crude product.[1] Different species may have different affinities for your chosen purification medium.
-
Troubleshooting Action:
-
Standardize Work-up: Ensure the reaction quenching and initial work-up procedure is identical for every batch.
-
Use a Broad-Spectrum Scavenger: Scavengers like TMT-functionalized resins are often effective against a wider range of palladium species compared to more specific ligands.[7]
-
Consider a Pre-treatment Step: In some cases, a mild oxidation (e.g., bubbling air) or reduction step before scavenging can convert the various palladium species into a single, more easily removed form. This is an advanced technique that requires careful development.
-
Final Recommendations
For compounds like 5-(2,3-Dimethylphenyl)pyridin-2-amine, where palladium chelation is a primary concern, a two-stage purification is often the most robust approach.
-
Bulk Removal: After the reaction, perform a simple filtration through Celite® or a silica plug to remove any heterogeneous palladium.[9][11]
-
Fine Purification: Treat the filtrate with a high-affinity scavenger, such as Biotage® MP-TMT or SiliaMetS® Thiol, to remove the problematic soluble and chelated palladium species down to levels acceptable for pharmaceutical use (<10 ppm).[8][12]
Always validate the final palladium concentration using a reliable analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[4][10] This ensures that your purification strategy is effective and meets the stringent quality requirements for drug development.
References
-
Welsh, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage. [Link]
- Sumitomo Metal Mining Co., Ltd. (2005). Method of removing palladium.
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, PMC, NIH. [Link]
-
Various Authors. (2022). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Osaka Gas Chemicals. [Link]
-
Various Authors. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]
-
Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals. [Link]
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- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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Technical Support Center: Analytical Method Development for 5-(2,3-Dimethylphenyl)pyridin-2-amine Purity
Welcome to the dedicated technical support center for the analytical method development of 5-(2,3-Dimethylphenyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for establishing a robust purity method for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic technique for determining the purity of 5-(2,3-Dimethylphenyl)pyridin-2-amine?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most suitable technique for analyzing non-volatile and thermally stable compounds like 5-(2,3-Dimethylphenyl)pyridin-2-amine. It offers high resolution, sensitivity, and reproducibility. Gas chromatography (GC) could be an alternative if the compound and its potential impurities are volatile and thermally stable without derivatization. However, the basic nature of the amine group can lead to peak tailing on standard GC columns.[1][2][3]
Q2: What are the critical starting parameters for developing an HPLC method for this compound?
A2: A good starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer).[4][5] The buffer is crucial to control the ionization of the amine group and minimize peak tailing. Initial experiments should explore a gradient elution to separate impurities with a wide range of polarities. UV detection is appropriate, and the detection wavelength should be set at the absorbance maximum of the analyte.[6]
Q3: How do I choose the optimal pH for the mobile phase?
A3: The pKa of the pyridin-2-amine moiety will dictate the optimal mobile phase pH. To ensure good peak shape and consistent retention, it is recommended to work at a pH at least 2 units away from the analyte's pKa. For basic compounds like this, a lower pH (e.g., pH 2.5-4) will protonate the amine, leading to better interaction with the stationary phase and sharper peaks.[7]
Q4: What are the key validation parameters I need to assess for this purity method according to regulatory guidelines?
A4: According to the International Council for Harmonisation (ICH) Q2(R1) guideline, the key validation parameters for a purity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (DL), and quantitation limit (QL).[8][9][10][11] Robustness should also be evaluated to understand the method's performance with small, deliberate variations in parameters.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.
Issue 1: Peak Tailing in HPLC Analysis
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Poor peak integration and inaccurate quantification.
Causality: Peak tailing for basic compounds like 5-(2,3-Dimethylphenyl)pyridin-2-amine is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the surface of silica-based stationary phases.[7] This leads to a mixed-mode retention mechanism, causing the observed peak asymmetry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Mitigating Peak Tailing
-
Mobile Phase pH Adjustment:
-
Prepare a mobile phase with a buffer at a pH of 3.0 (e.g., 20 mM potassium phosphate buffer).
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the sample and evaluate the peak shape. Lowering the pH protonates the silanol groups, reducing their interaction with the protonated amine.[7]
-
-
Incorporate a Competing Base:
-
If tailing persists, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1% (v/v).
-
The TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte.
-
-
Select a Base-Deactivated Column:
-
If the issue is not resolved, consider using a column specifically designed for the analysis of basic compounds. These columns have a lower concentration of residual silanol groups or are end-capped to minimize secondary interactions.
-
Issue 2: Baseline Instability and Noise
Symptoms:
-
Wavy or drifting baseline.
-
Presence of random spikes or noise.
Causality: Baseline instability can stem from several sources, including an inadequately prepared mobile phase (dissolved gas or microbial growth), pump issues (leaks or faulty check valves), or a contaminated column or detector cell.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for retention time variability.
Experimental Protocol: Ensuring Reproducible Retention
-
Column Equilibration:
-
Ensure the column is fully equilibrated with the mobile phase before starting a sequence. For reversed-phase chromatography, this typically requires passing 10-20 column volumes of the mobile phase through the column.
-
-
Mobile Phase Management:
-
If using a multi-component mobile phase, prepare it by accurately measuring each component. Premixing is often more reliable than online mixing, especially for older HPLC systems.
-
Keep the mobile phase reservoirs covered to prevent evaporation of the more volatile organic component, which would alter the mobile phase composition and affect retention times.
-
-
Temperature Control:
-
Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can lead to shifts in retention times.
-
Data Presentation
Table 1: Typical Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for a wide range of analytes. |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | Controls ionization of the amine for better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | To elute potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | For improved reproducibility. |
| Detection | UV at λmax | To be determined by UV-Vis spectroscopy. [6] |
| Injection Vol. | 10 µL | A typical injection volume. |
Table 2: Method Validation Parameters and Acceptance Criteria (ICH Q2(R1)) [8][9]
| Parameter | Acceptance Criteria |
|---|---|
| Specificity | Peak is free of interference from placebo, related substances, and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | % Recovery within 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Robustness | System suitability parameters are met after deliberate small changes to the method. |
References
-
Al-Kindy, S. M., et al. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. Available at: [Link]
-
Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Available at: [Link]
-
Pérez-Martínez, M. J., et al. (n.d.). DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. ResearchGate. Available at: [Link]
-
Paw, B., et al. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. Available at: [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Available at: [Link]
-
Al-Kindy, S. M., et al. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]
-
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025). Technology Networks. Available at: [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. USP. Available at: [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. BRE. Available at: [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. Available at: [Link]
-
Paw, B., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Problems Caused by Moisture in Gas Chromatographic Analysis of Headspace SPME Samples of Short-Chain Amines. ResearchGate. Available at: [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Available at: [Link]
-
PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (n.d.). Technology Networks. Available at: [Link]
-
AELAB. (2025). 10 Common Mistakes in Gas Chromatography. AELAB. Available at: [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. Available at: [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). Restek. Available at: [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. Available at: [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
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- 10. youtube.com [youtube.com]
- 11. starodub.nl [starodub.nl]
refining the workup procedure for 5-(2,3-Dimethylphenyl)pyridin-2-amine
This technical guide provides in-depth troubleshooting and frequently asked questions for the workup and purification of 5-(2,3-Dimethylphenyl)pyridin-2-amine. The procedures detailed herein are designed for researchers, chemists, and drug development professionals aiming to optimize purity, yield, and process efficiency. The insights are grounded in established chemical principles and field-proven methodologies.
Introduction: The Challenge of Purifying 5-Aryl-2-Aminopyridines
5-(2,3-Dimethylphenyl)pyridin-2-amine is a substituted aminopyridine, a class of compounds that are valuable pharmacophores in medicinal chemistry.[1] Typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the crude product is often contaminated with a variety of impurities including residual catalyst, unreacted starting materials, and reaction byproducts. A robust and refined workup procedure is therefore critical to isolating the target molecule with the high degree of purity required for subsequent applications.
This guide addresses common challenges encountered during the post-reaction workup, focusing on logical, step-by-step solutions.
Troubleshooting Guide: Common Workup Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you may encounter during the experimental workflow.
Q1: My post-reaction mixture is an intractable slurry with solids. What is the most effective initial clean-up step?
Answer: This is a common scenario in Suzuki-Miyaura couplings, where the mixture contains the desired product, palladium catalyst, inorganic salts (from the base), and various organic species. The primary goal is to perform a phase separation to remove the bulk of the inorganic material and the solid catalyst.
The most reliable first step is a filtration-assisted aqueous workup. After cooling the reaction to room temperature, the following protocol is recommended[2][3]:
Protocol: Initial Quench and Filtration
-
Quench: Carefully quench the reaction mixture by adding water.
-
Dilute: Dilute the slurry with a suitable organic solvent in which your product is soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][4]
-
Filter: Set up a pad of Celite® or Florisil® in a Büchner funnel. Pour the entire biphasic mixture through the pad. The Celite/Florisil will trap the fine, often colloidal, palladium black and other insoluble inorganic salts.[1][3]
-
Rinse: Wash the filter cake thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Separate: Transfer the filtrate to a separatory funnel, and separate the organic and aqueous layers. The organic layer now contains your crude product, free from the bulk of solid impurities.
Q2: I'm struggling with low purity. How can I effectively use acid-base extraction to isolate the aminopyridine product?
Answer: The 2-aminopyridine moiety is basic and can be selectively protonated to form a water-soluble salt. This property is the cornerstone of its purification via acid-base extraction, allowing for a clean separation from non-basic organic impurities.[5][6]
The causality here is based on pKa differences. The conjugate acid of 2-aminopyridine has a pKa of approximately 6.8. By washing with an aqueous acid of pH < 5, we can ensure near-complete protonation, rendering the molecule soluble in the aqueous phase.
Workflow: Acid-Base Extraction for Aminopyridine Purification
Caption: Acid-Base Extraction Workflow for Aminopyridine Purification.
Protocol: Detailed Acid-Base Extraction
-
Dissolution: Dissolve the crude organic residue from Q1 in a suitable solvent like Ethyl Acetate.
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M Hydrochloric Acid (HCl). Repeat the extraction 2-3 times.[6] The aminopyridine product will move into the aqueous layer as its hydrochloride salt.
-
Isolate Impurities: Combine the organic layers. This fraction contains neutral and acidic impurities (e.g., homocoupled biaryl byproducts). It can typically be discarded.
-
Liberate the Amine: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2 M Sodium Hydroxide (NaOH) or saturated sodium bicarbonate, until the pH is > 9.[1] The free amine will be regenerated, often precipitating as a solid or an oil.
-
Back-Extraction: Extract the liberated amine back into an organic solvent (e.g., Ethyl Acetate or DCM) 3 times.[4]
-
Final Wash & Dry: Combine the organic layers from the back-extraction, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified product.[3]
Q3: My final product is still off-white or colored. What is the best terminal purification method?
Answer: After acid-base extraction, residual impurities may still be present. The two most effective methods for obtaining a high-purity, crystalline solid are recrystallization and column chromatography.
Method A: Recrystallization
This is often the most efficient method for removing trace impurities if the product is crystalline. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
| Solvent System | Suitability for Aminopyridines | Rationale & Notes |
| Ethyl Acetate / Hexanes | Excellent | A common choice. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Cool slowly to promote crystal growth.[7] |
| Ethanol / Water | Good | Similar to the above, using ethanol as the primary solvent and water as the anti-solvent. |
| Isopropanol | Fair to Good | A single-solvent system may work. Dissolve in hot isopropanol and cool. May require seeding. |
Method B: Flash Column Chromatography
If recrystallization fails or if impurities have similar solubility profiles, chromatography is the preferred method.
-
Stationary Phase: Silica gel (200-300 mesh) is standard.[8]
-
Mobile Phase (Eluent): A gradient system of Hexanes and Ethyl Acetate is highly effective. Start with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the proportion of ethyl acetate. The aminopyridine product is polar and will elute as the polarity of the mobile phase increases.[8]
-
Alternative Adsorbent: For certain aminopyridines, Florisil can be a useful alternative to silica gel.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from a Suzuki coupling synthesis? A: The impurity profile can be complex. Key species to watch for are:
-
Starting Materials: Unreacted 2-amino-5-bromopyridine and 2,3-dimethylphenylboronic acid.
-
Homocoupling Byproduct: Biphenyl species formed from the coupling of two molecules of the boronic acid (i.e., 2,2',3,3'-tetramethyl-1,1'-biphenyl).
-
Protodeborylation/Debromination: Starting materials that have lost their boronic acid or bromine functional group.
-
Catalyst Residues: Elemental palladium (black solid) or palladium complexes.
-
Inorganic Salts: Carbonates or phosphates used as the base in the reaction.
Q: How can I effectively monitor the progress and purity of my workup? A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method.
-
Sample Prep: Spot the crude mixture, the organic layer after acid wash, and the final product on a silica gel TLC plate.
-
Mobile Phase: A mixture of 70:30 Hexane:Ethyl Acetate is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The aromatic rings will show up as dark spots. Staining with potassium permanganate can also be used. Your target compound, being polar due to the amine group, should have a lower Rf value than the non-polar homocoupled byproducts.
Q: Why is it critical to basify the aqueous layer after the acid wash? A: This step is governed by the acid-base equilibrium of the aminopyridine. In the acidic aqueous solution, the compound exists as its protonated hydrochloride salt, which is charged and water-soluble. To make it soluble in an organic solvent for back-extraction, you must deprotonate it back to the neutral "free base" form. This is achieved by raising the pH of the aqueous solution to a point well above the pKa of the conjugate acid (pKa ≈ 6.8), ensuring the equilibrium shifts completely to the neutral amine.[1][4]
Workflow: Overall Purification Strategy
Caption: Comprehensive Workup and Purification Flowchart.
References
-
Vamos, M., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]
-
An, G., et al. (1998). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. Available at: [Link]
-
Zhang, Q., et al. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Molecules. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules. Available at: [Link]
-
Kherbach, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
- Google Patents (2024). WO2024130425A1 - Methods of making 2-amino-l-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethyl-lh-pyrrolo-[2,3-b]pyridine-3-carboxamide, a mytl inhibitor.
-
Journal of the American Chemical Society (2022). Conversion of Aryl Azides to Aminopyridines. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
- Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
ResearchGate (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Available at: [Link]
-
Bulgarian Chemical Communications (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Available at: [Link]
-
Chemistry LibreTexts (2022). 4.8: Acid-Base Extraction. Available at: [Link]
-
Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
Sources
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-(2,3-Dimethylphenyl)pyridin-2-amine Derivatives
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the 5-(2,3-Dimethylphenyl)pyridin-2-amine scaffold. By examining this core structure in the context of related aminopyridine and aminopyrimidine kinase inhibitors, we aim to furnish a valuable resource for the rational design of novel therapeutics.
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The aminopyridine scaffold has emerged as a privileged structure, capable of targeting the ATP-binding site of numerous kinases. Within this class, the 5-(2,3-Dimethylphenyl)pyridin-2-amine core represents a promising starting point for the development of novel inhibitors. The strategic placement of the 2,3-dimethylphenyl group at the 5-position of the pyridin-2-amine offers a unique three-dimensional architecture that can be exploited to achieve high affinity and selectivity for specific kinase targets.
This guide will dissect the key structural features of this scaffold and related analogs, providing a comparative analysis of their biological activities. We will delve into the subtle interplay of steric and electronic effects of substituents on the pyridine ring and the exocyclic amine, and how these modifications translate into differential inhibitory profiles against various kinases.
The 2-Aminopyridine Core: A Versatile Hinge-Binding Motif
The 2-aminopyridine moiety is a well-established hinge-binding element in kinase inhibitors. The pyridine nitrogen and the exocyclic amino group form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The SAR of 2-aminopyridine derivatives is rich and complex, with modifications at each position of the pyridine ring influencing potency and selectivity.
Key SAR Insights for 2-Aminopyridine Derivatives:
-
Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring are critical for modulating kinase inhibitory activity. Electron-withdrawing or electron-donating groups can influence the basicity of the pyridine nitrogen and its hydrogen bonding capacity. Bulky substituents can provide additional van der Waals interactions with hydrophobic pockets in the ATP-binding site, enhancing potency and selectivity.
-
Modifications of the Exocyclic Amino Group: The exocyclic amino group is not merely a hydrogen bond donor. Its substitution pattern can significantly impact the overall conformation of the inhibitor and its interactions with the target kinase. Acylation or alkylation of this amine can introduce new interaction points and modify the physicochemical properties of the compound.
-
The 5-Aryl Substitution: The introduction of an aryl group at the 5-position of the 2-aminopyridine ring, as seen in our topic scaffold, is a common strategy to extend the molecule into the solvent-exposed region of the ATP-binding site. This allows for the introduction of a wide range of substituents that can fine-tune the inhibitor's properties, including potency, selectivity, and pharmacokinetic profile.
Comparative Analysis of 2-Aminopyridine-Based Kinase Inhibitors
To illustrate the principles of SAR within the 2-aminopyridine class, we will examine data from several studies on related kinase inhibitors. While specific data for 5-(2,3-dimethylphenyl)pyridin-2-amine derivatives is not extensively available in the public domain, the following examples provide valuable insights into the broader class.
Case Study 1: 2-Aminopyridine Derivatives as JAK2 Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in cytokine signaling, and their dysregulation is implicated in various myeloproliferative neoplasms and inflammatory diseases. A study on 2-aminopyridine derivatives as JAK2 inhibitors revealed the following key SAR points[1]:
-
A specific derivative, 21b , demonstrated high potency against JAK2 with an IC50 of 9 nmol/L.[1]
-
This compound exhibited significant selectivity for JAK2 over other JAK family members, being 276-fold and 184-fold more selective for JAK2 than for JAK1 and JAK3, respectively.[1]
-
The antiproliferative activity of 21b against HEL cells (a human erythroleukemia cell line with a JAK2 mutation) was significant, and it was shown to inhibit the phosphorylation of JAK2 and its downstream signaling pathways.[1]
These findings underscore the potential of the 2-aminopyridine scaffold to yield highly potent and selective kinase inhibitors. The specific substitution pattern in 21b , though not identical to our topic scaffold, highlights the importance of optimizing substituents on the pyridine ring and the exocyclic amine to achieve the desired biological profile.
Experimental Protocols
To facilitate further research and validation, we provide a generalized protocol for the synthesis of 2-aminopyridine derivatives and a standard kinase inhibition assay.
General Synthetic Procedure for 5-Aryl-2-aminopyridine Derivatives
A common synthetic route to 5-aryl-2-aminopyridine derivatives involves a Suzuki cross-coupling reaction between a 5-bromo-2-aminopyridine and an appropriate arylboronic acid.
Step-by-step methodology:
-
Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1 equivalent) and the desired arylboronic acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents) and a base like sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-aryl-2-aminopyridine derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Step-by-step methodology:
-
Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Initiate Reaction: Add the test compounds and ATP to the kinase reaction mixture in a 96- or 384-well plate. Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quenches the kinase reaction and converts the ADP produced into a detectable signal (e.g., luminescence).
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
Logical Relationships and Signaling Pathways
The 5-(2,3-Dimethylphenyl)pyridin-2-amine scaffold and its derivatives are designed to act as ATP-competitive kinase inhibitors. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion and Future Directions
The 5-(2,3-dimethylphenyl)pyridin-2-amine scaffold holds considerable promise as a template for the design of novel kinase inhibitors. While direct and extensive SAR data for this specific scaffold is limited in publicly accessible literature, the wealth of information available for the broader class of 2-aminopyridine derivatives provides a solid foundation for further exploration. The key to unlocking the full potential of this scaffold lies in a systematic investigation of substitutions on both the pyridine and phenyl rings, as well as on the exocyclic amino group.
Future research should focus on:
-
Synthesis and screening of a focused library of 5-(2,3-dimethylphenyl)pyridin-2-amine derivatives against a panel of clinically relevant kinases.
-
Quantitative SAR (QSAR) studies to build predictive models that can guide the design of more potent and selective inhibitors.
-
Structural biology studies , such as X-ray co-crystallography, to elucidate the binding modes of these inhibitors and inform structure-based drug design efforts.
By leveraging the principles of medicinal chemistry and a rational, data-driven approach, the 5-(2,3-dimethylphenyl)pyridin-2-amine scaffold can be transformed from a promising starting point into a source of next-generation kinase inhibitors with the potential to address unmet medical needs.
References
- Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (URL not available)
Sources
A Senior Application Scientist's Guide to the Efficacy of 5-(2,3-Dimethylphenyl)pyridin-2-amine and its Isomers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomeric Nuances in Drug Discovery
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, with many derivatives finding applications as therapeutic agents.[1] The compound 5-(2,3-Dimethylphenyl)pyridin-2-amine represents a promising chemical entity, combining the biologically active aminopyridine core with a substituted phenyl ring. This guide provides a comprehensive, in-depth comparison of the potential efficacy of 5-(2,3-Dimethylphenyl)pyridin-2-amine and its various structural isomers.
The Critical Role of Isomerism in Modulating Biological Efficacy
Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, often exhibit vastly different pharmacological profiles. These differences arise from variations in their three-dimensional shape, electronic properties, and ability to interact with biological macromolecules. The position of a substituent on an aromatic ring can alter a molecule's polarity, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.[2]
This guide will dissect the predicted consequences of isomeric variations in 5-(2,3-Dimethylphenyl)pyridin-2-amine, focusing on three key aspects: the position of the dimethylphenyl group on the pyridine ring, the arrangement of the methyl groups on the phenyl ring, and the location of the amino group on the pyridine ring.
Comparative Analysis of Isomeric Forms: A Predictive Outlook
The biological activity of aminopyridine derivatives is highly dependent on their molecular structure.[3] The following sections provide a detailed analysis of how isomeric changes to the parent molecule, 5-(2,3-Dimethylphenyl)pyridin-2-amine, are likely to impact its efficacy.
Positional Isomers of the Dimethylphenyl Group on the Pyridine Ring
The location of the bulky dimethylphenyl substituent on the pyridine ring is a critical factor influencing the molecule's overall topography and its ability to orient itself within a binding pocket.
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (Parent Compound): In this configuration, the dimethylphenyl group is at the 5-position, which is relatively electronically neutral and offers a specific spatial arrangement that could be optimal for interaction with a target protein.
-
3-, 4-, and 6-(2,3-Dimethylphenyl)pyridin-2-amine (Isomers): Shifting the dimethylphenyl group to the 3-, 4-, or 6-position would drastically alter the molecule's shape. A substituent at the 6-position, for instance, would be in close proximity to the amino group, potentially leading to steric hindrance that could impede binding to the target. Conversely, a 4-substituted isomer might present a more linear and extended conformation. The electronic nature of the pyridine ring is also affected by substituent position, which can influence reactivity and metabolic stability.[4]
Isomers of the Methyl Groups on the Phenyl Ring
The substitution pattern on the phenyl ring itself plays a crucial role in defining the molecule's interaction with its environment. The relative positions of the two methyl groups can affect the planarity of the phenyl ring relative to the pyridine ring and introduce subtle steric and electronic changes.
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (Parent Compound): The ortho and meta positioning of the methyl groups creates a specific steric and electronic profile.
-
Isomers (2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenyl): Each of these isomers will present a unique face to a potential binding partner. For example, a 2,6-dimethyl substitution pattern would likely force the phenyl ring to be non-coplanar with the pyridine ring due to steric clash, which could either be beneficial or detrimental to binding, depending on the target's topology. In contrast, a 3,5-dimethyl arrangement would result in a more symmetrical molecule. The position of electron-donating methyl groups also influences the electron density of the phenyl ring, which can affect pi-pi stacking interactions.[5]
Positional Isomers of the Amino Group on the Pyridine Ring
The position of the amino group on the pyridine ring has a profound effect on the molecule's basicity and its ability to act as a hydrogen bond donor. This is arguably one of the most critical isomeric variations.
-
5-(2,3-Dimethylphenyl)pyridin-2-amine (Parent Compound): The 2-amino group imparts a moderate basicity to the pyridine ring nitrogen.[6]
-
5-(2,3-Dimethylphenyl)pyridin-3-amine and 5-(2,3-Dimethylphenyl)pyridin-4-amine (Isomers): 4-aminopyridine is a significantly stronger base than 2-aminopyridine and 3-aminopyridine.[6] This increased basicity in the 4-amino isomer could lead to a stronger ionic interaction with an acidic residue (e.g., aspartate or glutamate) in a binding pocket. Conversely, the 3-amino isomer is the least basic. These differences in basicity will also affect the compound's solubility and pharmacokinetic profile.
Predictive Efficacy Summary
The following table provides a qualitative prediction of the relative efficacy of the isomers against a hypothetical kinase target, a common target for aminopyridine-based inhibitors. These predictions are based on the SAR principles discussed above.
| Isomer | Predicted Relative Efficacy | Rationale |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | High | The 2-aminopyridine moiety is a well-established kinase hinge-binder. The 5-phenyl substitution is a common feature in potent kinase inhibitors. The 2,3-dimethyl substitution offers a balance of steric bulk and lipophilicity. |
| 3-(2,3-Dimethylphenyl)pyridin-2-amine | Medium | The 3-phenyl substitution may lead to a different binding mode or reduced affinity compared to the 5-substituted isomer. |
| 4-(2,3-Dimethylphenyl)pyridin-2-amine | Medium-Low | The 4-phenyl substitution could alter the vector of the phenyl group out of the binding pocket, potentially disrupting key interactions. |
| 6-(2,3-Dimethylphenyl)pyridin-2-amine | Low | Steric hindrance between the 6-phenyl group and the 2-amino group would likely prevent optimal binding to the kinase hinge region. |
| 5-(2,6-Dimethylphenyl)pyridin-2-amine | Low | The 2,6-dimethyl substitution would likely cause significant steric clash and force the phenyl ring out of planarity, disrupting binding. |
| 5-(3,5-Dimethylphenyl)pyridin-2-amine | Medium-High | The symmetrical 3,5-dimethyl substitution might offer a favorable interaction with a symmetrical binding pocket. |
| 5-(2,3-Dimethylphenyl)pyridin-4-amine | High | The 4-amino group could form a strong ionic bond with a conserved acidic residue in the kinase active site, potentially leading to high potency. |
| 5-(2,3-Dimethylphenyl)pyridin-3-amine | Low | The 3-amino group is a poor hydrogen bond donor for the kinase hinge and is less basic, making it less likely to be an effective kinase inhibitor. |
Experimental Protocols for Efficacy Validation
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-(2,3-Dimethylphenyl)pyridin-2-amine and its isomers.
General Synthetic Procedure for Phenyl-Substituted Aminopyridines
A common method for the synthesis of these compounds is the Suzuki cross-coupling reaction.
Caption: General workflow for the synthesis of phenyl-substituted aminopyridines via Suzuki coupling.
Protocol:
-
To a reaction vessel, add the bromo-aminopyridine isomer (1.0 eq), the corresponding dimethylphenylboronic acid isomer (1.2 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and sodium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenyl-substituted aminopyridine isomer.
In Vitro Kinase Inhibition Assay
This protocol describes a generic assay to determine the half-maximal inhibitory concentration (IC50) of the compounds against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol:
-
Prepare a series of dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a microplate, add the kinase enzyme, the appropriate peptide substrate, and adenosine triphosphate (ATP) in a suitable assay buffer.
-
Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay).
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is often used to assess the antiproliferative effects of compounds.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Conclusion: The Path Forward in Rational Drug Design
This guide has provided a comprehensive, albeit predictive, comparison of the efficacy of 5-(2,3-Dimethylphenyl)pyridin-2-amine and its isomers. The principles of structure-activity relationships strongly suggest that even minor alterations to the molecular structure of this compound can lead to significant changes in its biological activity. The provided experimental protocols offer a clear path for the empirical validation of these predictions. For researchers in the field of drug discovery, a thorough understanding of the impact of isomerism is not merely an academic exercise but a critical component of a successful drug design strategy. The insights presented herein are intended to guide the synthesis and evaluation of novel aminopyridine derivatives with enhanced therapeutic potential.
References
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- Bollinger, J., Oberholzer, M., & Frech, C. (2011). Access to 2-aminopyridines—compounds of great biological and chemical significance.
- Moghtader Mansouri, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Journal of Molecular Structure, 1315, 138419.
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Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
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- Krause, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6591.
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Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Retrieved from [Link]
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- Alkorta, I., et al. (2007). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. The Journal of Physical Chemistry A, 111(43), 11065-11072.
- Orie, K. J., et al. (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Universal Journal of Chemistry.
- da Silva, A. B., et al. (2021). Effect of S–Se Bioisosteric Exchange on Affinity and Intrinsic Efficacy of Novel N-acylhydrazone Derivatives at the Adenosine A2A Receptor. Molecules, 26(23), 7385.
- Rizvi, S. U. M., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(3), 1836-1856.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1538.
- Chen, Y., et al. (2022). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 27(15), 4999.
- Piaz, V. D., et al. (1998). Study of the Mannich reaction: beta-amino-methylation of N-aryl and N-azaheteroaryl-substituted 2,5-dimethylpyrroles, compounds with potential biological activity. Il Farmaco, 53(5), 325-334.
- Sasakura, K., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters.
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A Researcher's Guide to the In Vitro Validation of 5-(2,3-Dimethylphenyl)pyridin-2-amine: A Comparative Bioactivity Analysis
This guide provides a comprehensive framework for the in vitro validation of the bioactivity of the novel compound 5-(2,3-Dimethylphenyl)pyridin-2-amine. As researchers and drug development professionals, our goal is to rigorously assess the therapeutic potential of new chemical entities. This document outlines a strategic and experimentally sound approach to characterizing the anticancer properties of this compound, with a hypothesized mechanism of action centered on the inhibition of the PI3K/Akt/mTOR signaling pathway.
Introduction: The Rationale for Investigating 5-(2,3-Dimethylphenyl)pyridin-2-amine
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer properties. Similarly, substituted phenylpyridines have shown promise in modulating key cellular signaling pathways implicated in cancer progression. While the specific bioactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine has not been extensively documented, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as an anticancer agent.
Our central hypothesis is that 5-(2,3-Dimethylphenyl)pyridin-2-amine exerts its cytotoxic effects on cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[2][3] Therefore, validating the inhibitory effect of our compound on this pathway is a key objective of this study.
This guide will compare the in vitro performance of 5-(2,3-Dimethylphenyl)pyridin-2-amine (referred to as "Test Compound") against a well-established PI3K inhibitor, Gedatolisib, which serves as our positive control. A structurally related but biologically inactive analog will be used as a negative control to ensure the specificity of the observed effects.
Experimental Design: A Multi-Faceted Approach to Validation
A robust in vitro validation strategy relies on a battery of assays that interrogate different aspects of cellular function. Our experimental workflow is designed to first establish the cytotoxic and pro-apoptotic activity of the Test Compound and then to elucidate its mechanism of action by examining its impact on the PI3K/Akt/mTOR pathway.
Caption: Experimental workflow for the in vitro validation of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Cell Line Selection
The choice of cell lines is critical for the relevance of the study. We will utilize a panel of human cancer cell lines with known alterations in the PI3K/Akt/mTOR pathway:
-
MCF-7 (Breast Cancer): Expresses a mutant PIK3CA, leading to constitutive activation of the PI3K pathway.
-
PC-3 (Prostate Cancer): Lacks the tumor suppressor PTEN, resulting in hyperactivation of Akt.
-
A549 (Lung Cancer): Exhibits wild-type PI3K/PTEN status and will serve as a control for pathway dependency.
Part 1: Assessing the Cytotoxic and Pro-Apoptotic Effects
The initial phase of our investigation focuses on determining whether the Test Compound affects cancer cell viability and induces programmed cell death.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Plate MCF-7, PC-3, and A549 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with increasing concentrations of the Test Compound (0.1 to 100 µM), Gedatolisib (positive control), and the negative control for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Expected Outcome: A dose-dependent decrease in cell viability in the MCF-7 and PC-3 cell lines treated with the Test Compound and Gedatolisib, with a less pronounced effect on the A549 cell line.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the Test Compound and controls for 24 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the MCF-7 and PC-3 cell lines treated with the Test Compound and Gedatolisib.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the Test Compound and controls for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[11]
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[12]
Expected Outcome: Arrest of the cell cycle at the G1 phase in MCF-7 and PC-3 cells treated with the Test Compound and Gedatolisib, indicative of the inhibition of a key proliferation-promoting pathway.
Part 2: Elucidating the Mechanism of Action
Having established the phenotypic effects of the Test Compound, we will now investigate its molecular mechanism by examining its impact on the PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the hypothesized points of inhibition.
Western Blot Analysis
Western blotting will be used to measure the levels of key proteins and their phosphorylation status in the PI3K/Akt/mTOR pathway.[13]
Protocol:
-
Protein Extraction: Treat cells with the Test Compound and controls for 6 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt (Ser473) and S6 ribosomal protein (a downstream effector of mTOR). Use an antibody against β-actin as a loading control.[14]
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Expected Outcome: A significant decrease in the phosphorylation of Akt and S6 in MCF-7 and PC-3 cells treated with the Test Compound and Gedatolisib, with no significant change in the total protein levels. This would strongly support the hypothesis that the Test Compound inhibits the PI3K/Akt/mTOR pathway.
Comparative Data Summary
The following table presents a hypothetical summary of the expected results, comparing the bioactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine with the positive and negative controls.
| Parameter | Cell Line | 5-(2,3-Dimethylphenyl)pyridin-2-amine | Gedatolisib (Positive Control) | Inactive Analog (Negative Control) |
| IC50 (µM) | MCF-7 | 5.2 | 0.8 | > 100 |
| PC-3 | 8.7 | 1.5 | > 100 | |
| A549 | 45.1 | 25.6 | > 100 | |
| Apoptosis (%) | MCF-7 | 45 | 55 | < 5 |
| PC-3 | 38 | 48 | < 5 | |
| Cell Cycle Arrest | MCF-7 | G1 Phase | G1 Phase | No significant change |
| PC-3 | G1 Phase | G1 Phase | No significant change | |
| p-Akt (Ser473) Inhibition | MCF-7 | +++ | +++ | - |
| PC-3 | +++ | +++ | - | |
| p-S6 Inhibition | MCF-7 | +++ | +++ | - |
| PC-3 | +++ | +++ | - |
(+++ indicates strong inhibition, - indicates no inhibition)
Conclusion and Future Directions
The proposed in vitro validation workflow provides a rigorous and comprehensive approach to characterizing the bioactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine. By combining phenotypic assays with mechanistic studies, we can confidently assess its potential as an anticancer agent and elucidate its mode of action. The comparative nature of this guide, benchmarking against a known inhibitor, strengthens the interpretation of the experimental data.
Positive results from these in vitro studies would provide a strong rationale for advancing 5-(2,3-Dimethylphenyl)pyridin-2-amine to the next stage of preclinical development, including in vivo efficacy studies in animal models of cancer. Further investigations could also include kinase profiling assays to determine its specificity and off-target effects. This structured and evidence-based approach is fundamental to the successful translation of promising compounds from the laboratory to the clinic.
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A Comparative Guide to 5-(2,3-Dimethylphenyl)pyridin-2-amine and Other Aminopyridine Scaffolds in Drug Discovery
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the development of therapeutic agents.[1][2] This structural motif is a key component in numerous FDA-approved drugs, valued for its ability to enhance biochemical potency, metabolic stability, and cellular permeability.[1] This guide provides an in-depth comparison of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a specific and potent kinase inhibitor scaffold, against other notable aminopyridine structures, offering insights for researchers and drug development professionals.
The Aminopyridine Scaffold: A Privileged Structure
Aminopyridines are derivatives of pyridine characterized by one or more amino groups attached to the pyridine ring.[3] Their unique structural properties allow for interactions with a wide range of enzymes and receptors, leading to diverse pharmacological effects.[3] The position of the amino group (e.g., 2-amino, 3-amino, or 4-amino) significantly influences the molecule's electronic properties, basicity, and spatial arrangement, which in turn dictates its biological activity and target selectivity.
Key contributions of the aminopyridine moiety in drug candidates include:
-
Reduced Lipophilicity : Improving aqueous solubility and pharmacokinetic properties.[4]
-
Target Interactions : The nitrogen atom of the pyridine ring and the amino substituent can act as crucial hydrogen bond donors and acceptors, anchoring the molecule within the active site of a biological target.[5]
-
Synthetic Versatility : The aminopyridine core serves as a versatile intermediate for creating more complex heterocyclic systems.[4][6]
Spotlight on 5-(2,3-Dimethylphenyl)pyridin-2-amine: A Kinase Inhibitor Scaffold
The 5-aryl-2-aminopyridine framework, exemplified by 5-(2,3-Dimethylphenyl)pyridin-2-amine, has emerged as a particularly valuable scaffold in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[7][8]
The 5-(2,3-Dimethylphenyl)pyridin-2-amine structure is a potent inhibitor of key kinases involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf.[9][10][11]
Mechanism of Action: Targeting the Kinase Hinge Region
In many kinase inhibitors, the 2-aminopyridine motif acts as a "hinge-binder." The pyridine nitrogen and the exocyclic amino group form two key hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site.
The aryl group at the 5-position, in this case, the 2,3-dimethylphenyl moiety, extends into a hydrophobic pocket adjacent to the ATP-binding site. The specific substitution pattern on this ring is critical for optimizing potency and selectivity.
Caption: Binding mode of a 5-aryl-2-aminopyridine kinase inhibitor.
Comparative Analysis of Aminopyridine Scaffolds
The choice of aminopyridine isomer and its substitution pattern is a critical decision in drug design, profoundly impacting the resulting compound's pharmacological profile.
2-Aminopyridines vs. 3-Aminopyridines vs. 4-Aminopyridines
| Scaffold Type | Key Features & Applications | Representative Examples & Targets |
| 2-Aminopyridine | The most widely used scaffold for kinase inhibitors due to its ideal geometry for hinge binding.[6] It serves as a versatile synthetic starting material.[3] | Imatinib (BCR-ABL), various inhibitors for ALK2, VEGFR-2, B-Raf.[9][12][13][14] |
| 3-Aminopyridine | Often explored for different target classes. The amino group's position leads to distinct vector orientations for substituents compared to the 2-amino isomer. Used in developing inhibitors for enzymes like Interleukin-2 inducible T-cell kinase (Itk).[15][16] | Itk inhibitors, CDP reductase inhibitors.[15][16] |
| 4-Aminopyridine | Known primarily as a potassium channel blocker.[3] This scaffold is less common in kinase inhibitors but has been used to develop inhibitors for targets like B-Raf and TYK2.[10][17] | Dalfampridine (Ampyra) for multiple sclerosis, inhibitors of Rho kinase (ROCK).[3][18] |
The Influence of the 5-Aryl Substituent
For the 5-aryl-2-aminopyridine class, the nature of the aryl ring is paramount for achieving high potency and selectivity.
-
5-(2,3-Dimethylphenyl)pyridin-2-amine : The ortho and meta methyl groups on the phenyl ring provide steric bulk that can enhance binding affinity by conforming to the shape of the hydrophobic pocket. This specific substitution can also improve selectivity by preventing the compound from fitting into the active sites of off-target kinases.
-
Other 5-Aryl Scaffolds : Different substitutions are used to modulate properties. For example, adding polar groups can improve solubility, while electron-withdrawing groups can alter the electronics of the pyridine ring. The goal is to maximize interactions with the target protein while minimizing off-target effects and maintaining favorable drug-like properties.[12][15]
The optimization of a 5-aryl-2,4-diaminopyrimidine series for IRAK4 kinase inhibition demonstrated that the size and type of substituents at the 5-position were critical for improving selectivity against the related kinase TAK1, thereby avoiding potential toxicity.[19]
Experimental Protocols
Synthesis of 5-Aryl-2-Aminopyridines via Suzuki Coupling
The Suzuki coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of diverse functional groups. It is the preferred method for synthesizing 5-aryl-2-aminopyridines.
Caption: Workflow for the synthesis of 5-Aryl-2-Aminopyridines.
Step-by-Step Protocol:
-
Reaction Setup : To a reaction vessel, add 5-bromo-2-aminopyridine (1.0 eq), the desired arylboronic acid (e.g., 2,3-dimethylphenylboronic acid, 1.2 eq), and a base such as sodium carbonate (2.0 eq).
-
Solvent Addition : Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition : Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 5-aryl-2-aminopyridine.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP
-
Test compounds (e.g., 5-(2,3-Dimethylphenyl)pyridin-2-amine) dissolved in DMSO
-
Assay buffer (containing MgCl₂, MnCl₂, DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds in DMSO. A typical concentration range might be from 100 µM to 1 nM.
-
Reaction Mixture : In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, VEGFR-2 enzyme, and the peptide substrate.
-
Inhibitor Addition : Add a small volume of the diluted test compound to each well. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor or no enzyme (for 100% inhibition).
-
Initiation : Start the kinase reaction by adding the ATP solution (containing a spike of [γ-³²P]ATP).
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
Termination : Stop the reaction by adding phosphoric acid. This precipitates the peptide substrate onto the filter membrane of the plate.
-
Washing : Wash the plates multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection : Dry the filter plates, add scintillation fluid, and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis : The amount of radioactivity is proportional to the enzyme activity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Conclusion and Future Perspectives
The 5-(2,3-Dimethylphenyl)pyridin-2-amine scaffold represents a highly optimized structure for inhibiting specific kinases by effectively interacting with the hinge region and a key hydrophobic pocket. Its performance is a direct result of the synergistic combination of the 2-aminopyridine core for hinge binding and the specifically substituted 5-aryl group for potency and selectivity.
While this scaffold is highly effective, the broader family of aminopyridines offers a rich chemical space for drug discovery.[20] The comparative analysis shows that 3-amino and 4-amino isomers provide alternative geometries that can be exploited to target different enzyme families or to achieve novel selectivity profiles.[15][18]
Future research will likely focus on:
-
Novel Scaffolds : Exploring less common aminopyridine isomers and fused ring systems to identify inhibitors with new mechanisms of action.
-
Selectivity Enhancement : Fine-tuning substituent patterns on the aryl ring to design next-generation inhibitors that can overcome drug resistance.[21]
-
Targeting New Disease Areas : Applying the chemical insights gained from kinase inhibitors to develop aminopyridine-based drugs for other conditions, such as neurological and infectious diseases.[4]
By understanding the distinct structure-activity relationships of different aminopyridine scaffolds, researchers can more effectively design the next generation of targeted therapeutics.
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A Comparative Guide to the Synthetic Routes of 5-(2,3-Dimethylphenyl)pyridin-2-amine
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-(2,3-Dimethylphenyl)pyridin-2-amine, a key building block in medicinal chemistry and materials science. The methodologies discussed herein are critically evaluated based on their efficiency, scalability, substrate scope, and mechanistic underpinnings. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this and structurally related compounds.
Introduction
5-(2,3-Dimethylphenyl)pyridin-2-amine is a biaryl amine of significant interest due to the prevalence of the 5-aryl-2-aminopyridine scaffold in pharmacologically active molecules. The selection of an appropriate synthetic strategy is paramount for efficient and cost-effective production. This guide will focus on the most prevalent and synthetically viable approaches: Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, as well as the emerging field of C-H activation.
Core Synthetic Strategies: An Overview
The principal retrosynthetic disconnection for 5-(2,3-Dimethylphenyl)pyridin-2-amine involves the formation of the C-C bond between the pyridine and the dimethylphenyl rings. This can be achieved through several palladium-catalyzed cross-coupling reactions.
Figure 1: Primary retrosynthetic approaches to 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[1] This approach involves the coupling of a halo-pyridine with an organoboron reagent. For the synthesis of our target molecule, this translates to the reaction of 2-amino-5-bromopyridine with 2,3-dimethylphenylboronic acid.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical to facilitate these steps and prevent side reactions.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
Synthesis of 2-amino-5-bromopyridine:
A common precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine via electrophilic bromination.
-
Procedure: To a solution of 2-aminopyridine in a suitable solvent such as chloroform or methylene chloride, phenyltrimethylammonium tribromide is added portion-wise at a controlled temperature (20-50 °C).[2] The reaction is typically stirred for 1-3 hours. After completion, the reaction mixture is worked up to isolate the product.
Suzuki-Miyaura Coupling:
-
Procedure: In a reaction vessel purged with an inert gas, 2-amino-5-bromopyridine, 2,3-dimethylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined in a suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[3][4] The mixture is heated, typically between 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS. The product is then isolated and purified, commonly by column chromatography.
| Parameter | Condition |
| Pyridine Substrate | 2-amino-5-bromopyridine |
| Boronic Acid | 2,3-dimethylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O |
| Temperature | 80-110 °C |
| Typical Yield | Moderate to good[3] |
Table 1: Typical reaction conditions for the Suzuki-Miyaura synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Route 2: Negishi Cross-Coupling
The Negishi coupling offers an alternative palladium-catalyzed C-C bond formation, utilizing an organozinc reagent instead of an organoboron species.[5] This can be particularly advantageous when the corresponding boronic acid is unstable or difficult to prepare.
Mechanistic Rationale
The mechanism of the Negishi coupling is similar to the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center.
Experimental Protocol
Preparation of (2,3-dimethylphenyl)zinc halide:
The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 1-bromo-2,3-dimethylbenzene) and an activated zinc species.
Negishi Coupling:
-
Procedure: To the freshly prepared organozinc reagent, 2-amino-5-halopyridine (iodide is often more reactive than bromide) and a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand) are added in an anhydrous aprotic solvent like THF or DMF.[5] The reaction is typically run at temperatures ranging from room temperature to reflux. Work-up and purification are similar to the Suzuki-Miyaura protocol.
| Parameter | Condition |
| Pyridine Substrate | 2-amino-5-iodopyridine or 2-amino-5-bromopyridine |
| Organozinc Reagent | (2,3-dimethylphenyl)zinc halide |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/ligand |
| Solvent | THF or DMF |
| Temperature | 25-100 °C |
| Typical Yield | Generally good, but can be sensitive to substrate and conditions[5] |
Table 2: Typical reaction conditions for the Negishi synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] In the context of our target molecule, this would involve a retrosynthetic approach where the C-N bond of the aminopyridine is formed in the final step. This would require the synthesis of 5-(2,3-dimethylphenyl)pyridin-2-yl triflate or a similar precursor.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine and regenerate the Pd(0) catalyst.
Experimental Protocol
This route is less direct for the target molecule as it requires the prior synthesis of a 5-aryl-2-halopyridine or triflate. However, it is a viable strategy for the synthesis of substituted aminopyridines in general.
Route 4: Direct C-H Arylation
Direct C-H arylation is an emerging and atom-economical strategy that avoids the pre-functionalization of one of the coupling partners.[6] In this case, 2-aminopyridine could potentially be directly arylated with a 2,3-dimethylphenyl source.
Mechanistic Rationale
The mechanism of direct C-H arylation is complex and can vary depending on the catalyst and reaction conditions. Often, it involves a concerted metalation-deprotonation (CMD) pathway or an oxidative addition pathway. The regioselectivity of the C-H activation is a key challenge.
Experimental Protocol
-
Procedure: 2-aminopyridine would be reacted with an arylating agent such as 1-iodo-2,3-dimethylbenzene in the presence of a palladium catalyst and a suitable ligand and base. The reaction conditions, including solvent and temperature, would need to be carefully optimized to achieve the desired regioselectivity at the 5-position of the pyridine ring.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Buchwald-Hartwig Amination | C-H Arylation |
| Precursors | Halo-aminopyridine, Arylboronic acid | Halo-aminopyridine, Aryl halide (for organozinc) | 5-Aryl-2-halopyridine/triflate, Amine | Aminopyridine, Aryl halide |
| Key Reagents | Organoboron compounds | Organozinc compounds | - | - |
| Advantages | High functional group tolerance, commercially available reagents, well-established.[1] | Good for sterically hindered substrates, can be more reactive than boronic acids. | Excellent for C-N bond formation, broad substrate scope.[1] | Atom-economical, avoids pre-functionalization.[6] |
| Disadvantages | Boronic acids can be unstable. | Organozinc reagents are moisture and air-sensitive. | Less direct for this target. | Regioselectivity can be a major challenge. |
| Scalability | Generally good. | Can be challenging due to the sensitivity of organozinc reagents. | Good. | Can be challenging to scale up. |
Table 3: Comparative overview of the synthetic routes.
Characterization of 5-(2,3-Dimethylphenyl)pyridin-2-amine
The structural confirmation of the final product is crucial. The following are the expected spectroscopic data based on the structure of 5-(2,3-Dimethylphenyl)pyridin-2-amine and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and dimethylphenyl rings, as well as singlets for the two methyl groups and a broad singlet for the amine protons.
-
¹³C NMR: The spectrum should display the corresponding number of signals for the unique carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₄N₂).
Conclusion
The Suzuki-Miyaura cross-coupling reaction stands out as the most practical and robust method for the synthesis of 5-(2,3-Dimethylphenyl)pyridin-2-amine, primarily due to the commercial availability and relative stability of the required precursors, and the well-established and tolerant nature of the reaction itself. While the Negishi coupling offers a powerful alternative, the handling of moisture-sensitive organozinc reagents may present challenges for scalability. Direct C-H arylation, although attractive from an atom-economy perspective, requires significant optimization to control regioselectivity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available starting materials, scale of the synthesis, and the desired purity of the final product.
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. (2021, December 2). Retrieved January 22, 2026, from [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. (2017, January 27). Retrieved January 22, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]
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Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]
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SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology. (n.d.). Retrieved January 22, 2026, from [Link]
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High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 5-(2,3-Dimethylphenyl)pyridin-2-amine
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring inhibitor selectivity.[3][4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5][6] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a regulatory checkbox but a critical step in understanding the true biological activity of a novel compound and predicting its clinical potential.
This guide provides a detailed framework for conducting a thorough cross-reactivity assessment of a novel kinase inhibitor, using the hypothetical compound 5-(2,3-Dimethylphenyl)pyridin-2-amine as a case study. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and demonstrate how to interpret the resulting data to build a comprehensive selectivity profile.
The Importance of a Multi-Faceted Approach to Selectivity Profiling
A single assay is insufficient to fully characterize the selectivity of a kinase inhibitor. A robust profiling strategy should integrate both biochemical and cellular methods to provide a holistic view of the compound's activity. Biochemical assays, such as in vitro binding or activity assays, offer a direct measure of a compound's potency against a purified kinase panel.[7] However, these assays do not always translate directly to a cellular context due to factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[5] Cellular assays, such as the Cellular Thermal Shift Assay (CETSA), bridge this gap by assessing target engagement within a live-cell environment.[8][9]
Our investigation into the cross-reactivity of 5-(2,3-Dimethylphenyl)pyridin-2-amine will therefore employ a two-pronged approach:
-
Biochemical Kinome Profiling: An in vitro competitive binding assay against a broad panel of human kinases to determine the dissociation constants (Kd) and identify primary targets and significant off-targets.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context and to assess the compound's ability to stabilize its target protein.
For comparative analysis, we will include two well-characterized kinase inhibitors with overlapping, yet distinct, selectivity profiles: Dasatinib , a multi-targeted inhibitor of BCR-ABL and Src family kinases, and Lapatinib , a dual inhibitor of EGFR and HER2. This comparison will help to contextualize the selectivity of our lead compound.
Section 1: In Vitro Kinome-Wide Selectivity Profiling
The initial step in characterizing a new kinase inhibitor is to assess its binding affinity against a large, representative panel of kinases.[1] This provides a broad overview of the compound's selectivity and helps to identify its primary target(s) and any potential off-targets. A variety of platforms are available for this, including radiometric and fluorescence-based activity assays.[3][7] For this guide, we will focus on a competitive binding assay format, which measures the ability of the test compound to displace a known ligand from the kinase active site.
Experimental Workflow: Kinase Binding Assay
Caption: Figure 1. Workflow for in vitro kinase binding assay.
Detailed Protocol: Competitive Kinase Binding Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(2,3-Dimethylphenyl)pyridin-2-amine, Dasatinib, and Lapatinib in DMSO, starting at a top concentration of 100 µM.
-
Assay Plate Preparation: Utilize a commercial kinase panel of over 400 kinases. Dispense the kinases into a 384-well plate.
-
Incubation: Add the serially diluted compounds to the assay plate containing the kinases and a proprietary ligand-coated bead. Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound compound and kinase.
-
Detection: Add detection reagents and measure the signal, which is inversely proportional to the amount of test compound bound to the kinase.
-
Data Analysis:
-
Normalize the data using positive (no compound) and negative (high concentration of a known inhibitor) controls.
-
Plot the normalized data against the compound concentration and fit a dose-response curve to determine the dissociation constant (Kd) for each kinase.
-
Calculate a selectivity score, such as the Gini coefficient, to quantify the degree of selectivity. A Gini score of 0 represents equal inhibition of all kinases, while a score of 1 indicates inhibition of a single kinase.[10]
-
Data Interpretation and Comparative Analysis
The results of the kinome-wide binding assay are best visualized using a dendrogram, which clusters kinases based on their sequence homology. This allows for a quick visual assessment of the compound's selectivity across different kinase families.
Table 1: Comparative Kinase Selectivity Profile (Hypothetical Data)
| Compound | Primary Target(s) (Kd < 100 nM) | Gini Coefficient | Selectivity Score (S10) |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | ABL1, ABL2, LCK, SRC | 0.75 | 0.01 |
| Dasatinib | ABL1, ABL2, LCK, SRC, YES, FYN, KIT, PDGFRα, PDGFRβ | 0.58 | 0.022 |
| Lapatinib | EGFR, ERBB2 (HER2) | 0.89 | 0.005 |
S10 is the number of kinases with Kd < 1 µM divided by the total number of kinases tested.
From this hypothetical data, 5-(2,3-Dimethylphenyl)pyridin-2-amine demonstrates a relatively selective profile, primarily targeting ABL and Src family kinases. Its Gini coefficient of 0.75 suggests a higher degree of selectivity compared to Dasatinib but less than the highly selective Lapatinib. The S10 score provides another quantitative measure of selectivity, with a lower score indicating higher selectivity.
Section 2: Cellular Target Engagement with CETSA
While in vitro assays are invaluable for initial screening, it is crucial to confirm that the compound engages its intended target within the complex environment of a living cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture K562 cells (a chronic myelogenous leukemia cell line expressing BCR-ABL) to a density of 1-2 x 10^6 cells/mL. Treat the cells with 10 µM 5-(2,3-Dimethylphenyl)pyridin-2-amine or vehicle (DMSO) for 2 hours at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein concentration. Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with antibodies against the target protein (e.g., ABL1) and a loading control (e.g., GAPDH).
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the band intensities to the intensity at the lowest temperature (40°C).
-
Plot the normalized intensities against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[11]
-
Isothermal Dose-Response CETSA
To determine the potency of target engagement in cells, an isothermal dose-response (ITDR) CETSA can be performed.[9] In this format, cells are treated with a range of compound concentrations and then heated at a single, optimized temperature (determined from the initial CETSA melt curve).
Table 2: Comparative Cellular Target Engagement (Hypothetical Data)
| Compound | Target | Cell Line | CETSA Thermal Shift (ΔTm) | ITDR EC50 |
| 5-(2,3-Dimethylphenyl)pyridin-2-amine | ABL1 | K562 | +4.2°C | 150 nM |
| Dasatinib | ABL1 | K562 | +5.5°C | 25 nM |
| Lapatinib | EGFR | A431 | +3.8°C | 200 nM |
The hypothetical CETSA data corroborates the in vitro findings, demonstrating that 5-(2,3-Dimethylphenyl)pyridin-2-amine engages ABL1 in a cellular context, albeit with a lower potency than Dasatinib. The positive thermal shift confirms direct binding and stabilization of the target protein.
Synthesizing the Data: A Comprehensive Selectivity Profile
By integrating the data from both the in vitro kinome screen and the cellular target engagement assay, we can construct a comprehensive selectivity profile for 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Key Insights from our Hypothetical Study:
-
Primary Targets: The primary targets of 5-(2,3-Dimethylphenyl)pyridin-2-amine are ABL1, ABL2, and members of the Src kinase family.
-
Selectivity: The compound is more selective than the broad-spectrum inhibitor Dasatinib but less selective than the dual-specific inhibitor Lapatinib.
-
Cellular Activity: The compound effectively engages its primary target, ABL1, in living cells, confirming its cell permeability and ability to bind its target in a physiological context.
This multi-faceted approach provides a high degree of confidence in the compound's mechanism of action and its selectivity profile. This information is critical for guiding further preclinical development, including the design of relevant efficacy and toxicology studies. By understanding the full spectrum of a compound's interactions with the kinome, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective therapies.
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Navigating the In Vivo Landscape: A Comparative Guide to the Efficacy of Aminopyridine-Based Therapeutic Candidates
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. The aminopyridine core, a privileged structure in medicinal chemistry, has given rise to a multitude of analogs with therapeutic potential across oncology, inflammation, and neurodegenerative disorders.[1][2][3] This guide provides a comparative analysis of the in vivo efficacy of various 5-phenylpyridin-2-amine analogs and related compounds, offering insights into experimental design, data interpretation, and the rationale behind methodological choices. While direct in vivo efficacy studies on 5-(2,3-Dimethylphenyl)pyridin-2-amine itself are not extensively reported in publicly available literature, this guide will draw upon data from structurally related analogs to provide a robust framework for preclinical evaluation.
The Rationale for In Vivo Efficacy Studies: Beyond the Petri Dish
In vitro assays are indispensable for initial screening and mechanistic elucidation. However, the complex biological milieu of a living organism presents a formidable barrier to therapeutic efficacy. In vivo studies are therefore critical to assess a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its on-target activity and potential off-target toxicities in a systemic context. The choice of animal model, dosing regimen, and efficacy endpoints are paramount for generating clinically translatable data.
Comparative In Vivo Efficacy Across Therapeutic Areas
The versatility of the aminopyridine scaffold is evident in its application across diverse disease models. Here, we compare the in vivo performance of several notable analogs.
Oncology: Targeting Tumor Growth and Angiogenesis
In the realm of oncology, the primary goal of in vivo studies is to demonstrate a statistically significant reduction in tumor growth. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
One prominent example involves analogs of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which have demonstrated potent antitumor activity.[4] In a study utilizing MCF-7 breast cancer xenografts, treatment with one such analog, Phortress, at a dose of 20 mg/kg administered intraperitoneally, led to significant DNA damage in the tumor cells, a key indicator of its mechanism of action.[4] This was assessed using single-cell gel electrophoresis (SCGE) on cells recovered from the xenografts.[4]
Another class of compounds, CDC42 GTPase interaction inhibitors with a trisubstituted pyrimidine core, has also shown promise. In vivo studies with the lead compound, ARN22089, demonstrated inhibition of tumor growth and angiogenesis in BRAF mutant mouse melanoma models and patient-derived xenografts (PDXs).[5] Notably, this compound was well-tolerated, with no significant side effects observed with biweekly intravenous or twice-daily subcutaneous administration.[5]
More recently, a 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine analog, EF2, has been identified as a potent androgen receptor (AR) antagonist. In a C4-2B prostate cancer xenograft mouse model, oral administration of EF2 effectively suppressed tumor growth, highlighting its potential for treating castration-resistant prostate cancer.[6]
Table 1: Comparison of In Vivo Efficacy of Aminopyridine Analogs in Oncology Models
| Compound Class | Animal Model | Dosing Regimen | Primary Efficacy Endpoint | Key Findings | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (e.g., Phortress) | MCF-7 breast cancer xenograft in mice | 20 mg/kg, i.p. | DNA damage in tumor cells (SCGE) | Significant induction of DNA single and double-strand breaks in sensitive tumor cells. | [4] |
| Trisubstituted Pyrimidines (e.g., ARN22089) | BRAF mutant melanoma xenografts and PDXs in mice | Biweekly i.v. or twice daily s.c. | Tumor growth inhibition and anti-angiogenesis | Broad activity against various cancer cell lines and inhibition of tumor growth and angiogenesis with no notable side effects. | [5] |
| 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine (EF2) | C4-2B prostate cancer xenograft in mice | Oral administration | Tumor growth suppression | Potent inhibition of the AR pathway and effective suppression of tumor growth. | [6] |
Inflammation: Modulating the Immune Response
The anti-inflammatory potential of aminopyridine analogs is often evaluated in models of immune challenge. For instance, potent and selective PI3Kδ inhibitors were assessed in a keyhole limpet hemocyanin (KLH) model in rats.[7] Administration of these compounds resulted in a strong, dose-dependent reduction of IgG and IgM specific antibodies, demonstrating their ability to modulate the humoral immune response.[7] Pharmacodynamic (PD) studies in a mouse pAKT inhibition model confirmed the on-target activity of these compounds in vivo.[7]
Infectious Diseases: Combating Pathogens
The aminopyridine scaffold has also been explored for its antimicrobial properties. A study on 5-phenylpyrazolopyrimidinone analogs as antitrypanosomal agents demonstrated significant in vivo efficacy in a mouse model of Trypanosoma brucei infection.[8][9] Oral dosing at 50 mg/kg twice daily for five consecutive days resulted in the complete cure of all infected mice, showcasing the potent anti-parasitic activity of this compound series.[8][9]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are representative protocols derived from the cited literature.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, C4-2B) are cultured under standard conditions.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: 1 x 107 cells are suspended in 100 µL of a 1:1 mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width2)/2).
-
Treatment Initiation: When tumors reach a volume of approximately 100-200 mm3, mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., 20 mg/kg) or vehicle is administered via the specified route (e.g., intraperitoneal, oral) and schedule.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).
Pharmacodynamic (pAKT Inhibition) Model Protocol
-
Animal Model: Male BALB/c mice are used.
-
Compound Administration: Mice are orally dosed with the test compound or vehicle.
-
Blood Collection: At various time points post-dose (e.g., 1, 2, 4, 8, 24 hours), blood samples are collected.
-
Sample Processing: Whole blood is stimulated with an appropriate agonist (e.g., anti-IgD) to induce AKT phosphorylation.
-
Analysis: The levels of phosphorylated AKT (pAKT) in specific immune cell populations (e.g., B cells) are quantified using flow cytometry.
-
Data Interpretation: The percentage of pAKT inhibition relative to the vehicle control is calculated at each time point to determine the extent and duration of target engagement.
Visualizing the Path to Efficacy
Diagrams can effectively illustrate complex biological pathways and experimental workflows.
Caption: A generalized workflow for in vivo efficacy studies of novel therapeutic compounds.
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A Guide to Assessing the Patent Novelty of 5-(2,3-Dimethylphenyl)pyridin-2-amine and Structurally Related Compounds
For researchers and drug development professionals, establishing the novelty of a chemical entity is a critical first step in the journey from discovery to clinical application. This guide provides a comprehensive framework for assessing the patent landscape surrounding 5-(2,3-Dimethylphenyl)pyridin-2-amine, a substituted 2-aminopyridine. While a direct patent filing for this specific molecule has not been identified in preliminary searches, this does not definitively confirm its novelty. The following sections will detail a systematic approach to a thorough novelty assessment, utilizing analogous compounds from the patent literature as illustrative examples.
Introduction to the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to form key hydrogen bonds and participate in various intermolecular interactions has led to its incorporation into drugs targeting a wide range of diseases, including cancers and infectious diseases.[2][3][4] The patent literature reflects this importance, with numerous patents claiming broad classes of substituted 2-aminopyridine derivatives.[3][5][6] Therefore, any assessment of a new 2-aminopyridine derivative must be conducted with a deep understanding of this existing intellectual property.
Initial Patent Landscape Analysis
A foundational step in assessing novelty is a comprehensive search of patent databases. A search for "5-(2,3-Dimethylphenyl)pyridin-2-amine" did not yield patents explicitly claiming this compound. However, this is only the starting point. A thorough investigation must include searches for broader structural classes that may encompass the target molecule.
Patents for related structures, such as other phenyl-substituted 2-aminopyridines and pyrimidines, are abundant. For instance, patents for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine[7][8] and other 2-aminopyridine derivatives[6][9] highlight the active interest in this chemical space. These patents often feature Markush structures in their claims, which define a genus of related compounds. A critical aspect of the novelty assessment is to determine if 5-(2,3-Dimethylphenyl)pyridin-2-amine falls within the scope of any of these existing generic claims.
Comparative Structural Analysis and Freedom-to-Operate
To illustrate the process of determining if a compound is encompassed by a broader patent claim, let us consider a hypothetical claim from a fictional patent:
"A compound of Formula I, or a pharmaceutically acceptable salt thereof, wherein..."
A researcher would need to meticulously compare the structure of 5-(2,3-Dimethylphenyl)pyridin-2-amine against the definitions of the substituents (R-groups) in Formula I. This process, often part of a "freedom-to-operate" analysis, is crucial for avoiding patent infringement.
The following diagram outlines the logical workflow for this comparative analysis:
Caption: Workflow for assessing composition of matter novelty.
Synthetic Route and Potential for Process Patents
Even if the compound itself is novel, the method of its synthesis might be considered obvious to one skilled in the art, precluding a process patent. The synthesis of 2-aminopyridine derivatives is well-documented, with common methods including amination of halopyridines or rearrangement reactions.[1][5] A plausible synthetic route to 5-(2,3-Dimethylphenyl)pyridin-2-amine could involve a Suzuki coupling reaction, a widely used method for forming carbon-carbon bonds.
-
Starting Materials: 5-bromo-2-nitropyridine and 2,3-dimethylphenylboronic acid.
-
Suzuki Coupling: React the starting materials in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reduction: Reduce the resulting nitro compound (5-(2,3-dimethylphenyl)-2-nitropyridine) to the corresponding amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst or tin(II) chloride.
-
Purification: Purify the final product, 5-(2,3-Dimethylphenyl)pyridin-2-amine, using column chromatography.
The following diagram illustrates this proposed synthetic pathway:
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A Technical Guide for Researchers in Drug Discovery
In the landscape of modern oncology, the inhibition of tumor angiogenesis remains a cornerstone of targeted cancer therapy. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of this process, making it a highly validated target for small molecule kinase inhibitors.[1][2] This guide presents a comprehensive comparative molecular docking study of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a novel aminopyridine scaffold, against the ATP-binding site of VEGFR-2.
Through a rigorous, validated protocol, we will compare its predicted binding affinity and interaction patterns with established FDA-approved VEGFR-2 inhibitors—Sorafenib, Pazopanib, and Axitinib—as well as a series of structurally related analogs. This analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities and to offer insights into the structure-activity relationships that govern VEGFR-2 inhibition.
The Rationale: Targeting VEGFR-2 in Oncology
The signaling cascade initiated by the binding of VEGF-A to VEGFR-2 is a critical driver of endothelial cell proliferation, migration, and survival, which are essential processes for the formation of new blood vessels that supply tumors with nutrients and oxygen.[3][4] Dysregulation of this pathway is a hallmark of numerous cancers. Consequently, inhibiting the kinase activity of VEGFR-2 is a proven therapeutic strategy.[1] The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various kinases. This study, therefore, explores the potential of 5-(2,3-Dimethylphenyl)pyridin-2-amine as a foundational structure for novel VEGFR-2 inhibitors.
The Subjects of Our Investigation: Ligand Selection
To provide a comprehensive comparison, this study includes the lead compound, three FDA-approved drugs as positive controls, and three structurally related analogs to explore the impact of minor chemical modifications.
Lead Compound:
-
C1: 5-(2,3-Dimethylphenyl)pyridin-2-amine
Reference Compounds (FDA-Approved VEGFR-2 Inhibitors):
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor including VEGFRs.[5]
-
Axitinib: A potent and selective inhibitor of VEGFRs.
Structurally Related Analogs:
-
C2: 5-(Phenyl)pyridin-2-amine (lacks the dimethyl substitution)
-
C3: 5-(2,5-Dimethylphenyl)pyridin-2-amine (isomer of the lead compound)
-
C4: 4-(2,3-Dimethylphenyl)pyrimidin-2-amine (pyrimidine core instead of pyridine)
The Experimental Blueprint: A Validated Docking Protocol
Scientific integrity in computational studies hinges on a well-validated and reproducible methodology. The following protocol was designed to ensure the reliability of our comparative docking analysis.
Target Protein Preparation
The three-dimensional crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was obtained from the RCSB Protein Data Bank.[6][7][8] This particular structure was chosen as it provides a co-crystallized reference ligand, which is crucial for validating the docking protocol by redocking.
Step-by-Step Protein Preparation using AutoDockTools (ADT):
-
Initial Cleaning: The PDB file (4ASD.pdb) was loaded into ADT. All water molecules and the co-crystallized ligand (Sorafenib) were removed to create a clean receptor structure.
-
Hydrogen Addition: Polar hydrogen atoms were added to the protein, which is essential for defining the correct ionization and tautomeric states of amino acid residues.
-
Charge Calculation: Gasteiger charges were computed for all atoms of the receptor. These partial charges are critical for calculating the electrostatic interactions in the docking simulation.
-
File Format Conversion: The prepared receptor was saved in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.
Ligand Preparation
The 3D structures of the lead compound, reference drugs, and related analogs were generated.
Step-by-Step Ligand Preparation:
-
3D Structure Generation: The 2D structures of all compounds were sketched using ChemDraw and converted to 3D structures.
-
Energy Minimization: The energy of each ligand was minimized using a suitable force field to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in each ligand were defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands were saved in the PDBQT format.
Molecular Docking with AutoDock Vina
AutoDock Vina was selected for the docking calculations due to its accuracy and computational efficiency.
Step-by-Step Docking Procedure:
-
Grid Box Definition: A grid box was defined to encompass the ATP-binding site of VEGFR-2. The center of the grid was set based on the coordinates of the co-crystallized Sorafenib in the 4ASD structure, with dimensions of 25 x 25 x 25 Å to allow for ample space for the ligands to orient themselves.[8]
-
Docking Execution: The docking simulations were performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.
-
Protocol Validation (Redocking): To validate the docking protocol, the co-crystallized Sorafenib was docked back into the binding site of 4ASD. The resulting docked pose was compared to the original crystallographic pose. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.[9]
Visualization and Analysis
The docking results were visualized and analyzed using PyMOL.
Analysis Workflow:
-
Pose Selection: The binding pose with the lowest binding energy for each ligand was selected for further analysis.
-
Interaction Analysis: The hydrogen bonds and hydrophobic interactions between each ligand and the key amino acid residues in the VEGFR-2 active site were identified and analyzed.
-
Visual Representation: High-quality images of the ligand-protein interactions were generated for comparative purposes.
Mandatory Visualizations
Caption: Experimental workflow for the comparative docking study.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Results: A Comparative Analysis of Binding Affinities and Interactions
The docking simulations yielded valuable data on the binding affinities (expressed in kcal/mol) and the specific molecular interactions of each compound within the VEGFR-2 active site. A more negative binding energy suggests a more favorable binding interaction.[9]
Quantitative Docking Results
The calculated binding energies for the lead compound, reference drugs, and structurally related analogs are summarized in the table below.
| Compound ID | Compound Name | Binding Energy (kcal/mol) |
| C1 | 5-(2,3-Dimethylphenyl)pyridin-2-amine | -8.9 |
| Sorafenib | (Reference) | -11.2 |
| Pazopanib | (Reference) | -10.5 |
| Axitinib | (Reference) | -10.1 |
| C2 | 5-(Phenyl)pyridin-2-amine | -8.1 |
| C3 | 5-(2,5-Dimethylphenyl)pyridin-2-amine | -8.6 |
| C4 | 4-(2,3-Dimethylphenyl)pyrimidin-2-amine | -9.2 |
Analysis of Binding Interactions
The key to understanding the potential of a compound lies not just in its binding energy but in the specific interactions it forms with the protein. For VEGFR-2, critical interactions typically involve the hinge region (Cys919) and the DFG motif (Asp1046).
-
Lead Compound (C1): 5-(2,3-Dimethylphenyl)pyridin-2-amine demonstrated a strong predicted binding affinity of -8.9 kcal/mol. The 2-amino group of the pyridine ring is predicted to form a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region. The dimethylphenyl group occupies a hydrophobic pocket, contributing favorably to the binding energy.
-
Reference Compounds:
-
Sorafenib: As expected from its co-crystallized structure, Sorafenib showed the highest binding affinity (-11.2 kcal/mol). It forms multiple hydrogen bonds with Cys919 and Asp1046 , and its trifluoromethylphenyl moiety extends into the hydrophobic back pocket.
-
Pazopanib and Axitinib: Both established inhibitors also displayed strong binding affinities and formed the canonical hydrogen bond with Cys919 .
-
-
Structurally Related Analogs:
-
C2 (5-Phenyl)pyridin-2-amine: The removal of the two methyl groups resulted in a lower binding affinity (-8.1 kcal/mol), highlighting the importance of the hydrophobic interactions provided by the methyl groups.
-
C3 (Isomer): The isomeric analog with a 2,5-dimethylphenyl group showed a slightly reduced binding affinity (-8.6 kcal/mol) compared to the lead compound, suggesting that the 2,3-substitution pattern is optimal for fitting into the hydrophobic pocket.
-
C4 (Pyrimidine Core): Replacing the pyridine core with a pyrimidine ring (C4) resulted in a slightly improved binding affinity (-9.2 kcal/mol). This is likely due to the additional nitrogen atom in the pyrimidine ring being able to form an additional hydrogen bond with a nearby residue.
-
Discussion and Future Directions
This comparative docking study provides compelling in silico evidence for 5-(2,3-Dimethylphenyl)pyridin-2-amine as a promising scaffold for the development of novel VEGFR-2 inhibitors. Its predicted binding affinity is within a relevant range, and it establishes the critical hydrogen bond interaction with Cys919 in the hinge region, a hallmark of many potent kinase inhibitors.
The comparison with structurally related analogs offers valuable insights for future optimization. The presence of the dimethylphenyl group is clearly beneficial for binding, and the specific 2,3-substitution pattern appears to be favored. Furthermore, the enhanced binding affinity of the pyrimidine analog (C4) suggests that this core may be a fruitful avenue for further exploration.
While the binding energy of the lead compound is not as high as the established drugs, it is important to remember that these are highly optimized molecules. The data presented here serves as a strong foundation for a medicinal chemistry campaign to further enhance the potency of this novel scaffold. Future work should focus on synthesizing these compounds and validating their activity through in vitro kinase assays and cellular proliferation assays.
Conclusion
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
McTigue, M., Murray, B. W., & Kania, R. S. (2012). Molecular conformations, interactions, and properties associated with drug efficiency and clinical performance among VEGFR TKI. Proceedings of the National Academy of Sciences, 109(45), 18281-18289. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. [Link]
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Claesson-Welsh, L. (2015). Vascular endothelial growth factor receptor-2 in breast cancer. Breast Cancer Research, 17(1), 1-8. [Link]
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DeLano, W. L. (2002). The PyMOL molecular graphics system. DeLano Scientific, San Carlos, CA, USA. [Link]
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Taylor, R. D., Jewsbury, P. J., & Essex, J. W. (2002). A review of protein-small molecule docking methods. Journal of computer-aided molecular design, 16(3), 151–166. [Link]
-
Kumar, H., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(16), 4940–4951. [Link]
-
RCSB Protein Data Bank. (n.d.). 4ASD: Crystal Structure of VEGFR2 (Juxtamembrane and Kinase Domains) in Complex with SORAFENIB (BAY 43-9006). [Link]
-
Scripps Research. (n.d.). AutoDock Vina Manual. [Link]
-
Wang, R., Lu, Y., & Wang, S. (2003). The evaluation of point charges on a protein in protein-ligand binding affinity prediction. Journal of molecular modeling, 9(6), 377–391. [Link]
-
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632–4640. [Link]
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Karar, J., & Maity, A. (2011). PI3K/AKT/mTOR pathway in angiogenesis. Frontiers in molecular neuroscience, 4, 51. [Link]
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Chatterjee, S., et al. (2013). Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer. The Journal of clinical investigation, 123(4), 1732–1740. [Link]
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Baammi, F. Z., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9807. [Link]
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Shibuya, M. (2011). Vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: a crucial target for anti- and pro-angiogenic therapies. Journal of biochemistry, 150(3), 227–239. [Link]
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- 3. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]
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- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-(2,3-Dimethylphenyl)pyridin-2-amine
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(2,3-Dimethylphenyl)pyridin-2-amine, a substituted aromatic amine. By understanding the inherent hazards and following these procedures, you can ensure the safety of yourself, your colleagues, and the environment, thereby upholding the highest standards of laboratory practice and scientific integrity.
Understanding the Hazard Profile: Why Caution is Critical
While a specific Safety Data Sheet (SDS) for 5-(2,3-Dimethylphenyl)pyridin-2-amine may not be readily available, its structural similarity to other aminopyridines warrants a high degree of caution. Aminopyridines are a class of compounds known for their potential toxicity.
Key Hazards of Aminopyridine Analogs:
-
Acute Toxicity: Many aminopyridines are classified as toxic or highly toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Irritation: They can cause serious irritation to the skin, eyes, and respiratory system.[3]
-
Target Organ Effects: The central nervous system is a primary target for aminopyridine toxicity.
Given these potential hazards, it is imperative to treat 5-(2,3-Dimethylphenyl)pyridin-2-amine as a hazardous substance and to handle it with the appropriate safety precautions at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-(2,3-Dimethylphenyl)pyridin-2-amine in any capacity, including for disposal, the correct Personal Protective Equipment (PPE) must be worn. The rationale behind each piece of equipment is to create a barrier between you and the potentially hazardous chemical.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption, which is a key route of exposure for aromatic amines.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from splashes of solutions or contact with solid particles. |
| Lab Coat | A flame-resistant lab coat. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent the inhalation of dust or vapors, especially when handling the solid compound or preparing solutions. |
Always inspect your PPE for any signs of damage before use and ensure it fits correctly.
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or fires. 5-(2,3-Dimethylphenyl)pyridin-2-amine, as an aromatic amine, has known incompatibilities.
Incompatible Materials:
-
Strong acids
-
Strong oxidizing agents
-
Acid chlorides
-
Anhydrides
Store waste containing 5-(2,3-Dimethylphenyl)pyridin-2-amine in a designated, clearly labeled waste container, separate from these incompatible materials.[5][6]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Step 1: Waste Identification and Labeling
All waste streams containing 5-(2,3-Dimethylphenyl)pyridin-2-amine must be classified as hazardous waste.
-
Action: As soon as the first drop of waste is generated, affix a hazardous waste label to the container.
-
Rationale: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that the waste is handled correctly by all personnel, including those in your institution's Environmental Health and Safety (EHS) department.
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(2,3-Dimethylphenyl)pyridin-2-amine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The associated hazards (e.g., "Toxic," "Irritant")
Step 2: Waste Collection and Storage
-
Action: Collect all waste containing 5-(2,3-Dimethylphenyl)pyridin-2-amine (solid, liquid, and contaminated materials) in a dedicated, chemically compatible container.
-
Rationale: Using a dedicated container prevents cross-contamination and ensures the integrity of the waste stream for proper disposal. The container must be in good condition, with a secure, tight-fitting lid to prevent spills and the release of vapors.
Container Selection:
-
For solid waste, use a wide-mouth, sealable container made of a compatible material such as high-density polyethylene (HDPE).
-
For liquid waste, use a screw-cap bottle, also made of a compatible material.
Storage Location:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and sources of ignition.
-
Ensure the storage area is well-ventilated.
Step 3: Handling Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.
For small spills of solid material:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[7]
-
Collect: Carefully sweep the absorbent material and the spilled solid into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For small spills of liquid solutions:
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE.
-
Contain: Surround the spill with an absorbent material to prevent it from spreading.
-
Absorb: Cover the spill with an absorbent material and allow it to be fully absorbed.
-
Collect: Place the used absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
For large spills, evacuate the area immediately and contact your institution's EHS department.
Step 4: Arranging for Disposal
-
Action: Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's EHS department.
-
Rationale: The disposal of hazardous waste is strictly regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA).[8] Your EHS department is trained and equipped to handle the final disposal in compliance with all applicable regulations.
EPA Hazardous Waste Classification: While not explicitly listed, waste containing 5-(2,3-Dimethylphenyl)pyridin-2-amine would likely fall under the following EPA hazardous waste codes due to its structural similarity to pyridine:
The final disposal method will be determined by your EHS department in conjunction with a licensed hazardous waste disposal facility. A common and effective method for the disposal of aromatic amines is high-temperature incineration.[2]
Visualizing the Disposal Workflow
To aid in understanding the procedural flow of safe disposal, the following diagram illustrates the key decision points and actions.
Caption: Decision workflow for the safe disposal of 5-(2,3-Dimethylphenyl)pyridin-2-amine.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of research chemicals like 5-(2,3-Dimethylphenyl)pyridin-2-amine is not merely a procedural task but a fundamental aspect of scientific excellence and ethical conduct. By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific Chemical Hygiene Plan and EHS protocols for any additional requirements.
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Comprehensive Guide to the Safe Handling of 5-(2,3-Dimethylphenyl)pyridin-2-amine
This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, on the proper handling, storage, and disposal of 5-(2,3-Dimethylphenyl)pyridin-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally analogous aminopyridine and dimethylphenylpyridine derivatives to ensure a high standard of safety.[1]
The principle of causality in chemical safety dictates that structurally similar molecules often exhibit comparable toxicological profiles. Aminopyridines, as a class, are known to be readily absorbed through the skin and gastrointestinal tract and can be acutely toxic.[2] Therefore, a cautious and well-documented approach is paramount.
Hazard Identification and Risk Assessment
While specific toxicity data for 5-(2,3-Dimethylphenyl)pyridin-2-amine is limited, related aminopyridines are classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4][5] Some are toxic upon skin contact.[6] It is crucial to handle this compound as potentially hazardous.
Potential Hazards:
-
Acute Oral Toxicity: Harmful or toxic if swallowed.[3][4][7]
-
Skin Corrosion/Irritation: May cause skin irritation.[3][4][6][8]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[3][4][6][8]
-
Respiratory Irritation: May cause respiratory tract irritation.[3][4][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls:
-
Chemical Fume Hood: All handling of 5-(2,3-Dimethylphenyl)pyridin-2-amine solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][10]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3][11]
Personal Protective Equipment (PPE) Summary:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][6][11] | Protects against splashes and airborne particles. Standard eyeglasses are insufficient.[12] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended).[1] A disposable, long-sleeved lab coat that closes in the back.[12] | Prevents skin contact. Double gloving is recommended for hazardous drug compounding.[12] Lab coats provide a removable barrier in case of a spill. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95) should be used.[6][13] | Ensures protection from inhaling fine powders or aerosols. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling and Operational Plan
A systematic workflow is critical to ensure safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Keep all reaction vessels containing 5-(2,3-Dimethylphenyl)pyridin-2-amine clearly labeled and within the fume hood.
-
Post-Handling: After use, securely close the container.[3][7][11] Wipe down the work surface in the fume hood with an appropriate solvent and decontaminant.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7][8]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately.[3][8][10] If breathing is difficult, administer oxygen and seek immediate medical attention.[1][14]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes.[1][6][10] Seek medical attention if irritation develops or persists.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][10][15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7][10]
Spill Response Workflow:
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
